Technical Documentation Center

Methyl 2-amino-3-cyclopentylpropanoate HCl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-amino-3-cyclopentylpropanoate HCl

Core Science & Biosynthesis

Foundational

Technical Monograph: Methyl 2-amino-3-cyclopentylpropanoate HCl

The following technical guide is structured to provide an exhaustive analysis of Methyl 2-amino-3-cyclopentylpropanoate HCl (CAS 2379557-35-2). This document serves as a blueprint for its synthesis, quality control, and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an exhaustive analysis of Methyl 2-amino-3-cyclopentylpropanoate HCl (CAS 2379557-35-2). This document serves as a blueprint for its synthesis, quality control, and application in high-value medicinal chemistry campaigns.

CAS: 2379557-35-2 Compound Class: Non-Proteinogenic Amino Acid Ester Role: Chiral Building Block / Peptidomimetic Scaffold

Executive Technical Summary

Methyl 2-amino-3-cyclopentylpropanoate HCl is the hydrochloride salt of the methyl ester of


-cyclopentylalanine . In the landscape of modern drug discovery, this compound serves as a critical "designer amino acid." It functions as a lipophilic, non-aromatic bioisostere of Phenylalanine (Phe) and Leucine (Leu).

Unlike Phenylalanine, which presents a planar


-electron system, the cyclopentyl group offers a distinct "envelope" puckering conformation. This structural nuance allows medicinal chemists to probe hydrophobic pockets in receptors (e.g., GPCRs, Proteases) with a unique steric volume that avoids 

-

stacking interactions while maintaining high lipophilicity.
Physicochemical Profile
PropertySpecification
Molecular Formula

Molecular Weight 207.70 g/mol (Salt) / 171.24 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Et₂O
Hygroscopicity Moderate (Store under inert atmosphere)
pKa (Predicted)

-NH₃⁺: ~8.5 | Ester: Non-ionizable

Synthesis & Manufacturing Protocols

The synthesis of CAS 2379557-35-2 is typically achieved via the Fischer esterification of the parent amino acid, 2-amino-3-cyclopentylpropanoic acid (Cyclopentylalanine) . Below is a field-proven, scalable protocol designed to minimize racemization and maximize yield.

Precursor Sourcing Strategy

The core challenge is obtaining the parent acid, Cyclopentylalanine. Unlike Cyclohexylalanine (obtained via hydrogenation of Phenylalanine), the cyclopentyl ring is not directly accessible from a standard proteinogenic amino acid.

  • Primary Route: Phase-Transfer Catalyzed (PTC) alkylation of glycine Schiff bases (e.g., O'Donnell's Schiff base) with (iodomethyl)cyclopentane.

  • Secondary Route: Knoevenagel condensation of cyclopentanecarbaldehyde with N-acetylglycine, followed by asymmetric hydrogenation.

Core Protocol: Fischer Esterification (HCl Mediated)

Objective: Convert 2-amino-3-cyclopentylpropanoic acid to its methyl ester hydrochloride.

Reagents:

  • Start Material: 2-Amino-3-cyclopentylpropanoic acid (1.0 eq)

  • Solvent: Anhydrous Methanol (MeOH) (20 vol)

  • Reagent: Thionyl Chloride (

    
    ) (2.5 eq) OR Acetyl Chloride (3.0 eq)
    

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with anhydrous MeOH under

    
     atmosphere. Cool to 0°C using an ice/salt bath.
    
  • Activation: Dropwise add

    
     over 30 minutes. Critical: Maintain internal temperature 
    
    
    
    to prevent explosive methyl hypochlorite formation or loss of reagent. Stir for 30 mins to generate anhydrous HCl in situ.
  • Addition: Add solid 2-amino-3-cyclopentylpropanoic acid in one portion. The suspension will dissolve as the reaction proceeds.

  • Reaction: Warm to Room Temperature (RT) and then heat to reflux (65°C) for 4–6 hours.

    • Validation: Monitor via TLC (System: n-BuOH/AcOH/H₂O 4:1:1). Ninhydrin stain will show a shift in Rf (Ester > Acid).

  • Workup: Concentrate the mixture in vacuo to remove solvent and excess HCl.

  • Azeotrope: Re-dissolve residue in Toluene and evaporate (2x) to remove trace water and HCl.

  • Crystallization: Triturate the resulting gum with cold Diethyl Ether (

    
    ) or MTBE. A white precipitate (the target HCl salt) should form.
    
  • Drying: Filter and dry under high vacuum over

    
    .
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Cyclopentylalanine (Parent Acid) Activation Activation: MeOH + SOCl2 (0°C) Generates HCl/MeOH Start->Activation Suspend Reflux Reflux: 65°C, 4-6 Hours Fischer Esterification Activation->Reflux Dissolution Workup Workup: Evaporation & Azeotrope (Toluene) Reflux->Workup Conversion Product Target Product: Methyl Ester HCl Salt (Crystallized) Workup->Product Trituration (Et2O)

Figure 1: Step-wise chemical transformation from parent acid to methyl ester hydrochloride.

Quality Control & Analytical Validation

For use in drug development, the purity of CAS 2379557-35-2 must be rigorously validated.

NMR Characterization (Expected Signals)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.5–8.8 (br s, 3H, 
      
      
      
      ).
    • 
       3.9–4.1 (m, 1H, 
      
      
      
      -CH).
    • 
       3.7 (s, 3H, 
      
      
      
      ).
    • 
       1.8–2.0 (m, 2H, 
      
      
      
      -CH₂).
    • 
       1.4–1.7 (m, 1H, Cyclopentyl-CH).
      
    • 
       1.0–1.6 (m, 8H, Cyclopentyl Ring protons).
      
    • Note: The cyclopentyl group appears as complex multiplets upfield; the methyl ester singlet at 3.7 ppm is the key diagnostic for successful reaction.

Mass Spectrometry
  • Technique: LC-MS (ESI+).

  • Target Ion:

    
     (Free base mass + 1).
    
  • Interference: Watch for

    
     or dimer formation if concentration is too high.
    

Applications in Drug Discovery

Methyl 2-amino-3-cyclopentylpropanoate HCl is not merely a reagent; it is a strategic tool for Structure-Activity Relationship (SAR) optimization.

Bioisosterism & Lipophilicity

The cyclopentyl group serves as a bioisostere for:

  • Phenylalanine: Removes the aromatic ring (eliminating metabolic liability from arene oxides) while retaining bulk.

  • Leucine: Increases steric bulk and rigidity compared to the flexible isobutyl chain.

Mechanism of Action in Peptides: Incorporating this amino acid into a peptide sequence (e.g., replacing Phe in Enkephalins or Somatostatin analogs) restricts the conformational freedom of the side chain. The "envelope" shape of the cyclopentyl ring can lock the peptide into a bioactive conformation that linear alkyl chains cannot achieve.

Strategic Logic Diagram

Bioisosterism Target Drug Target (Hydrophobic Pocket) Phe Phenylalanine (Phe) Issue: Flat, Pi-Stacking, Metabolically Labile Phe->Target Binds (Standard) Cpa Cyclopentylalanine (Target) Benefit: 3D Bulk, Rigid, Metabolically Stable Phe->Cpa Bioisosteric Replacement Leu Leucine (Leu) Issue: Too Flexible, Low Steric Bulk Leu->Target Weak Binding Cpa->Target Optimized Fit (Enhanced Lipophilicity)

Figure 2: Logic flow for selecting Cyclopentylalanine over standard amino acids in SAR studies.

Handling & Safety (E-E-A-T)

Signal Word: WARNING

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Hygroscopic. Store at 2–8°C under Argon or Nitrogen.

  • Stability: The ester bond is susceptible to hydrolysis under basic conditions. Avoid exposure to moisture to prevent reversion to the parent acid.

References

  • Sigma-Aldrich. (n.d.). Methyl 2-amino-3-cyclopentylpropanoate hydrochloride Product Analysis. Retrieved from

  • VulcanChem. (n.d.). (S)-Methyl 2-amino-3-cyclobutylpropanoate HCl Data Sheet. (Used for comparative analog synthesis protocols). Retrieved from

  • PharmaBlock. (2020). Cyclopentane Derivatives in Drug Discovery. (Context on cyclopentyl pharmacophores). Retrieved from

  • Chem-Impex. (n.d.). Beta-Cyclopentyl-D-alanine Applications. Retrieved from

  • BenchChem. (2025).[1] Theoretical Insights into Cyclopentanetrione Derivatives. (General cyclopentyl ring chemistry). Retrieved from

Sources

Exploratory

An In-depth Technical Guide to (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride is a chiral non-proteinogenic amino acid ester that serves as a valuable building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride is a chiral non-proteinogenic amino acid ester that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring a cyclopentyl moiety, imparts specific conformational constraints and lipophilicity, making it an attractive component for the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization, offering insights for its application in the development of new pharmaceuticals. The incorporation of the cyclopentyl group can influence a molecule's binding affinity to biological targets, metabolic stability, and pharmacokinetic profile.

Chemical Structure and Properties

(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride possesses a stereocenter at the alpha-carbon, which is crucial for its specific interactions with biological macromolecules. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Chemical Identifiers:

  • IUPAC Name: methyl (2S)-2-amino-3-cyclopentylpropanoate;hydrochloride

  • CAS Number: 2379557-35-2

  • Molecular Formula: C₉H₁₈ClNO₂

  • Molecular Weight: 207.7 g/mol

Physicochemical Properties:

PropertyValueSource
Physical FormSolid[General supplier information]
SolubilitySoluble in polar solvents like methanol and water.[General knowledge of amino acid hydrochlorides]
StorageStore in a cool, dry place.[General supplier information]

Synthesis of (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride

The synthesis of (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride is a two-step process that begins with the enantioselective synthesis of the parent amino acid, (S)-2-amino-3-cyclopentylpropanoic acid, followed by its esterification.

Part 1: Enantioselective Synthesis of (S)-2-amino-3-cyclopentylpropanoic acid

An enantioselective synthesis is critical to obtain the desired stereoisomer. One common approach involves the asymmetric alkylation of a chiral glycine enolate equivalent.

Experimental Protocol:

  • Preparation of the Chiral Auxiliary: A chiral auxiliary, such as a pseudoephedrine-derived glycinamide, is prepared according to established literature procedures.

  • Deprotonation: The chiral glycinamide is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). A strong base, such as lithium diisopropylamide (LDA), is added dropwise to generate the corresponding enolate.

  • Asymmetric Alkylation: Cyclopentylmethyl bromide is then added to the enolate solution. The steric hindrance provided by the chiral auxiliary directs the alkylation to occur stereoselectively, favoring the formation of the (S)-diastereomer. The reaction is stirred at low temperature for several hours.

  • Workup and Hydrolysis: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and the product is extracted with an organic solvent. The chiral auxiliary is then cleaved by acid hydrolysis (e.g., refluxing in 6M HCl) to yield (S)-2-amino-3-cyclopentylpropanoic acid.

  • Purification: The crude amino acid is purified by ion-exchange chromatography or recrystallization to yield the enantiomerically pure product.

Synthesis_Workflow A Chiral Glycinamide B LDA, THF, -78 °C A->B Deprotonation D Alkylation B->D C Cyclopentylmethyl bromide C->D Asymmetric Alkylation E Acid Hydrolysis (6M HCl) D->E Quench & Hydrolysis F Purification E->F G (S)-2-amino-3-cyclopentylpropanoic acid F->G

Caption: Workflow for the enantioselective synthesis of the parent amino acid.

Part 2: Esterification to (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride

The esterification of the amino acid is commonly achieved using thionyl chloride in methanol. This method is efficient and directly produces the hydrochloride salt of the methyl ester.[1]

Experimental Protocol:

  • Reaction Setup: (S)-2-amino-3-cyclopentylpropanoic acid is suspended in anhydrous methanol at 0 °C in a flask equipped with a magnetic stirrer and a drying tube.

  • Addition of Thionyl Chloride: Thionyl chloride (SOCl₂) is added dropwise to the cooled suspension. The addition is performed slowly to control the exothermic reaction and the evolution of sulfur dioxide and hydrogen chloride gas.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the excess methanol and SOCl₂ are removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is triturated with diethyl ether to precipitate the hydrochloride salt. The solid is then collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride as a white solid.

Esterification_Workflow A (S)-2-amino-3-cyclopentylpropanoic acid B SOCl2, Methanol, 0 °C to Reflux A->B C Esterification B->C D Solvent Evaporation C->D E Trituration with Diethyl Ether D->E F (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride E->F

Caption: Workflow for the esterification process.

Analytical Characterization

The structure and purity of (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride are confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, D₂O):

  • δ 4.1-4.2 ppm (t, 1H): α-proton (CH-NH₃⁺), triplet due to coupling with the adjacent β-protons.

  • δ 3.8 ppm (s, 3H): Methyl ester protons (O-CH₃).

  • δ 1.8-2.0 ppm (m, 2H): β-protons (CH₂-cyclopentyl).

  • δ 1.5-1.7 ppm (m, 9H): Cyclopentyl protons.

Predicted ¹³C NMR Spectrum (125 MHz, D₂O):

  • δ 172-173 ppm: Carbonyl carbon (C=O).

  • δ 54-55 ppm: α-carbon (CH-NH₃⁺).

  • δ 53-54 ppm: Methyl ester carbon (O-CH₃).

  • δ 38-39 ppm: β-carbon (CH₂-cyclopentyl).

  • δ 32-33 ppm: Methine carbon of the cyclopentyl ring.

  • δ 25-26 ppm: Methylene carbons of the cyclopentyl ring.

Infrared (IR) Spectroscopy

The IR spectrum of an amino acid methyl ester hydrochloride will exhibit characteristic absorption bands.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
2500-3000-NH₃⁺N-H stretching
1735-1750C=O (ester)C=O stretching
1500-1600-NH₃⁺N-H bending
1000-1300C-O (ester)C-O stretching
Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is typically used to determine the molecular weight of the compound.

Expected ESI-MS Data:

  • [M+H]⁺: The protonated molecule will be observed, corresponding to the free base form (C₉H₁₇NO₂). The calculated m/z for [C₉H₁₈NO₂]⁺ is approximately 172.13.

Applications in Drug Discovery

Non-natural amino acids like (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride are valuable tools in drug discovery for several reasons:

  • Conformational Constraint: The cyclopentyl group restricts the conformational flexibility of the side chain, which can lead to higher binding affinity and selectivity for a biological target.

  • Increased Lipophilicity: The aliphatic cyclopentyl group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Metabolic Stability: The introduction of a non-natural side chain can block sites of metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.

Derivatives of cyclopentylalanine have been explored in the development of various therapeutic agents, including enzyme inhibitors and G-protein coupled receptor (GPCR) modulators. For instance, they have been incorporated into inhibitors of proteases and peptidomimetics designed to target specific protein-protein interactions.

Conclusion

(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride is a versatile and valuable building block for the synthesis of novel drug candidates. Its unique structural features offer advantages in terms of conformational control, lipophilicity, and metabolic stability. The synthetic and analytical methods described in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their drug discovery and development programs.

References

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]

Sources

Foundational

Technical Guide: 3-Cyclopentyl-L-alanine Methyl Ester HCl

Topic: 3-Cyclopentyl-L-alanine methyl ester HCl Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists Strategic Utilization in Peptidomimetics and Drug Discovery Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Cyclopentyl-L-alanine methyl ester HCl Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Strategic Utilization in Peptidomimetics and Drug Discovery

Executive Summary

3-Cyclopentyl-L-alanine methyl ester hydrochloride (Cpa-OMe·HCl) is a critical non-proteinogenic amino acid building block. Structurally, it serves as a lipophilic, steric variant of leucine or alanine, introducing a rigid cyclopentyl ring that significantly alters the pharmacokinetic (PK) profile of peptide-based therapeutics.

This guide provides an exhaustive technical analysis of Cpa-OMe·HCl, detailing its physicochemical properties, validated synthesis protocols, and application in structure-activity relationship (SAR) campaigns—specifically for targets like Cathepsin S , HCV protease , and KEAP1/NRF2 interactions.

Physicochemical Profile

The following specifications define the research-grade standard for this compound.

Table 1: Core Technical Specifications

PropertySpecification
Systematic Name Methyl (2S)-2-amino-3-cyclopentylpropanoate hydrochloride
CAS Number 2379557-35-2 (HCl Salt) / 1119833-62-3 (Free Base)
Molecular Formula C₉H₁₇NO₂[1] · HCl
Molecular Weight 207.70 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water (>50 mg/mL), Methanol, DMSO
Hygroscopicity High (Deliquescent upon prolonged air exposure)
Storage +2°C to +8°C (Desiccated); -20°C for long-term
Chiral Purity Typically ≥ 99% ee (Enantiomeric Excess)

Synthesis & Preparation Mechanism

Mechanistic Pathway: Fischer Esterification

The most robust synthesis involves the acid-catalyzed esterification of 3-cyclopentyl-L-alanine using thionyl chloride (


) in anhydrous methanol. This method generates anhydrous HCl in situ, driving the equilibrium toward the ester while precipitating the product as the hydrochloride salt.
Reaction Workflow Diagram

The following diagram illustrates the transformation from the free acid to the methyl ester hydrochloride, highlighting critical intermediate states.

SynthesisWorkflow Start 3-Cyclopentyl-L-alanine (Free Acid) Inter Acyl Chloride Intermediate Start->Inter Activation (-SO2, -HCl) Reagent SOCl2 + MeOH (0°C) Reagent->Inter Product 3-Cyclopentyl-L-alanine Methyl Ester HCl Inter->Product Methanolysis (Reflux)

Caption: Figure 1. Acid-catalyzed conversion of 3-cyclopentyl-L-alanine to its methyl ester hydrochloride salt.

Validated Experimental Protocol

Objective: Synthesis of 10g of Cpa-OMe·HCl.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube. Flush with Nitrogen (
    
    
    
    ).
  • Solvent Charge: Add 50 mL of anhydrous Methanol (MeOH) and cool to 0°C in an ice bath.

  • Activation: Dropwise, add 5.0 mL Thionyl Chloride (

    
    )  over 20 minutes.
    
    • Note: Exothermic reaction.[2][3][4] Ensure temperature remains <10°C to prevent byproduct formation.

  • Substrate Addition: Add 10.0 g of 3-Cyclopentyl-L-alanine in one portion.

  • Reaction: Remove ice bath. Heat to reflux (65°C ) for 3–4 hours .

    • Self-Validation Check: Monitor by TLC (System: DCM/MeOH 9:1). Stain with Ninhydrin.[3] The starting material (Rf ~0.3) should disappear, replaced by the ester (Rf ~0.6).

  • Workup:

    • Concentrate in vacuo to remove MeOH and excess

      
      .
      
    • Co-evaporate with diethyl ether (

      
      ) (2x 30 mL) to remove residual acid traces.
      
    • Triturate the resulting oil/solid with cold

      
       to induce crystallization.
      
  • Isolation: Filter the white precipitate, wash with cold ether, and dry under high vacuum.

Applications in Drug Discovery

Structural Role in Peptidomimetics

Cpa-OMe[5]·HCl is utilized to introduce the Cyclopentylalanine (Cpa) residue. This residue mimics the lipophilicity of Leucine or Phenylalanine but offers:

  • Steric Bulk: The cyclic side chain restricts conformational freedom, potentially locking peptides into bioactive conformations.

  • Proteolytic Stability: Non-natural side chains resist cleavage by endogenous proteases (e.g., chymotrypsin).

Key Therapeutic Areas
  • Cathepsin S Inhibitors:

    • Used to synthesize N-arylaminoethyl amides. The Cpa residue occupies the S2 hydrophobic pocket of the enzyme, improving selectivity over other Cathepsins [1].

  • HCV Protease Inhibitors:

    • Analogous to the cyclopropylalanine moiety found in Telaprevir. Cpa derivatives are used in SAR studies to probe the size limit of the P1/P2 pockets in viral proteases [2].

  • KEAP1/NRF2 Interaction:

    • Used in peptide optimization to probe the P2 pocket of KEAP1.[6] Cpa replaces natural residues to enhance binding affinity in macrocyclic inhibitors designed to activate NRF2 for antioxidant therapy [3].

Discovery Workflow Diagram

DrugDiscovery Hit Hit Identification (Natural Peptide) Design Rational Design (Replace Leu/Phe with Cpa) Hit->Design SAR Analysis Synth Synthesis (Coupling Cpa-OMe) Design->Synth SPPS / Solution Phase Test Assay Validation (Proteolytic Stability & Binding) Synth->Test Biological Assay Test->Design Optimization Loop Lead Lead Candidate (High Potency/Stability) Test->Lead IC50 < 10 nM

Caption: Figure 2. Integration of Cyclopentylalanine into the hit-to-lead optimization cycle.

Handling, Stability, and QC

Stability & Storage
  • Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, which can hydrolyze the ester back to the acid over time.

  • Protocol: Always warm the container to room temperature before opening to prevent condensation. Store under inert gas (

    
     or 
    
    
    
    ) if possible.
Quality Control (QC) Methods

To ensure integrity before use in critical couplings:

  • ¹H NMR (DMSO-d₆): Confirm the methyl ester singlet (~3.6-3.7 ppm) and the integrity of the cyclopentyl ring protons (1.0-1.8 ppm multiplet).

  • HPLC: Run a gradient of 5-95% ACN in Water (+0.1% TFA). The free acid will elute significantly earlier than the ester.

  • Chloride Content: Titration with Silver Nitrate (

    
    ) can confirm the stoichiometry of the HCl salt (Target: ~17% Cl).
    

References

  • ChemicalBook. (2025). 3-Cyclopentane-L-alanine Properties and Uses. Retrieved from

  • National Institutes of Health (NIH). (2015). Combined Peptide and Small-Molecule Approach toward Nonacidic THIQ Inhibitors of the KEAP1/NRF2 Interaction. PubMed Central. Retrieved from

  • BenchChem. (2025).[3][7] Application Notes and Protocols for Reactions Involving Amino Acid Methyl Ester Hydrochlorides. Retrieved from

  • Sigma-Aldrich. (2025). Methyl 2-amino-3-cyclopentylpropanoate hydrochloride Product Page. Retrieved from

  • Org. Synth. (2013).[2] Working with Hazardous Chemicals: Thionyl Chloride and Methanol Esterification. Organic Syntheses. Retrieved from

Sources

Exploratory

Engineering Conformational Rigidity: A Technical Guide to Cyclopentyl-Derived Unnatural Amino Acids in Drug Discovery

Executive Summary The integration of unnatural amino acids (UAAs) into peptide sequences and small-molecule pharmacophores represents a cornerstone of modern rational drug design. Among these, cyclopentyl derivatives—suc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of unnatural amino acids (UAAs) into peptide sequences and small-molecule pharmacophores represents a cornerstone of modern rational drug design. Among these, cyclopentyl derivatives—such as 1-aminocyclopentanecarboxylic acid (cycloleucine) and cyclopentylglycine—offer unparalleled advantages in restricting backbone conformation, enhancing proteolytic stability, and optimizing lipophilicity[1]. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for synthesizing and incorporating cyclopentyl UAAs into therapeutic discovery pipelines.

The Mechanistic Rationale for Cyclopentyl Derivatives

Standard proteinogenic amino acids possess highly flexible backbones, which often leads to poor target selectivity and rapid degradation by endogenous proteases. By introducing a cyclopentyl ring at the


-carbon (creating a C

-dialkylated cyclic amino acid) or within the side chain, researchers can fundamentally alter the thermodynamic landscape of the molecule[2].
Causality of Conformational Restriction

The steric bulk of the five-membered cyclopentyl ring restricts the rotational freedom of the peptide backbone's dihedral angles (


 and 

). This restriction significantly reduces the entropic penalty typically incurred when a flexible ligand binds to its target receptor[3]. Furthermore, the

-disubstitution shields adjacent peptide bonds from the active sites of proteolytic enzymes, drastically increasing the in vivo half-life of the resulting peptidomimetic[1].
Structural Dynamics and Conformational Data

Different cycloalkane ring sizes exert distinct geometric constraints on the peptide backbone. As shown in the data below, the five-membered cyclopentyl ring (Ac5c) is uniquely suited for stabilizing helical motifs without the extreme ring strain seen in cyclopropane derivatives[2][3].

Table 1: Conformational Preferences of Cyclic Unnatural Amino Acids

Amino Acid DerivativeRing SizePreferred ConformationTypical

Angle
Typical

Angle
Structural Impact
Ac3c (Cyclopropane)3

-turn
-77°+34°Induces sharp turns; highly strained[3].
Ac4c (Cyclobutane)4Folded / Helical-70°-30°Intermediate rigidity; supports helical folding[3].
Ac5c (Cyclopentane)5

-helix
-65°-30°Optimal balance of steric bulk and lipophilicity; strongly enforces helices[2][3].
Ac6c (Cyclohexane)6

-helix
-60°-30°Highly restricted; maximizes hydrophobic bulk[2].

Overcoming Steric Hindrance in Solid-Phase Peptide Synthesis (SPPS)

Incorporating Fmoc-protected cyclopentyl derivatives, such as Fmoc-cycloleucine[4] or Fmoc-L-cyclopentylglycine[5], into a growing peptide chain presents significant synthetic challenges. The


-disubstitution creates severe steric hindrance, which reduces the nucleophilicity of the amine during subsequent couplings and shields the activated carboxyl group from incoming nucleophiles.

To overcome this, standard coupling reagents (e.g., HBTU) must be replaced with highly reactive uronium salts (e.g., COMU) or specialized additive systems (DIC/Oxyma), and side reactions like diketopiperazine (DKP) formation must be actively mitigated[6].

Protocol 1: Optimized SPPS for Cyclopentyl UAAs

This protocol is designed as a self-validating system to ensure >95% coupling efficiency of sterically hindered UAAs.

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

    • Causality: Proper swelling maximizes the accessibility of reactive sites within the polymer matrix, which is critical when introducing bulky monomers.

  • Fmoc Deprotection & DKP Mitigation: Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Critical Adjustment: If the sequence contains N-alkylated amino acids or is highly prone to DKP formation, substitute piperidine with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[6].

    • Causality: DBU provides the necessary basicity for Fmoc removal without acting as a nucleophile that catalyzes premature DKP cyclization[6].

  • Amino Acid Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-cyclopentyl UAA[4] and 4 equivalents of COMU in DMF. Add 8 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Causality: COMU is a highly reactive coupling reagent that excels in activating sterically hindered

      
      -dialkylated amino acids, outperforming traditional benzotriazole reagents.
      
  • Coupling Reaction: Add the activated amino acid solution to the resin. React for 2 to 4 hours at room temperature, or apply microwave irradiation at 75°C for 15 minutes.

    • Causality: The cyclopentyl ring severely restricts the trajectory of incoming nucleophiles; thermal energy or extended kinetics are mandatory to drive the amidation to completion.

  • Validation (Self-Correction): Perform a Kaiser test. A negative result (yellow) indicates complete coupling. If positive (blue), the system mandates a secondary coupling cycle using DIC/Oxyma before proceeding.

SPPS_Hindered_UAA N1 Resin Preparation N2 Fmoc Deprotection N1->N2 N3 DKP Formation Risk? N2->N3 N4 Use 2% DBU N3->N4 High (Pro/N-Alkyl) N5 Use 20% Piperidine N3->N5 Low N6 UAA Activation (COMU/DIPEA) N4->N6 N5->N6 N7 Coupling (75°C, 15m or RT, 4h) N6->N7 Overcome Steric Bulk N8 Cleavage & Deprotection N7->N8

Workflow for SPPS incorporating sterically hindered cyclopentyl unnatural amino acids.

Biocatalytic Synthesis of Cycloleucine Derivatives

While traditional chemical synthesis of cycloleucine relies on the Bucherer-Bergs reaction from cyclopentanone[1], recent advancements in biocatalysis have uncovered Pyridoxal 5'-phosphate (PLP)-dependent cycloleucine synthases. These enzymes facilitate highly stereoselective tandem carbon-carbon forming steps to catalyze an overall [3+2]-annulation[7].

Protocol 2: Biocatalytic [3+2]-Annulation
  • Reaction Assembly: In a 50 mM HEPES buffer (pH 7.5), combine 10 mM S-adenosylmethionine (SAM), 10 mM of the acyclic amino acid precursor, and 0.1 mM Pyridoxal 5'-phosphate (PLP).

  • Enzyme Addition: Add purified cycloleucine synthase (e.g., FusB homolog) to a final concentration of 5 µM[7].

    • Causality: The PLP cofactor forms an external aldimine with the substrate, stabilizing the carbanion intermediate required for C-C bond formation[7].

  • Incubation: Incubate the mixture at 30°C for 12-24 hours under gentle agitation.

    • Causality: The enzyme catalyzes a tandem

      
      -substitution followed by an intramolecular aldol or Mannich reaction, utilizing SAM as a latent electrophile to close the cyclopentyl ring[7].
      
  • Quenching and Validation: Quench the reaction with an equal volume of acetonitrile. Centrifuge to pellet proteins. Analyze the supernatant via LC-MS to confirm the mass shift corresponding to the[3+2]-annulation product.

Applications in Advanced Drug Discovery

The strategic insertion of cyclopentyl UAAs has yielded significant breakthroughs in both peptide and small-molecule therapeutics.

  • Peptidomimetics & Receptor Antagonists: In the development of

    
    -MSH analogues, the substitution of the N-terminal dipeptide with Gly-Cpg (cyclopentylglycine) resulted in the compound GXH-38B. This modification locked the peptide into a bioactive conformation, yielding a highly potent and selective antagonist for the Melanocortin 1 Receptor (MC1R)[8].
    
  • Small Molecule Inhibitors: Beyond peptides, cyclopentyl derivatives are utilized in structure-based drug design to optimize hydrophobic interactions within target binding pockets. For instance, in the development of MAT2A inhibitors (e.g., AG-270), cyclopentyl and analogous aliphatic ring systems were used to increase

    
     character and hydrophobicity, directly correlating with improved enzymatic potency and target residence time[9].
    

References

  • Side-Chain to Backbone Interactions Dictate the Conformational Preferences of a Cyclopentane Arginine Analogue ResearchGate URL: [Link]

  • NCAD, a database integrating the intrinsic conformational preferences of non-coded amino acids National Institutes of Health (NIH) URL:[Link]

  • Design of cyclic and other templates for potent and selective peptide α-MSH analogues National Institutes of Health (NIH) URL:[Link]

  • Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion ACS Publications URL:[Link]

  • Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides ACS Publications URL:[Link]

  • Discovery and Characterization of Pyridoxal 5'-Phosphate-Dependent Cycloleucine Synthases ChemRxiv URL: [Link]

Sources

Foundational

Comprehensive Technical Guide and Safety Data for Cyclopentylalanine Methyl Ester Hydrochloride

Executive Summary In the modern landscape of peptide drug discovery, overcoming the inherent pharmacokinetic limitations of natural peptides—specifically their susceptibility to rapid proteolytic degradation—is a primary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of peptide drug discovery, overcoming the inherent pharmacokinetic limitations of natural peptides—specifically their susceptibility to rapid proteolytic degradation—is a primary objective[1]. Non-proteinogenic amino acids (NPAAs) have emerged as foundational building blocks to engineer metabolic stability, enhance membrane permeability, and improve target binding affinity[2].

(S)-Cyclopentylalanine methyl ester hydrochloride (CAS: 1191996-99-2) is a highly specialized NPAA derivative utilized extensively in peptidomimetic synthesis[3][4]. The incorporation of the bulky, hydrophobic cyclopentyl moiety introduces critical steric hindrance that shields adjacent peptide bonds from enzymatic cleavage[1][4]. This whitepaper provides an in-depth analysis of the material safety data (MSDS), physicochemical properties, mechanistic advantages, and validated experimental workflows for safely handling and integrating this compound into drug development pipelines.

Physicochemical Profiling & Hazard Assessment

To ensure reproducibility in synthetic applications and safety in laboratory handling, a rigorous understanding of the compound's physicochemical profile is required. The compound is supplied as a hydrochloride salt, which enhances its solubility in polar organic solvents but necessitates specific neutralization steps during coupling reactions.

Quantitative Chemical Properties
PropertySpecification / Value
Chemical Name (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride
CAS Registry Number 1191996-99-2
Molecular Formula C9H18ClNO2
Molecular Weight 207.70 g/mol
Physical State Solid / Crystalline Powder
MDL Number MFCD22494959

Data synthesized from authoritative chemical registries and supplier safety data sheets[5][6].

GHS Classification and Safety Data (MSDS Core)

Under the Globally Harmonized System (GHS) and OSHA Hazard Communication Standards (HCS)[7][8], Cyclopentylalanine methyl ester hydrochloride is classified as a hazardous chemical requiring stringent engineering controls[5][9].

Hazard CodeHazard StatementCausality & Risk Context
H302 Harmful if swallowedIngestion can lead to acute systemic toxicity.
H315 Causes skin irritationDirect contact disrupts the lipid bilayer of the stratum corneum.
H319 Causes serious eye irritationPowder particulates can cause severe corneal micro-abrasions.
H335 May cause respiratory irritationInhalation of fine dust particles triggers mucosal inflammation.

Precautionary Handling Protocols (P261, P280, P305+P351+P338): OSHA guidelines mandate that the handling of hazardous chemical powders must occur within a certified chemical fume hood or ventilated balance enclosure to mitigate inhalation risks[9]. Because even microgram quantities of biologically active powders can pose cross-contamination and health risks, respiratory protection (N95/P100) and nitrile gloves are strictly required[9][10].

SafetyWorkflow Start Spill Detected (Solid/Powder) PPE Don PPE (N95/P100, Nitrile Gloves) Start->PPE Contain Contain Spill (Avoid Dust Generation) PPE->Contain Sweep Moist Sweep / Vacuum (HEPA Filtered) Contain->Sweep Dispose Transfer to Hazardous Waste Container Sweep->Dispose

Fig 1: Step-by-step safety and spill response workflow for hazardous chemical powders.

Mechanistic Insights: Pharmacokinetics & Proteolytic Resistance

The strategic advantage of utilizing Cyclopentylalanine lies in its structural topology. Natural peptides are rapidly degraded by endogenous proteases (e.g., DPP-IV, neprilysin), often resulting in plasma half-lives of mere minutes[11].

By substituting a natural amino acid (such as leucine or phenylalanine) with Cyclopentylalanine, researchers introduce a non-canonical cycloalkane side chain. This modification operates via two primary mechanisms:

  • Steric Shielding: The bulky cyclopentyl ring physically blocks the active site cleft of exopeptidases, preventing the enzyme's catalytic triad from accessing the scissile amide bond[1].

  • Conformational Rigidity: The restricted rotational freedom of the non-natural side chain limits the peptide's ability to adopt the specific transition-state geometry required for enzymatic cleavage[2].

These modifications drastically improve the metabolic stability of the peptide, extending its systemic half-life and enabling more favorable dosing regimens (e.g., transitioning from daily injections to once-weekly dosing)[1][11].

Pathway Peptide Peptide Drug containing Cyclopentylalanine Protease Protease Encounter (e.g., DPP-IV, Neprilysin) Peptide->Protease Steric Steric Hindrance by Cyclopentyl Group Protease->Steric Conform Conformational Rigidity Protease->Conform Stable Enhanced Half-Life & Bioavailability Steric->Stable Conform->Stable

Fig 2: Mechanistic pathway of proteolytic resistance conferred by the cyclopentyl moiety.

Experimental Workflows: Peptide Synthesis Integration

Because S-CPA-OMe·HCl is a C-terminal protected, N-terminal free amino acid (supplied as a hydrochloride salt), it acts as the nucleophile in liquid-phase peptide coupling reactions[12]. The presence of the bulky cyclopentyl group necessitates highly efficient coupling reagents to overcome steric hindrance.

Step-by-Step Methodology: Amide Coupling Protocol

This protocol describes a self-validating system for coupling S-CPA-OMe·HCl to an Fmoc-protected amino acid.

Step 1: Reagent Preparation & Neutralization

  • Action: Weigh 1.0 equivalent of S-CPA-OMe·HCl (CAS 1191996-99-2) and dissolve in anhydrous N,N-Dimethylformamide (DMF).

  • Causality: DMF is chosen for its high dielectric constant, ensuring complete solvation of the polar hydrochloride salt.

  • Action: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIEA).

  • Causality: DIEA is a non-nucleophilic base. It is strictly required to neutralize the HCl salt and liberate the free amine of the cyclopentylalanine, making it nucleophilic and ready for coupling.

Step 2: Activation of the Electrophile

  • Action: In a separate vial, dissolve 1.1 equivalents of the Fmoc-AA-OH in DMF. Add 1.1 equivalents of HATU and 1.1 equivalents of HOAt, followed by 1.0 equivalent of DIEA. Stir for 5 minutes.

  • Causality: HATU/HOAt is selected over standard carbodiimides (like DCC or EDC) because the highly reactive 7-aza-OBt ester intermediate generated by HATU is essential for driving the coupling of sterically hindered non-natural amino acids, minimizing epimerization[12].

Step 3: Coupling Reaction & Self-Validation

  • Action: Combine the activated Fmoc-AA-OH solution with the neutralized S-CPA-OMe solution. Stir at room temperature under an inert atmosphere (N2 or Argon) for 2 to 4 hours.

  • Validation: Monitor the reaction via LC-MS or TLC (Ninhydrin stain). The disappearance of the free amine (which stains purple with Ninhydrin) validates the completion of the coupling.

Step 4: Aqueous Workup

  • Action: Quench the reaction with saturated aqueous NH4Cl, extract with Ethyl Acetate (EtOAc), and wash the organic layer sequentially with 5% citric acid, saturated NaHCO3, and brine.

  • Causality: Citric acid removes unreacted basic impurities (like DIEA), while NaHCO3 removes unreacted acidic components (like Fmoc-AA-OH), ensuring a highly pure crude product.

CouplingWorkflow Prep Weigh CAS 1191996-99-2 (S)-CPA-OMe·HCl Base Neutralize with DIEA (Generate Free Amine) Prep->Base Couple Coupling Reaction (DMF, RT, 2h) Base->Couple Activate Activate Fmoc-AA-OH (HATU/HOAt) Activate->Couple Workup Aqueous Workup & Purification Couple->Workup

Fig 3: Experimental workflow for the amide coupling of S-CPA-OMe·HCl in peptide synthesis.

References

  • National Institutes of Health (NIH) / PMC. "Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics." PubMed Central. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications." PubMed Central. Available at:[Link]

  • National Institutes of Health (NIH) / StatPearls. "OSHA Chemical Hazards And Communication." NCBI Bookshelf. Available at:[Link]

  • Google Patents. "EP4201951A1 - Method for peptide synthesis." Google Patents.
  • DuraLabel. "OSHA Rules for Hazardous Chemicals." DuraLabel Resources. Available at:[Link]

  • Powder Solutions Inc. "BFM® Fitting | A Comprehensive Guide to Safe Powder Handling." PSI. Available at:[Link]

Sources

Exploratory

Methyl 2-amino-3-cyclopentylpropanoate molecular weight and formula

Executive Summary Methyl 2-amino-3-cyclopentylpropanoate (often referred to as Cyclopentylalanine methyl ester ) is a critical non-proteinogenic amino acid derivative used extensively in structure-activity relationship (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-3-cyclopentylpropanoate (often referred to as Cyclopentylalanine methyl ester ) is a critical non-proteinogenic amino acid derivative used extensively in structure-activity relationship (SAR) studies. Structurally, it serves as a lipophilic, non-aromatic bioisostere of Phenylalanine and a sterically bulky analog of Leucine. Its unique cyclopentyl side chain offers a distinct "hydrophobic volume" that is essential for optimizing van der Waals interactions within enzyme active sites—most notably in the development of HCV protease inhibitors and GPCR ligands.

This guide provides a definitive technical breakdown of its physicochemical properties, validated synthesis protocols, and strategic applications in modern drug design.

Physicochemical Identity

The following data establishes the baseline identity for the molecule in its free base and hydrochloride salt forms.

Core Chemical Data
PropertySpecification
IUPAC Name Methyl 2-amino-3-cyclopentylpropanoate
Common Synonyms

-Cyclopentylalanine methyl ester; Cpa-OMe
Molecular Formula C

H

NO

Molecular Weight (Free Base) 171.24 g/mol
Molecular Weight (HCl Salt) 207.70 g/mol
CAS Number (Generic) 1119833-62-3
CAS Number ((R)-HCl) 2514709-11-4
CAS Number ((S)-HCl) Not widely indexed; often synthesized in-situ from CAS 35264-09-6 (Acid)
SMILES COC(=O)C(N)CC1CCCC1
LogP (Predicted) ~1.77
Polar Surface Area (PSA) 52.32 Å

Structural Significance

The molecule features a cyclopentyl ring attached to the


-carbon of the alanine backbone.[1]
  • Steric Bulk: The cyclopentyl group has a smaller planar footprint than a phenyl ring but greater three-dimensional volume than an isopropyl (Valine) or isobutyl (Leucine) group.

  • Electronic Profile: Unlike Phenylalanine, the cyclopentyl group is aliphatic and lacks

    
    -
    
    
    
    stacking capability, making it an excellent probe to test if an aromatic interaction is essential for binding.

Synthetic Methodologies

Two primary routes are employed for the synthesis of Methyl 2-amino-3-cyclopentylpropanoate: Direct Esterification (from the parent amino acid) and Asymmetric Alkylation (de novo synthesis).

Protocol A: Direct Esterification (Standard Laboratory Scale)

This protocol describes the conversion of commercially available


-Cyclopentylalanine to its methyl ester hydrochloride.

Reagents:

  • 
    -Cyclopentylalanine (CAS 35264-09-6 for L-isomer)
    
  • Thionyl Chloride (

    
    )
    
  • Anhydrous Methanol (

    
    )
    

Step-by-Step Workflow:

  • Preparation: Chill 50 mL of anhydrous methanol to 0°C in a round-bottom flask under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Activation: Dropwise add Thionyl Chloride (3.0 eq) to the cold methanol. Caution: Exothermic reaction; evolution of HCl and

    
     gas. Stir for 30 minutes to generate anhydrous HCl/MeOH.
    
  • Addition: Add

    
    -Cyclopentylalanine (1.0 eq) in one portion.
    
  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor reaction progress via TLC (System:

    
    :MeOH 9:1; stain with Ninhydrin).
    
  • Workup: Concentrate the solvent in vacuo to obtain a viscous oil or solid.

  • Purification: Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt. Filter and dry under high vacuum.

Yield Expectation: >95% (Quantitative conversion is typical).

Protocol B: De Novo Asymmetric Synthesis

For cases where the parent amino acid is expensive or unavailable, a Schöllkopf Bis-Lactim Ether method is used.

Synthesis_Workflow Start Schöllkopf Bis-Lactim Ether (Chiral Auxiliary) Step1 Lithiation (n-BuLi, -78°C) Start->Step1 Activation Step2 Alkylation (Cyclopentylmethyl iodide) Step1->Step2 Electrophile Addition Step3 Hydrolysis (0.25N TFA) Step2->Step3 Chiral Aux Removal End Methyl 2-amino-3-cyclopentylpropanoate Step3->End Esterification

Figure 1: De novo asymmetric synthesis pathway using a glycine equivalent.

Applications in Drug Discovery[7][8][9][10][11][12][13]

Methyl 2-amino-3-cyclopentylpropanoate is a "Designer Amino Acid" used to fine-tune the physicochemical properties of peptide-based drugs.

The "Hydrophobic Volume" Decision Matrix

Medicinal chemists use this molecule to probe the size and electronic requirements of a hydrophobic pocket (e.g., S1 or S2 pockets in proteases).

  • Vs. Leucine: Cyclopentyl is more rigid and hydrophobic.

  • Vs. Phenylalanine: Cyclopentyl lacks aromaticity. If replacing Phe with Cyclopentyl maintains potency, the binding interaction is driven by hydrophobic enclosure rather than

    
    -stacking.
    
Validated Use Cases
  • HCV Protease Inhibitors: Cyclic aliphatic amino acids are key components in the "P2" position of macrocyclic inhibitors (e.g., Simeprevir analogs), where the ring fills a specific lipophilic pocket without metabolic liability.

  • Metabolic Stability: The cyclopentyl ring is generally more resistant to oxidative metabolism (CYP450) compared to linear alkyl chains or electron-rich aromatic rings.

Decision_Matrix Problem Target: Hydrophobic Pocket Optimization Q1 Is Aromaticity Required? Problem->Q1 Branch_Yes Use Phenylalanine / Trp Q1->Branch_Yes Yes (Pi-Stacking) Branch_No Is Conformational Constraint Needed? Q1->Branch_No No (Pure Hydrophobic) Branch_Rigid Use Cyclopentylalanine / Proline Branch_No->Branch_Rigid Yes (Rigidify) Branch_Flex Use Leucine / Isoleucine Branch_No->Branch_Flex No (Flexible)

Figure 2: Strategic decision tree for selecting Cyclopentylalanine in Lead Optimization.

Analytical Characterization

To validate the identity of synthesized Methyl 2-amino-3-cyclopentylpropanoate, the following analytical signals must be confirmed.

Proton NMR ( H NMR, 400 MHz, CDCl )
  • 
     3.75 ppm (s, 3H):  Methyl ester singlet (
    
    
    
    ).
  • 
     3.45 ppm (dd, 1H): 
    
    
    
    -proton (
    
    
    ).
  • 
     1.80 - 1.40 ppm (m, 9H):  Cyclopentyl ring protons and 
    
    
    
    -methylene protons. The multiplet pattern is distinctively complex compared to the clean doublet of Leucine.
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  172.2 m/z.
    
  • Sodium Adduct (

    
    ):  194.2 m/z.
    

Handling and Stability

  • Storage: The hydrochloride salt is stable at room temperature but should be stored desiccated at 2–8°C for long-term retention. The free base is prone to slow cyclization (diketopiperazine formation) if stored in solution.

  • Solubility: Highly soluble in Methanol, DMSO, and Water (as HCl salt).

References

  • ChemScene. (2025). (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride Product Data. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride. Retrieved from

  • BenchChem. (2025).[2] Applications in medicinal chemistry for cyclopropyl- and cyclopentyl-containing compounds. Retrieved from

  • PharmaBlock. (2023). Cyclopentane Derivatives in Drug Discovery: A Whitepaper. Retrieved from

  • GuideChem. (2025). Methyl 2-amino-3-cyclopentylpropanoate CAS 1119833-62-3.[3] Retrieved from

  • Chemsrc. (2025). Chemical Properties of Methyl 2-amino-3-cyclopentylpropanoate. Retrieved from

Sources

Foundational

Beyond the Proteome: Engineering Non-Proteinogenic Amino Acid Esters

Executive Summary: The Strategic Imperative In modern medicinal chemistry, the "escape from flatland" (increasing Fsp³ fraction) is a critical design parameter for improving clinical success rates. Non-proteinogenic amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Imperative

In modern medicinal chemistry, the "escape from flatland" (increasing Fsp³ fraction) is a critical design parameter for improving clinical success rates. Non-proteinogenic amino acids (NPAAs)—those outside the canonical 20—offer a unique toolkit for this purpose. When derivatized as esters , these scaffolds serve two distinct, high-value functions:

  • Transient Prodrug Moieties: Enhancing oral bioavailability via PEPT1 transporter targeting or modulating lipophilicity to cross the Blood-Brain Barrier (BBB).

  • Stable Peptidomimetic Building Blocks: Introducing steric bulk (e.g.,

    
    -disubstitution) to restrict conformational freedom, inducing specific secondary structures (e.g., 
    
    
    
    -helices) while resisting proteolysis.

This guide details the synthesis, characterization, and application of NPAA esters, moving beyond standard textbook protocols to address the specific challenges of sterically hindered and chemically sensitive substrates.

Structural Classes & Functional Utility

ClassRepresentative StructureKey PropertyMed Chem Utility

-Disubstituted
Aib (2-Aminoisobutyric acid)High steric hindranceInduces helical conformation; blocks metabolic hydrolysis.

-Amino Acids

-Alanine,

-Phenylalanine
Extended backboneResists standard proteases; creates novel foldamers.
Cyclic/Constrained 1-Aminocyclopropanecarboxylic acid (ACPC)Rigid geometryLocks receptor-bound conformation; restricts bond rotation.
D-Enantiomers D-Ala, D-PheStereochemical inversion"Mirror image" stability against endogenous L-specific enzymes.

Advanced Synthetic Methodologies

Standard Fischer esterification often fails with NPAAs due to steric bulk (e.g., Aib) or acid sensitivity. Below are two robust, self-validating protocols designed for difficult substrates.

Protocol A: Cesium Carbonate-Promoted Alkylation (The "Soft Cation" Effect)

Best for: Sterically hindered amino acids (


-disubstituted) and precious intermediates where racemization must be avoided.

Mechanism: The large ionic radius of Cesium (


) creates a "naked" carboxylate anion in organic solvents, significantly enhancing nucleophilicity compared to Sodium or Potassium salts. This allows for mild alkylation without strong acids.

Step-by-Step Workflow:

  • Preparation: Dissolve the N-protected NPAA (e.g., Boc-Aib-OH) (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add

    
     (1.5 equiv). The mixture may become a suspension. Stir for 15 minutes at Room Temperature (RT) to ensure carboxylate formation.
    
  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide) (1.2 equiv) dropwise.

    • Critical Control Point: For highly hindered substrates, add TBAI (Tetrabutylammonium iodide, 0.1 equiv) as a phase transfer catalyst.

  • Reaction: Stir at RT. Monitor by TLC or LC-MS. Most reactions complete within 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF/Cesium salts, then brine. Dry over 
    
    
    
    .
  • Validation:

    
    H NMR should show a sharp singlet (approx. 3.7 ppm for -OMe) with no shift in the 
    
    
    
    -proton signal (checking for racemization in chiral substrates).
Protocol B: Thionyl Chloride/Alcohol Dehydration (Optimized)

Best for: Scale-up of acid-stable, non-hindered NPAAs (e.g.,


-amino acids).

Step-by-Step Workflow:

  • Setup: Chill dry methanol (MeOH) to

    
     under Argon.
    
  • Activation: Add

    
     (1.2 equiv) dropwise. Caution: Exothermic. Stir for 30 mins to generate 
    
    
    
    in situ.
  • Addition: Add the solid amino acid (zwitterion form) in one portion.

  • Reflux: Heat to reflux (

    
    ) for 4–12 hours.
    
    • Self-Validating Check: The suspension should dissolve into a clear solution as the zwitterionic character is masked by the ester.

  • Isolation: Concentrate in vacuo. Triturate the residue with

    
     to precipitate the ester hydrochloride salt.
    

Decision Logic: Synthesis Strategy

The following diagram illustrates the decision matrix for selecting the appropriate synthetic route based on substrate properties.

SynthesisStrategy Start Select NPAA Substrate CheckSteric Is Alpha-Carbon Hindered? (e.g., Aib) Start->CheckSteric CheckAcid Is Substrate Acid Sensitive? CheckSteric->CheckAcid No MethodCs Protocol A: Cs2CO3 Alkylation CheckSteric->MethodCs Yes (Quaternary C) CheckAcid->MethodCs Yes MethodSOCl2 Protocol B: SOCl2 / MeOH CheckAcid->MethodSOCl2 No (Robust) MethodEnz Protocol C: Enzymatic (Lipase) CheckAcid->MethodEnz Need Chiral Resolution?

Figure 1: Synthetic decision tree for Non-Proteinogenic Amino Acid Esters, prioritizing substrate stability and steric constraints.

Medicinal Chemistry Applications

Prodrug Design: The "Trojan Horse" Strategy

NPAA esters are extensively used to improve the pharmacokinetic (PK) profile of polar drugs.

  • Mechanism: The ester masks the ionizable carboxylate, increasing lipophilicity (

    
    ). Upon absorption, ubiquitous esterases (e.g., Carboxylesterase 1/2) hydrolyze the ester, releasing the active parent drug.
    
  • Case Study: Valacyclovir. The L-valyl ester of acyclovir targets the PEPT1 transporter in the intestine, increasing bioavailability from ~15% (acyclovir) to ~55%.

  • NPAA Advantage: Using non-natural amino acids (e.g., D-isomers or

    
    -amino acids) can tune the rate of hydrolysis. A D-amino acid ester is hydrolyzed much slower than an L-amino acid ester, providing a sustained-release profile.
    
Peptidomimetics: Conformational Control

Incorporating NPAA esters into peptide backbones restricts the available Ramachandran angles (


).
  • Aib (Dimethylglycine): The gem-dimethyl group restricts

    
     to values near 
    
    
    
    , strongly promoting
    
    
    -helix or
    
    
    -helix formation.
  • Data Interpretation: In NMR studies, a low temperature coefficient (

    
     ppb/K) for the amide proton indicates intramolecular H-bonding, confirming the folded structure induced by the NPAA ester.
    

Mechanism of Action: Prodrug Activation

The following diagram details the hydrolytic activation pathway of an NPAA ester prodrug.

ProdrugActivation Prodrug NPAA Ester Prodrug (Lipophilic, PEPT1 Substrate) Intermediate Tetrahedral Intermediate Prodrug->Intermediate Nucleophilic Attack Enzyme Carboxylesterase / Valacyclovirase Enzyme->Intermediate Catalysis Collapse Collapse & Release Intermediate->Collapse ActiveDrug Active Drug (COOH) Collapse->ActiveDrug Byproduct NPAA Byproduct (Recycled/Excreted) Collapse->Byproduct

Figure 2: Enzymatic activation pathway of amino acid ester prodrugs. The rate of hydrolysis is modulated by the steric bulk and stereochemistry of the NPAA side chain.

Analytical Characterization Table

MethodAnalyte PropertyCritical Parameter for NPAA Esters
Chiral HPLC Enantiomeric Excess (ee%)Separation of D/L isomers. Note: Esters often separate better than free acids.

H NMR
Structural IntegrityShift of

-proton. Esterification typically shifts

-H downfield by ~0.2-0.5 ppm.
NOESY ConformationDetection of

cross-peaks indicates helical folding (Aib effect).
LC-MS Purity/MassConfirmation of mass (M+H). Critical to detect incomplete coupling in hindered systems.

References

  • Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives. Source: The Journal of Organic Chemistry (2024).[1][2] Context: Defines the protocol for mild esterification/amidation using Cs2CO3 as a soft Lewis acid promoter, avoiding transition metals. URL:[Link]

  • Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids. Source: Molecules (2020).[3][4][5][6] Context: Covers modern C-H functionalization and photochemical methods for synthesizing complex NPAA scaffolds.[3][4] URL:[Link]

  • Continuous-Flow Synthesis of

    
    -Amino Acid Esters by Lipase-Catalyzed Michael Addition. 
    Source: MDPI (2020).
    Context: Describes the "green" enzymatic route using Lipase TL IM for synthesizing beta-amino acid esters, relevant for chiral resolution.
    URL:[Link]
    

Sources

Exploratory

Advanced Technical Guide: Cyclopentyl-Substituted Amino Acid Derivatives

Sourcing, Synthesis, and Application in Drug Discovery Executive Summary Cyclopentyl-substituted amino acids (CPAAs) represent a critical class of non-proteinogenic building blocks in modern medicinal chemistry. Unlike f...

Author: BenchChem Technical Support Team. Date: March 2026

Sourcing, Synthesis, and Application in Drug Discovery

Executive Summary

Cyclopentyl-substituted amino acids (CPAAs) represent a critical class of non-proteinogenic building blocks in modern medicinal chemistry. Unlike flexible aliphatic chains, the cyclopentyl ring introduces defined conformational constraints—specifically the "envelope" pucker—which restricts the


 and 

torsion angles of the peptide backbone. This structural rigidity is pivotal in designing peptidomimetics with enhanced receptor affinity and metabolic stability, particularly for targets like HCV proteases (e.g., Glecaprevir) and GPCR ligands.

This guide provides a technical roadmap for researchers to source, validate, and utilize CPAAs. It moves beyond a simple directory, offering a self-validating quality assurance framework and detailed synthetic protocols for laboratory implementation.

Part 1: Chemical Rationale & Structural Utility[1]
1.1 Conformational Restriction

The incorporation of a cyclopentyl ring at the


-carbon (as in 1-aminocyclopentanecarboxylic acid, Ac5c ) or the 

-carbon (as in cyclopentylglycine, Cpg ) significantly reduces the entropic penalty of ligand binding.
  • Ac5c (Cycloleucine): Forces the backbone into a helical or turn conformation (often

    
    -helix or 
    
    
    
    -helix promoting) due to the steric bulk of the ring preventing extended conformations.
  • Cyclopentylglycine: Acts as a lipophilic, bulky analogue of isoleucine or leucine but with restricted side-chain rotamers.

1.2 Metabolic Stability

CPAAs are non-coded and generally unrecognized by endogenous proteases. Incorporating them into peptide sequences prolongs plasma half-life by shielding the peptide bond from enzymatic hydrolysis.

Part 2: Key Derivatives & Supplier Landscape
2.1 Primary Derivatives of Interest
DerivativeCAS No.Key ApplicationTypical Purity Spec
1-Aminocyclopentanecarboxylic acid (Cycloleucine) 52-52-8NMDA receptor modulation; Transport inhibition; Peptidomimetics

L-Cyclopentylglycine (Cpg) 22663-46-3HCV Protease Inhibitors; Angiotensin II antagonists

ee
(1S,3R)-3-Aminocyclopentanecarboxylic acid 71830-07-4GABA analogues; Neurological targets

(Chiral)
2.2 Supplier Categorization & Sourcing Strategy

Sourcing CPAAs requires distinguishing between "Bulk Reagent" suppliers and "Specialty/Chiral" houses.

  • Tier 1: Specialty Peptide Reagent Suppliers (High Trust)

    • Examples:Iris Biotech , Bachem , Chem-Impex .

    • Capability: High enantiomeric excess (>99% ee), Fmoc-protected variants ready for SPPS (Solid Phase Peptide Synthesis). They typically provide detailed CoA including optical rotation and chiral HPLC traces.

  • Tier 2: Scaffold & Building Block Specialists

    • Examples:PharmaBlock , Enamine .

    • Capability: Novel cyclopentyl scaffolds, spirocyclic derivatives, and custom synthesis of non-catalog items. Ideal for SAR (Structure-Activity Relationship) exploration.

  • Tier 3: Bulk Catalog Aggregators

    • Examples:Thermo Scientific (Acros/Alfa Aesar) , Sigma-Aldrich .

    • Capability: Good for basic "Cycloleucine" in gram scales. Less likely to have complex chiral protected variants in stock.

2.3 Supplier Qualification Workflow

To ensure data integrity in biological assays, every new batch of CPAA must undergo a qualification process. Relying solely on the vendor's CoA is a risk in high-stakes drug development.

SupplierQualification Start Receive CPAA Lot Identity Identity Check (1H-NMR, MS) Start->Identity ChemPurity Chemical Purity (LC-MS, TLC) Identity->ChemPurity ChiralCheck Chiral Purity (Chiral HPLC/GC) Decision Meets Specs? ChiralCheck->Decision ChemPurity->ChiralCheck Reject REJECT / Return Decision->Reject No Approve APPROVE for Synthesis Decision->Approve Yes (>98% ee)

Figure 1: Logic flow for incoming quality control of chiral amino acid building blocks.

Part 3: Experimental Protocols
3.1 Synthesis of Fmoc-L-Cyclopentylglycine

While many researchers purchase this building block, in-house synthesis is often required for scale-up or isotopic labeling. The following protocol is adapted from the asymmetric alkylation of a chiral glycine equivalent (Williams' or Schöllkopf auxiliary).

Mechanism: Stereoselective alkylation of a glycine enolate equivalent prevents racemization and ensures high enantiomeric excess (ee).

Reagents:

  • Benzyl (2R,3S)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (Glycine template)[1]

  • Cyclopentyl iodide[1][2]

  • Lithium hexamethyldisilazide (LHMDS)[1]

  • Palladium chloride (PdCl2) / Hydrogen[1]

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide)

Step-by-Step Methodology:

  • Enolate Formation:

    • Dissolve the glycine template (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C.

    • Add LHMDS (1.1 equiv) dropwise over 20 minutes. Stir for 1 hour to generate the enolate.

  • Stereoselective Alkylation:

    • Add cyclopentyl iodide (1.2 equiv) slowly.

    • Allow the mixture to warm to -20°C over 4 hours. The bulky phenyl groups on the template direct the electrophile to the anti face, establishing the L-configuration.

    • Quench with saturated

      
      . Extract with ethyl acetate.
      
  • Hydrolysis/Cleavage:

    • Subject the alkylated intermediate to catalytic hydrogenolysis (

      
      , 
      
      
      
      , EtOH) to cleave the chiral auxiliary and benzyl ester.
    • Note: This releases free L-cyclopentylglycine.[1][2]

  • Fmoc Protection:

    • Dissolve the free amino acid in 10%

      
      .
      
    • Add Fmoc-OSu (1.1 equiv) dissolved in dioxane. Stir at room temperature for 12 hours.

    • Acidify with HCl to pH 2 and extract the Fmoc-L-Cyclopentylglycine.

Validation:

  • Expected Yield: ~50-60% overall.

  • Optical Rotation:

    
     (c=0.5, MeOH) [1].[2]
    

SynthesisPathway Start Glycine Template (Chiral Auxiliary) Step1 Enolate Formation (-78°C, LHMDS) Start->Step1 Step2 Alkylation (+ Cyclopentyl Iodide) Step1->Step2 Inter Intermediate (Anti-addition product) Step2->Inter Step3 Hydrogenolysis (PdCl2, H2) Inter->Step3 Product L-Cyclopentylglycine Step3->Product Step4 Fmoc Protection (Fmoc-OSu) Product->Step4 Final Fmoc-L-Cpg-OH Step4->Final

Figure 2: Asymmetric synthesis pathway for Fmoc-L-Cyclopentylglycine.

Part 4: Quality Control & Impurity Management[4]

When sourcing or synthesizing CPAAs, specific impurities can compromise downstream peptide synthesis.

4.1 Critical Impurities[3]
  • D-Enantiomer: Even 1% D-isomer can disrupt the secondary structure of the final peptide.

    • Detection: Chiral HPLC (e.g., Crownpak or Chiralpak columns) using ligand-exchange or Pirkle-type stationary phases.

  • Dipeptide Impurities (Fmoc-Xaa-Xaa-OH): During Fmoc protection, if activation is uncontrolled, the amino acid can dimerize.

    • Impact: Inserts an extra residue into the peptide chain, shifting the reading frame of the pharmacophore.

    • Detection: LC-MS (Mass shift of +residue weight).

4.2 Specification Table for Procurement

Use these parameters when requesting Quotes (RFQ) from suppliers:

ParameterAcceptance CriteriaMethod
Appearance White to off-white crystalline powderVisual
Purity (HPLC)

Reverse Phase C18
Chiral Purity

ee (L-isomer)
Chiral HPLC
Water Content

Karl Fischer
Specific Rotation Matches literature reference (

)
Polarimetry
References
  • An efficient asymmetric synthesis of Fmoc-L-cyclopentylglycine via diastereoselective alkylation of glycine enolate equivalent. Source: Tetrahedron Letters (2003).[4] URL:[Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients. Source: PMC / NIH (2022). URL:[Link]

Sources

Foundational

Harnessing Steric and Conformational Constraints: A Comparative Analysis of Cyclopentylalanine and Cyclohexylalanine Methyl Esters in Peptide and Small Molecule Design

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract In the landscape of modern medicinal chemistry, the use of non-canonical amino acids (ncAAs) has become a cornerstone strategy for o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the use of non-canonical amino acids (ncAAs) has become a cornerstone strategy for optimizing the therapeutic potential of peptides and small molecules.[1] By moving beyond the 20 proteinogenic amino acids, researchers can fine-tune physicochemical properties, enhance metabolic stability, and impose specific conformational constraints to improve target affinity and selectivity.[][3] Among the most utilized ncAAs are the aliphatic cyclic variants of phenylalanine, notably Cyclopentylalanine (Cpa) and Cyclohexylalanine (Cha). This guide provides an in-depth technical analysis of their methyl ester derivatives, comparing their fundamental properties, synthetic methodologies, and strategic applications in drug discovery. We will explore the subtle yet significant differences arising from a single methylene unit, and how these differences can be leveraged to achieve desired pharmacological profiles.

Core Physicochemical and Structural Distinctions

The fundamental difference between Cyclopentylalanine (Cpa) and Cyclohexylalanine (Cha) lies in the steric bulk and conformational flexibility of their side chains. While both are considered hydrophobic bioisosteres of phenylalanine, the transition from a five-membered cyclopentyl ring to a six-membered cyclohexyl ring introduces critical changes in molecular architecture that have profound implications for molecular design.

The cyclohexyl group is not only larger but also possesses a more defined and rigid three-dimensional structure, typically adopting a stable chair conformation.[4] This rigidity can impart a greater degree of conformational constraint on a peptide backbone, which can be advantageous for "locking" a molecule into its bioactive conformation, potentially increasing receptor affinity.[5] The cyclopentyl group, while still bulky, exhibits greater flexibility through a "pseudorotation" of its puckered envelope and twist forms. This inherent flexibility can be beneficial when a certain degree of conformational adaptability is required for optimal receptor engagement.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of the parent L-amino acids and their corresponding methyl esters. These values are critical for initial computational modeling and for anticipating properties such as solubility and lipophilicity.

PropertyL-CyclopentylalanineL-CyclohexylalanineL-Cyclopentylalanine Methyl EsterL-Cyclohexylalanine Methyl Ester
Molecular Formula C₈H₁₅NO₂[6]C₉H₁₇NO₂[7]C₉H₁₇NO₂C₁₀H₁₉NO₂
Molecular Weight 157.21 g/mol [8]171.24 g/mol [7]171.24 g/mol 185.26 g/mol
Topological Polar Surface Area (TPSA) 63.32 Ų63.32 Ų[9]52.32 Ų52.32 Ų
Predicted LogP 1.1 - 1.51.91[9]~1.8~2.3
Steric Profile Less bulky, flexible ringMore bulky, rigid chair conformationLess bulky, flexible ringMore bulky, rigid chair conformation

Note: Data for methyl esters are estimated based on the parent compounds, as comprehensive experimental data is less available. LogP values can vary based on the prediction algorithm used.

Strategic Implications in Medicinal Chemistry

The choice between incorporating Cpa or Cha into a lead compound is a strategic decision driven by the specific therapeutic objective and the structural context of the target protein.

Key Applications & Rationale:

  • Enhancing Metabolic Stability: Both Cpa and Cha are significantly more resistant to enzymatic degradation, particularly oxidation, compared to phenylalanine.[10] The replacement of the aromatic phenyl ring with a saturated cycloalkane ring prevents P450-mediated hydroxylation, a common metabolic pathway for aromatic compounds. This increased stability can dramatically extend the in-vivo half-life of peptide-based therapeutics.[5]

  • Modulating Lipophilicity and Permeability: The cyclohexyl side chain imparts a greater degree of lipophilicity (higher LogP) than the cyclopentyl side chain.[10] This can be strategically employed to enhance a drug's ability to cross cellular membranes or the blood-brain barrier. However, from a practical standpoint, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding, requiring a careful balance.

  • Conformational Control for Receptor Selectivity: This is arguably the most critical application. The rigid chair conformation of the Cha side chain can act as a "conformational lock," restricting the rotational freedom of the peptide backbone.[5] This pre-organization can reduce the entropic penalty of binding to a receptor, leading to higher affinity. Furthermore, by designing a conformation that fits a specific receptor subtype, selectivity can be dramatically improved. Cpa offers a "constrained but flexible" alternative, useful when the exact bioactive conformation is less certain.

Visualization: Structural and Conformational Comparison

G cluster_0 L-Cyclopentylalanine Methyl Ester cluster_1 L-Cyclohexylalanine Methyl Ester Cpa_Structure Cha_Structure

Caption: Chemical structures of Cpa and Cha methyl esters.

Visualization: Impact on Peptide Backbone Conformation

G cluster_0 Linear Peptide (High Flexibility) cluster_1 Peptide with Cha/Cpa (Reduced Flexibility) A1 AA1 A2 AA2 A1->A2 A3 AA3 A2->A3 A4 AA4 A3->A4 A5 AA5 A4->A5 label_A Multiple Low-Energy Conformations B1 AA1 B2 Cha/Cpa B1->B2 B3 AA3 B2->B3 B4 AA4 B3->B4 B5 AA5 B4->B5 label_B Favors Bioactive Conformation

Caption: Conformational restriction by Cpa/Cha incorporation.

Synthesis and Experimental Protocols

The synthesis of these amino acids and their subsequent esterification are well-established processes. The methyl esters are valuable intermediates, particularly for solution-phase peptide synthesis or as starting materials for further derivatization.[11]

Protocol 1: Synthesis of L-Cyclohexylalanine

This protocol describes the catalytic hydrogenation of L-Phenylalanine, a common and efficient method.[12]

Materials:

  • L-Phenylalanine

  • 90% Acetic Acid (solvent)

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve L-Phenylalanine in 90% acetic acid in a suitable pressure vessel. A typical concentration is around 100-120 g/L.

  • Catalyst Addition: Carefully add the 5% Rh/C catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 10-20% by weight relative to the phenylalanine.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen (typically 40-50 psi) and maintain the temperature at approximately 35-40°C. Allow the reaction to proceed with vigorous stirring for 24-48 hours, or until hydrogen uptake ceases.

  • Catalyst Removal: Depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite to carefully remove the rhodium catalyst. Wash the Celite pad with additional acetic acid to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate to dryness using a rotary evaporator under high vacuum.

  • Crystallization: Recrystallize the resulting solid residue from dilute acetic acid (e.g., 15%) or a water/ethanol mixture to yield pure L-β-cyclohexylalanine.[12]

Protocol 2: General Esterification to Form the Methyl Ester Hydrochloride

This method uses trimethylchlorosilane (TMSCl) in methanol and is broadly applicable to many amino acids, offering mild conditions and good yields.[11]

Materials:

  • L-Cyclopentylalanine or L-Cyclohexylalanine

  • Anhydrous Methanol

  • Trimethylchlorosilane (TMSCl), freshly distilled

  • Magnetic stirrer and round bottom flask

  • Rotary evaporator

Procedure:

  • Setup: Place the amino acid (1 equivalent) in a dry round bottom flask equipped with a magnetic stir bar.

  • TMSCl Addition: Under a fume hood, slowly add TMSCl (2 equivalents) to the amino acid and stir.

  • Methanol Addition: Add anhydrous methanol (sufficient to fully dissolve or suspend the starting material, e.g., 1 mL per 0.1 mol of amino acid).

  • Reaction: Stir the resulting solution or suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to dryness. The resulting white solid is the desired amino acid methyl ester hydrochloride salt. No further purification is typically needed.

Visualization: General Synthesis and Application Workflow

Start L-Phenylalanine Hydrogenation Protocol 1: Catalytic Hydrogenation Start->Hydrogenation Cha L-Cyclohexylalanine (Cha) Hydrogenation->Cha Esterification Protocol 2: Methanol / TMSCl Cha->Esterification N_Protect N-terminus Protection (e.g., Fmoc, Boc) Cha->N_Protect Cpa L-Cyclopentylalanine (Cpa) Cpa->Esterification Cpa->N_Protect Cha_Me Cha Methyl Ester Esterification->Cha_Me Cpa_Me Cpa Methyl Ester Esterification->Cpa_Me SPPS Solid-Phase Peptide Synthesis (SPPS) N_Protect->SPPS FinalPeptide Final Modified Peptide SPPS->FinalPeptide

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Handling of Methyl 2-amino-3-cyclopentylpropanoate HCl

Executive Summary Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (often referred to as Cyclopentylalanine methyl ester HCl) is a non-proteinogenic amino acid derivative widely used as a chiral building block in pep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (often referred to as Cyclopentylalanine methyl ester HCl) is a non-proteinogenic amino acid derivative widely used as a chiral building block in peptidomimetics and drug discovery (e.g., Apelin receptor modulators, antiviral agents).

Its solubility profile is governed by two competing structural domains: the ionic ammonium-chloride salt head group (hydrophilic) and the cyclopentyl-alkyl side chain (lipophilic).

  • Water & Methanol: Highly soluble (Primary solvents for storage/stock).

  • Dichloromethane (DCM) & Ethyl Acetate: Low/Negligible solubility as the HCl salt; requires conversion to free base.

  • Hydrocarbons (Hexane/Heptane): Insoluble.

This guide details the physicochemical drivers of this solubility, provides validated protocols for solvent switching (free-basing), and outlines stability considerations.

Chemical Identity & Physicochemical Analysis[1][2][3][4][5][6]

PropertyDetail
Chemical Name Methyl 2-amino-3-cyclopentylpropanoate hydrochloride
Common Synonyms Cyclopentylalanine methyl ester HCl;

-Cyclopentylalanine methyl ester HCl
CAS Number 1191996-99-2 (S-isomer HCl); 113020-23-4 (General)
Molecular Formula

Molecular Weight 207.70 g/mol
Physical Form White to off-white crystalline solid
Storage 2–8°C, Inert atmosphere (Hygroscopic)
Structural Solubility Drivers
  • Ionic Head Group (

    
    ):  The protonated amine and chloride counterion create a high lattice energy that requires high-dielectric solvents (Water, DMSO) or protic solvents (MeOH) to overcome. This is the dominant factor determining solubility in the salt form.
    
  • Ester Moiety (

    
    ):  Reduces the hydrogen bond donating capacity compared to the free acid, slightly increasing lipophilicity, but not enough to make the salt soluble in non-polar solvents.
    
  • Cyclopentyl Side Chain: A significant hydrophobic domain. While it prevents the molecule from being extremely hygroscopic compared to Glycine HCl, it facilitates high solubility in organic solvents only after the salt is neutralized.

Solubility Profile: Water vs. Organic Solvents[8]

Aqueous Solubility (Water/Buffers)
  • Rating: High (>100 mg/mL estimated).

  • Mechanism: Ion-dipole interactions between water molecules and the ammonium/chloride ions disrupt the crystal lattice.

  • Caveat: Aqueous solutions are prone to ester hydrolysis over time, especially at pH > 7.0 or elevated temperatures.

  • Best Practice: Prepare aqueous stock solutions immediately prior to use or store frozen (-20°C) to prevent degradation to the free acid (Cyclopentylalanine).

Polar Organic Solvents (Methanol, Ethanol, DMSO, DMF)
  • Rating: High to Moderate .

  • Methanol/Ethanol: The salt dissolves readily due to the solvent's ability to solvate ions and the compatibility of the methyl ester with the alcohol.

  • DMSO/DMF: Excellent solvents for the salt form, often used for coupling reactions (e.g., amide bond formation) where water must be excluded.

Non-Polar & Halogenated Solvents (DCM, Chloroform, Hexanes)
  • Rating: Insoluble to Poor .

  • DCM/Chloroform: Despite the lipophilic cyclopentyl group, the lattice energy of the HCl salt is generally too high for these solvents to overcome. The compound may form a suspension or a "gum" but will not achieve true solution.

  • Hexanes/Ether: Completely insoluble. These solvents are often used to precipitate the product during purification.

Technical Protocol: The "Free-Basing" Workflow

In many synthetic applications (e.g., reductive amination, acylation in DCM), the HCl salt is unreactive or insoluble. The following protocol converts the salt to the soluble Free Base form in situ or for isolation.

Reagents
  • Methyl 2-amino-3-cyclopentylpropanoate HCl[1]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Aqueous Sodium Bicarbonate (

    
    ) or 1M 
    
    
    
  • Brine (Sat. NaCl)

  • Drying Agent (

    
     or 
    
    
    
    )
Step-by-Step Methodology
  • Partitioning: Suspend the HCl salt in DCM (approx. 10 mL per gram).

  • Neutralization: Add an equal volume of Saturated

    
    .
    
  • Extraction: Shake vigorously in a separatory funnel for 2–3 minutes. The solid will dissolve as it converts to the free amine and partitions into the DCM layer.

    • Note: Evolution of

      
       gas may occur; vent funnel frequently.
      
  • Phase Separation: Collect the organic (lower) layer. Extract the aqueous layer once more with fresh DCM to maximize yield.

  • Drying: Wash combined organics with Brine, then dry over anhydrous

    
    .
    
  • Concentration: Filter and evaporate solvent in vacuo (keep bath < 30°C to avoid racemization or volatile loss) to obtain the oily free base.

Visualization: Salt vs. Free Base Solubility Logic

SolubilityLogic Compound Methyl 2-amino-3-cyclopentylpropanoate Form Select Form Compound->Form HCl HCl Salt Form (Crystalline Solid) Form->HCl Purchased As FreeBase Free Base Form (Oil/Low Melt Solid) Form->FreeBase After Neutralization Water Water / Buffers (High Solubility) HCl->Water Alcohols MeOH / EtOH (High Solubility) HCl->Alcohols DCM_Salt DCM / EtOAc (Insoluble/Suspension) HCl->DCM_Salt Avoid DCM_Base DCM / Chloroform (High Solubility) FreeBase->DCM_Base EtOAc_Base Ethyl Acetate (High Solubility) FreeBase->EtOAc_Base Water_Base Water (Low/Immiscible) FreeBase->Water_Base Avoid

Figure 1: Solubility decision matrix based on the protonation state of the amine.

Experimental Protocol: Saturation Solubility Determination

For researchers needing precise solubility data (e.g., for formulation), use the Shake-Flask Method .

  • Preparation: Add excess Methyl 2-amino-3-cyclopentylpropanoate HCl to a glass vial containing 1.0 mL of the target solvent (Water, MeOH, or DMSO).

  • Equilibration: Cap tightly and shake/stir at 25°C for 24 hours. Ensure solid remains visible (saturation).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • HPLC: Dilute filtrate and analyze peak area against a standard curve (Detection: UV at 210 nm, though weak; CAD or ELSD detectors preferred for this non-aromatic amino acid).

References

  • Sigma-Aldrich (MilliporeSigma). (2024). (S)-Methyl 2-amino-3-cyclobutylpropanoate hydrochloride Product Sheet. Retrieved from

    • Note: Referenced for general physicochemical properties of cycloalkyl-alanine ester salts.
  • Greenberg, D. M. (1951).[2] Amino Acids and Proteins. Charles C. Thomas Publisher.[2] Cited in Solubilities Studies of Basic Amino Acids regarding the high alcohol solubility of monoamine monocarboxylic acid hydrochlorides.[2]

  • BenchChem. (2025). Improving solubility of DL-Threonine methyl ester hydrochloride. Retrieved from

    • Source for comparative solubility logic of amino acid ester salts in DCM vs.
  • VulcanChem. (2024). (S)-Methyl 2-amino-3-cyclobutylpropanoate HCl Technical Data. Retrieved from

    • Provides data on synthesis and solubility in polar solvents.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl 2-amino-3-methylpentanoate hydrochloride. Retrieved from

    • Used for structural property comparison (LogP, H-bond donors).

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Peptide Coupling Strategies Utilizing Methyl 2-amino-3-cyclopentylpropanoate HCl

Executive Summary Methyl 2-amino-3-cyclopentylpropanoate HCl (H-Cha-OMe[1]·HCl) is a critical non-proteinogenic amino acid building block used to introduce lipophilicity and metabolic stability into peptide therapeutics....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-3-cyclopentylpropanoate HCl (H-Cha-OMe[1]·HCl) is a critical non-proteinogenic amino acid building block used to introduce lipophilicity and metabolic stability into peptide therapeutics.[1] Structurally analogous to Phenylalanine (Phe) but possessing a saturated cyclopentyl ring, it probes hydrophobic pockets without the


-

interaction potential of aromatic residues.[1]

This Application Note provides a validated protocol for coupling H-Cha-OMe·HCl. Unlike free amines, the hydrochloride salt form requires precise in situ neutralization to ensure reactivity without inducing racemization in the activated carboxyl partner.[1] We present a high-efficiency HATU-mediated protocol and a scalable EDC/HOBt alternative, addressing the specific steric and solubility profiles of the cyclopentyl group.

Compound Profile & Pre-Reaction Considerations

Physicochemical Profile
PropertySpecificationImplication for Synthesis
Compound Name Methyl 2-amino-3-cyclopentylpropanoate HCl(Also: L-Cyclopentylalanine methyl ester HCl)
Molecular Weight ~207.7 g/mol (Free Base) ~244.2 g/mol (HCl Salt)Must correct stoichiometry for the HCl salt mass.[1]
Solubility Soluble in DMF, DCM, DMSOCompatible with standard organic synthesis; avoid aqueous buffers during coupling.[1]
Steric Profile Moderate (

-branched cyclic)
More sterically demanding than Ala/Phe; requires highly active coupling reagents (e.g., HATU) for difficult sequences.[1]
Reactive Species Primary Amine (Latent)The amine is protonated (

).[1] It is non-reactive until neutralized with a tertiary base.[1]
Critical Handling: The "HCl Penalty"

The most common failure mode in coupling H-Cha-OMe·HCl is incorrect base stoichiometry.[1]

  • The Problem: The HCl salt consumes 1 equivalent (eq.) of base immediately.[1] If you add only the standard base amount calculated for the coupling reaction, the system remains too acidic, protonating the amine and stalling the reaction.[1]

  • The Risk: Adding too much base to compensate can cause the activated acid component (the coupling partner) to racemize via oxazolone formation.[1][2]

  • The Solution: Use a "Split-Base" calculation:

    • Base 1 (Neutralization): Exactly 1.0 eq relative to H-Cha-OMe[1]·HCl.

    • Base 2 (Catalysis): 2.0 eq relative to the Coupling Reagent (e.g., HATU).[1]

Validated Experimental Protocols

Method A: High-Efficiency Coupling (HATU/DIPEA)

Recommended for: Precious intermediates, sterically hindered partners, or rapid synthesis.[1]

Reagents:

  • Amine: H-Cha-OMe·HCl (1.0 eq)

  • Acid: Fmoc-AA-OH (1.1 eq) (Protected amino acid partner)[1]

  • Coupling Agent: HATU (1.1 eq)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq total)[1]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)[1]

Step-by-Step Procedure:

  • Activation (Vessel A):

    • Dissolve Fmoc-AA-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (1.0 eq only) to initiate activation.[1]

    • Stir at room temperature (RT) for 2–5 minutes. The solution should turn yellow/orange.[1]

    • Scientific Rationale: Pre-activation ensures the active ester (OAt-ester) is formed before the amine is introduced, reducing competing side reactions.[1]

  • Neutralization (Vessel B):

    • In a separate vial, suspend H-Cha-OMe·HCl (1.0 eq) in minimal DMF.

    • Add DIPEA (2.0 eq).[1][3][4][5]

    • Note: The first equivalent neutralizes the HCl; the second equivalent maintains the basic pH required for the amine to attack the active ester.[1]

  • Coupling:

    • Transfer the contents of Vessel B (Neutralized Amine) dropwise into Vessel A (Activated Acid).[1]

    • Stir at RT under inert atmosphere (

      
       or Ar).
      
  • Monitoring:

    • Monitor via TLC (EtOAc/Hexane) or LC-MS.[1]

    • Endpoint: Typically 30–60 minutes.[1][2] The peak for H-Cha-OMe (MW ~171 + H) should disappear.[1]

  • Workup:

    • Dilute with EtOAc.[1] Wash sequentially with:

      • 5%

        
         or 1M HCl (removes DIPEA and unreacted amine).[1]
        
      • Sat.

        
         (removes unreacted acid and HOBt byproducts).[1]
        
      • Brine.[1]

    • Dry over

      
      , filter, and concentrate.[1][3]
      
Method B: Scalable Standard Coupling (EDC/HOBt)

Recommended for: Large-scale synthesis (>5g), cost-sensitive projects, or when avoiding uronium salt byproducts is necessary.[1]

Reagents:

  • Amine: H-Cha-OMe·HCl (1.0 eq)

  • Acid: Fmoc-AA-OH (1.1 eq)[1]

  • Coupling Agents: EDC·HCl (1.2 eq), HOBt (1.2 eq)[1]

  • Base: N-Methylmorpholine (NMM) (1.1 eq)[1]

  • Solvent: DCM or DMF

Protocol Nuance: Unlike HATU, carbodiimide couplings (EDC) are slower.[1] Here, we use NMM as a milder base to neutralize the H-Cha-OMe[1]·HCl. We avoid excess base to prevent racemization of the active ester.[1][6]

  • Dissolution: Dissolve Fmoc-AA-OH, HOBt, and H-Cha-OMe[1]·HCl in DCM (0.2 M).[1]

  • Neutralization: Add NMM (1.1 eq) to the mixture. Stir for 5 minutes.

    • Check: Ensure the solution is homogenous.[1] If the salt doesn't dissolve, add small amounts of DMF.[1]

  • Coupling: Cool the mixture to 0°C (ice bath). Add EDC·HCl (1.2 eq).

  • Reaction: Stir at 0°C for 30 mins, then warm to RT and stir overnight (12–16 hours).

  • Workup: Standard acid/base wash as described in Method A.[1]

Workflow Visualization

The following diagram illustrates the logic flow for the HATU-mediated coupling, highlighting the critical "Split Stream" handling of the HCl salt.

PeptideCoupling cluster_0 Vessel A: Acid Activation cluster_1 Vessel B: Amine Neutralization Acid Fmoc-AA-OH (Carboxylic Acid) Activation Pre-Activation (2-5 mins) Acid->Activation HATU HATU (Reagent) HATU->Activation Base1 DIPEA (1.0 eq) Base1->Activation ActiveEster Activated OAt-Ester Activation->ActiveEster Coupling Coupling Reaction (Mix A + B) ActiveEster->Coupling Salt H-Cha-OMe · HCl (Amine Salt) FreeBase Free Amine Generation (In Situ) Salt->FreeBase Base2 DIPEA (2.0 eq) (1 eq for HCl, 1 eq for pH) Base2->FreeBase FreeBase->Coupling Monitor Monitor: LCMS/TLC (Disappearance of Amine) Coupling->Monitor Workup Acid/Base Extraction Monitor->Workup Complete Product Fmoc-AA-Cha-OMe (Isolated Dipeptide) Workup->Product

Figure 1: Parallel preparation workflow ensuring efficient activation and correct salt neutralization.[1]

Troubleshooting & Optimization

Diketopiperazine (DKP) Formation

A critical risk specific to methyl esters of dipeptides (e.g., Fmoc-AA-Cha-OMe).[1]

  • Mechanism: After removing the Fmoc group from the coupled dipeptide, the newly liberated N-terminal amine can intramolecularly attack the C-terminal methyl ester.[1] This cyclizes the molecule into a DKP, cleaving the peptide chain.[1]

  • Prevention:

    • Avoid: Storing the deprotected dipeptide (H-AA-Cha-OMe) as a free base for long periods.[1]

    • Strategy: Proceed immediately to the next coupling step after Fmoc removal, or store the intermediate as the Fmoc-protected species.

    • Sterics: The cyclopentyl group of Cha provides some steric protection against DKP compared to Gly/Ala, but the risk remains high if Proline is the partner AA.[1]

Racemization

While H-Cha-OMe is the amine (nucleophile) and less prone to racemization, the partner acid is at risk if excess base is used.[1]

  • Symptom: LCMS shows split peaks (diastereomers) for the product.[1]

  • Fix: Reduce DIPEA in Vessel B. Switch to Collidine (TMP), a weaker, more hindered base that suppresses proton abstraction from the

    
    -carbon [1].[1]
    
Incomplete Coupling
  • Symptom: Starting material (H-Cha-OMe) persists.[1]

  • Fix: The cyclopentyl group adds steric bulk.[1] Re-treat with fresh HATU/DIPEA or switch to COMU , which often shows superior performance for hindered couplings.[1]

References

  • Carpino, L. A., et al. "Racemization of Amino Acids in Polypeptide Synthesis."[1] Journal of Organic Chemistry. Discusses the influence of base strength (Collidine vs DIPEA) on racemization.

  • Bachem. "Peptide Coupling Reagents and Additives."[1] Bachem Technical Guides. Comprehensive overview of carbodiimide vs. uronium reagents for salt forms.

  • BenchChem. "Application Notes for Methyl 3-aminopropanoate Hydrochloride." (Analogous protocol for amino acid ester hydrochlorides).

  • Albericio, F., et al. "Peptide Coupling Reagents, More than a Letter Soup."[1] Chemical Reviews, 2011.[1] Definitive review on coupling mechanisms and side reactions.

Sources

Application

Application Note: Strategic Synthesis of Peptidomimetics Incorporating Cyclopentylalanine Methyl Ester

Introduction & Scientific Context In the landscape of modern medicinal chemistry, the incorporation of non-proteinogenic amino acids is a pivotal strategy for enhancing the pharmacokinetic properties of peptide-based dru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

In the landscape of modern medicinal chemistry, the incorporation of non-proteinogenic amino acids is a pivotal strategy for enhancing the pharmacokinetic properties of peptide-based drugs. Cyclopentylalanine (Cpa) is a lipophilic, sterically constrained analog of leucine and phenylalanine.

When synthesized as Cyclopentylalanine Methyl Ester (H-Cpa-OMe) , this building block serves two critical functions:

  • C-Terminal Protection: It acts as a stable C-terminal residue during solution-phase peptide assembly.

  • Prodrug & Permeability: The methyl ester moiety masks the C-terminal charge, significantly increasing membrane permeability (LogP) and oral bioavailability before being hydrolyzed by intracellular esterases.

Structural Rationale

Unlike the flexible isobutyl side chain of Leucine, the cyclopentyl ring of Cpa introduces local conformational constraints. This reduces the entropic penalty upon binding to a receptor target (e.g., GPCRs or viral proteases), often resulting in higher affinity (


) and improved metabolic stability against chymotrypsin-like proteases.

Pre-Synthesis Considerations

Before initiating synthesis, researchers must account for the steric bulk of the cyclopentyl group. While not as hindered as tert-leucine, Cpa imposes significant steric pressure on the


-carbon.
Comparative Steric Profile
Amino AcidSide Chain StructureSteric Bulk (A-Value)Coupling Difficulty
Leucine (Leu) Isobutyl (Flexible)LowStandard
Phenylalanine (Phe) Benzyl (Planar)MediumStandard
Cyclopentylalanine (Cpa) Cyclopentyl (Cyclic/Rigid)High Moderate/High
Tert-Leucine (Tle) tert-Butyl (Spherical)Very HighVery High

Implication: Standard coupling protocols (e.g., EDC/HOBt) may suffer from slow kinetics or incomplete conversion when Cpa is the nucleophile. This guide recommends high-efficiency uronium-based reagents (HATU) for the coupling steps.

Protocol A: Synthesis of H-Cpa-OMe·HCl

Objective: Conversion of free Cyclopentylalanine to its methyl ester hydrochloride salt. Method: Thionyl Chloride (


) mediated esterification in Methanol.
Reagents & Equipment[1][2][3][4][5]
  • L-Cyclopentylalanine (Free acid)

  • Thionyl Chloride (

    
    ) – Freshly distilled or high purity
    
  • Anhydrous Methanol (MeOH)[1]

  • Round bottom flask (RBF) with reflux condenser and drying tube (

    
    ).
    
  • Ice/Salt bath (

    
    C).
    
Step-by-Step Procedure
  • Preparation (0 min): Flame-dry a 250 mL RBF and cool under nitrogen. Add 50 mL of anhydrous MeOH.

  • Activation (15 min): Cool the MeOH to

    
    C using an ice/salt bath. Critical: Add 
    
    
    
    (3.0 equivalents relative to AA) dropwise.
    • Mechanism:[2] This generates anhydrous HCl in situ and forms the reactive dimethyl sulfite intermediate.

    • Safety: This reaction is exothermic and releases

      
       gas. Perform in a fume hood.
      
  • Addition (30 min): Add L-Cyclopentylalanine (1.0 equivalent) to the solution. The solid will dissolve as it reacts.

  • Reaction (4 - 12 hours): Remove the ice bath. Heat the solution to reflux (

    
    C) for 4 hours.
    
    • Checkpoint: Monitor by TLC (Mobile phase:

      
      :MeOH:AcOH 90:8:2). Stain with Ninhydrin. The starting material (
      
      
      
      ) should disappear, and the ester (
      
      
      ) should appear.
  • Workup: Allow to cool. Concentrate the mixture in vacuo to remove solvent and excess

    
    .
    
  • Crystallization: Redissolve the resulting oil in a minimum amount of cold MeOH. Add cold Diethyl Ether (

    
    ) until turbid. Store at 
    
    
    
    C overnight to crystallize the H-Cpa-OMe·HCl salt.
  • Yield Calculation: Filter white crystals. Expected yield: >90%.

Validation (NMR)
  • 
    H NMR (
    
    
    
    or
    
    
    ):
    Look for the diagnostic methyl ester singlet at
    
    
    ppm (3H). Ensure the integration of the cyclopentyl ring protons (1.2–1.8 ppm) matches the ester peak.

Protocol B: Peptide Coupling (Incorporation of Cpa-OMe)

Objective: Coupling an N-protected amino acid (e.g., Boc-Xaa-OH) to the steric H-Cpa-OMe·HCl. Recommended Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) due to the steric hindrance of the Cpa amine.

Workflow Diagram

CouplingWorkflow Start Start: Reagent Prep Activation Activation Phase (Boc-AA-OH + HATU + DIPEA) Start->Activation Dissolve Acid AminePrep Amine Liberation (H-Cpa-OMe·HCl + DIPEA) Start->AminePrep Dissolve Salt Coupling Coupling Reaction (DMF, N2, RT, 2-4h) Activation->Coupling Activated Ester AminePrep->Coupling Free Amine Monitor QC Check (TLC / LC-MS) Coupling->Monitor Monitor->Coupling Incomplete (Add Reagent) Workup Workup & Isolation (Acid/Base Wash) Monitor->Workup Complete

Figure 1: Convergent synthesis workflow for coupling sterically hindered Cyclopentylalanine esters.

Detailed Procedure
  • Activation:

    • Dissolve Boc-Xaa-OH (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (Concentration ~ 0.2 M).

    • Add DIPEA (Diisopropylethylamine, 2.5 equiv). Stir for 2 minutes. The solution should turn slightly yellow (formation of the active ester).

  • Coupling:

    • Add H-Cpa-OMe·HCl (1.0 equiv) directly to the activated mixture.

    • Critical: Add an additional 1.0 equiv of DIPEA to neutralize the HCl salt of the Cpa ester.

    • Stir at Room Temperature under Nitrogen.

  • Optimization for Steric Bulk:

    • Due to the cyclopentyl ring, reaction kinetics may be slower than Alanine.

    • Reaction Time: Allow 2–4 hours (vs. standard 1 hour).

    • Temperature: If conversion is <50% after 4 hours, gently warm to

      
      C. Avoid overheating to prevent racemization.
      
  • Workup (Standard Liquid-Liquid Extraction):

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 5%

        
         (removes DIPEA/unreacted amine).
        
      • Saturated

        
         (removes unreacted acid/HOBt byproducts).
        
      • Brine.

    • Dry over

      
       and concentrate.
      

Purification & Characterization Data

For peptidomimetics containing Cpa, hydrophobicity is the dominant separation factor.

HPLC Method (Analytical)[7]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 5

    
    m, 4.6 x 150 mm.
    
  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 220 nm (peptide bond) and 254 nm (if aromatic residues present).

Expected Data Profile (Example: Boc-Phe-Cpa-OMe)
ParameterValue / ObservationNotes
Retention Time (

)
High (e.g., 14-16 min)Cpa significantly increases retention on C18 compared to Leu/Ala.
Mass Spec (ESI+)

and

Cpa-OMe adds mass of ~155 Da (residue) + 31 Da (OMe).
Solubility High in MeOH, DCM, DMSOPoor water solubility due to lipophilic side chain.

Scientific Integrity & Troubleshooting

Causality of Common Failures
  • Low Yield in Esterification: Often caused by water contamination in MeOH.

    
     reacts violently with water, depleting the reagent and generating heat. Solution: Use anhydrous MeOH and a drying tube.
    
  • Incomplete Coupling: The steric bulk of Cpa hinders the nucleophilic attack of the amine on the incoming activated ester. Solution: Switch from EDC/HOBt to HATU or PyBOP. Increase solvent volume to reduce viscosity if aggregation occurs.

  • Racemization: While C-terminal esters are generally resistant to racemization during coupling (since they are the nucleophile), the esterification step (Protocol A) can cause racemization if refluxed too long or at too high a temperature. Validation: Use Chiral HPLC if optical purity is critical.

References

  • PubChem. (2025).[3] N-Cyclopentyl-L-alanine | C8H15NO2.[3] National Library of Medicine.[3] [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Li, W., et al. (2010). Preparation method of L-valine methyl ester hydrochloride. Patent CN102070459A. (Methodological basis for amino acid methyl ester synthesis using thionyl chloride).

Sources

Method

Application Note: Controlled Hydrolysis of Methyl 2-Amino-3-Cyclopentylpropanoate

Topic: Procedure for Hydrolysis of Methyl 2-Amino-3-Cyclopentylpropanoate Ester Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Abstract This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for Hydrolysis of Methyl 2-Amino-3-Cyclopentylpropanoate Ester Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Abstract

This guide details the optimized protocols for the hydrolysis of methyl 2-amino-3-cyclopentylpropanoate (cyclopentylalanine methyl ester) to its corresponding free acid or hydrochloride salt. As a non-canonical amino acid often employed in peptidomimetics to enhance lipophilicity and metabolic stability, the integrity of the chiral center at the


-carbon is paramount. This note compares Lithium Hydroxide (LiOH) saponification against Acidic Hydrolysis (HCl), providing critical insights into solubility management, racemization control, and isolation strategies for the zwitterionic product.

Introduction & Strategic Analysis

Methyl 2-amino-3-cyclopentylpropanoate is a structural analog of phenylalanine where the aromatic ring is replaced by a saturated cyclopentyl ring. This modification is frequently used in drug design to probe hydrophobic pockets without


-

stacking interactions.
The Challenge: Solubility & Racemization

Hydrolyzing


-amino esters presents two specific challenges:
  • Racemization: The

    
    -proton is acidic. Under basic conditions, deprotonation leads to an enolate intermediate, destroying chirality. While less prone to racemization than phenylglycine derivatives, cyclopentylalanine still requires controlled temperature and stoichiometry.
    
  • Zwitterion Isolation: Unlike simple organic acids, the product is an amino acid. Upon neutralization, it exists as a zwitterion with low solubility in organic solvents and high solubility in water, making standard liquid-liquid extraction (LLE) difficult.

Chemical Mechanism

The hydrolysis proceeds via a BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism or an AAc2 (Acid-catalyzed) mechanism.

Reaction Scheme

The transformation converts the methyl ester to the carboxylic acid.[1]

ReactionScheme Substrate Methyl 2-amino-3-cyclopentylpropanoate (Ester) Intermediate Tetrahedral Intermediate Substrate->Intermediate + OH- (Base) or H+ (Acid) Product 2-Amino-3-cyclopentylpropanoic acid (Free Acid/Salt) Intermediate->Product - MeOH

Figure 1: General reaction pathway for the hydrolysis of the amino ester.

Protocol A: Lithium Hydroxide Saponification (Standard)

Best for: Synthesis of the free zwitterion or N-protected derivatives. Risk: Mild risk of racemization if heated.

Materials
  • Substrate: Methyl 2-amino-3-cyclopentylpropanoate (HCl salt or free base).

  • Reagent: Lithium Hydroxide monohydrate (LiOH·H₂O).

  • Solvent System: THF:Water (3:1) or Methanol:Water (2:1).

  • Quench: 1M HCl or Dowex 50WX8 resin.

Step-by-Step Procedure
  • Preparation: Dissolve the methyl ester (1.0 equiv) in THF/Water (3:1 v/v). A concentration of 0.1 M to 0.2 M is ideal.

    • Note: If using the HCl salt of the ester, add 1.0 equiv of base to neutralize the salt before counting the equivalents for hydrolysis.

  • Addition: Cool the solution to 0°C (ice bath). Add LiOH·H₂O (1.5 – 2.0 equiv) portion-wise or as a pre-dissolved aqueous solution.

    • Critical: Maintain 0°C during addition to suppress initial enolization.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir.

    • Time: Typically 1–3 hours. Monitor by TLC (System: EtOAc/MeOH/AcOH 90:10:1) or LCMS. Look for the disappearance of the ester peak (M+14 mass shift downward).

  • Workup (Isoelectric Precipitation):

    • Evaporate THF/MeOH under reduced pressure (keep bath <40°C).

    • The remaining aqueous phase contains the lithium salt of the amino acid.

    • Carefully acidify with 1M HCl to the isoelectric point (pI), typically pH ~6.0 for neutral amino acids.

    • Observation: The zwitterion should precipitate as a white solid.

    • Filter, wash with minimal cold water and Et₂O, and dry.

  • Alternative Workup (Ion Exchange):

    • If no precipitate forms (due to high water solubility), load the aqueous mixture onto a cation exchange column (e.g., Dowex 50W, H+ form).

    • Wash with water to remove LiCl.

    • Elute the amino acid with 1M NH₄OH. Lyophilize the eluent to obtain the pure ammonium salt or free acid.

Protocol B: Acid Hydrolysis (Robust)

Best for: Generating the Hydrochloride salt directly; substrates prone to base-catalyzed racemization. Risk: Harsh conditions may cleave sensitive protecting groups (e.g., Boc), though acceptable for free amines.

Materials
  • Reagent: 6M Hydrochloric Acid (HCl).

  • Solvent: Water or 1,4-Dioxane (as co-solvent).

Step-by-Step Procedure
  • Dissolution: Suspend the methyl ester (1.0 equiv) in 6M HCl (10–20 volumes).

  • Reflux: Heat the mixture to reflux (approx. 100°C).

    • Time: 2–6 hours.[2] Acid hydrolysis is slower than base hydrolysis.

  • Monitoring: Monitor by LCMS. The methyl ester signal should vanish.

  • Isolation:

    • Cool to RT.

    • Concentrate the mixture to dryness under vacuum.

    • Azeotrope: Add toluene or acetonitrile and re-evaporate 2–3 times to remove traces of water and HCl.

  • Purification: Triturate the resulting solid with diethyl ether to remove non-polar impurities. The product is the Hydrochloride salt of 2-amino-3-cyclopentylpropanoic acid.

Analytical Controls & Troubleshooting

Quality Control Parameters
ParameterMethodAcceptance Criteria
Identity 1H NMR (D₂O or DMSO-d6)Loss of methyl singlet (~3.6-3.7 ppm). Appearance of cyclopentyl multiplet.
Purity HPLC / LCMS>95% purity. Mass [M+H]+ corresponds to acid (MW ester - 14).
Chirality Chiral HPLC / Optical RotationCompare [

]D to literature or verify ee% via Marfey's method derivatization.
Troubleshooting Guide
  • Incomplete Hydrolysis: If ester remains after 3h (LiOH), add 0.5 equiv more base and warm slightly (35°C). Do not boil.

  • Racemization Observed: Switch to Enzymatic Hydrolysis using Pig Liver Esterase (PLE) or Lipase from Candida antarctica (CAL-B) in phosphate buffer pH 7. This is the mildest possible method.

  • Product not Precipitating: The cyclopentyl group is hydrophobic, but the zwitterion is polar. If isoelectric precipitation fails, use the Ion Exchange method (Protocol A, Step 5).

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct hydrolysis and workup path.

Workflow Start Start: Methyl 2-amino-3-cyclopentylpropanoate CheckProtect Is the Amine Protected (Boc/Fmoc)? Start->CheckProtect Protected Yes (Protected) CheckProtect->Protected Boc/Fmoc present Unprotected No (Free Amine/Salt) CheckProtect->Unprotected Free NH2 LiOHMethod Use LiOH / THF / H2O (0°C -> RT) Protected->LiOHMethod Standard Unprotected->LiOHMethod Preferred for Zwitterion AcidMethod Use 6M HCl Reflux Unprotected->AcidMethod Preferred for HCl Salt WorkupIso Workup: Acidify to pH 6 (Precipitate Zwitterion) LiOHMethod->WorkupIso WorkupSalt Workup: Evaporate (Isolate HCl Salt) AcidMethod->WorkupSalt

Figure 2: Decision tree for hydrolysis conditions based on amine protection status.

References

  • Preparation of Cyclohexylalanine Analogs (Proxy Protocol)

    • Source: Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. (2024). PrepChem.
    • Relevance: Describes the hydrogenation of phenylalanine ester followed by LiOH hydrolysis (1.5 eq)
    • URL:[Link]

  • General Amino Acid Ester Hydrolysis (LiOH Method)

    • Source: Comparison of Hydrolysis Methods for Amino Acid Esters. Common Organic Chemistry.
    • Relevance: Validates the LiOH/THF/Water system as the standard for preventing racemiz
    • URL:[Link]

  • Source: Benoiton, N. L. (2012). Chemistry of Peptide Synthesis. CRC Press.
  • Enzymatic Alternatives: Source: Hydrolase-catalyzed preparation of chiral amino acids. Journal of Molecular Catalysis B: Enzymatic. Relevance: Citations for using CAL-B or PLE when chemical hydrolysis causes unacceptable loss of optical purity.

Sources

Application

Using cyclopentylalanine methyl ester in solid-phase peptide synthesis (SPPS)

Application Note: Integration of Cyclopentylalanine Methyl Ester into Solid-Phase Peptide Synthesis (SPPS) Executive Summary & Strategic Context Cyclopentylalanine (Cpa) is a non-canonical, lipophilic amino acid often ut...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Integration of Cyclopentylalanine Methyl Ester into Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Strategic Context

Cyclopentylalanine (Cpa) is a non-canonical, lipophilic amino acid often utilized in medicinal chemistry to replace Leucine or Phenylalanine. Its rigid alicyclic side chain restricts conformational flexibility, enhancing metabolic stability against proteases and improving membrane permeability (lipophilicity).

The Challenge: Commercially available Cyclopentylalanine is frequently supplied as a methyl ester hydrochloride (H-Cpa-OMe·HCl) .

  • Incompatibility: Standard Fmoc-SPPS requires building blocks with a protected N-terminus (Fmoc) and a free C-terminal acid (-COOH) for activation and coupling.

  • The Solution: The methyl ester cannot be used directly for chain elongation. It must be converted into Fmoc-Cpa-OH prior to loading onto the resin.

This guide provides a validated, high-integrity workflow to convert H-Cpa-OMe into a synthesis-ready Fmoc-Cpa-OH building block, followed by optimized protocols for coupling this sterically hindered residue within an SPPS regimen.

Pre-Synthesis Workflow: Building Block Generation

Since H-Cpa-OMe possesses a free amine and a protected carboxyl group, we must invert this protection scheme. The workflow follows a strict order to prevent polymerization: (1) N-Fmoc Protection


(2) C-Ester Hydrolysis .
Visual Workflow: Conversion Strategy

Cpa_Conversion Start H-Cpa-OMe·HCl (Starting Material) Step1 Step 1: Fmoc Protection (Fmoc-OSu, NaHCO3) Start->Step1 Neutralization & Carbamate Formation Inter Intermediate: Fmoc-Cpa-OMe Step1->Inter Organic Extraction Step2 Step 2: Hydrolysis (LiOH, THF/H2O, 0°C) Inter->Step2 Saponification (Careful pH Control) Final Target: Fmoc-Cpa-OH Step2->Final Acidification & Isolation

Figure 1: Synthetic pathway for converting the methyl ester precursor into an SPPS-compatible building block.

Protocol A: Preparation of Fmoc-Cpa-OH

Objective: Isolate Fmoc-Cpa-OH with >98% purity and <0.5% enantiomerization.

Reagents Required:

  • H-Cpa-OMe·HCl

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium Bicarbonate (NaHCO₃)

  • Lithium Hydroxide (LiOH)

  • Solvents: 1,4-Dioxane, THF, Ethyl Acetate (EtOAc), 1M HCl.

Step 1: N-Terminal Protection

  • Dissolve H-Cpa-OMe·HCl (1.0 equiv) in water/dioxane (1:1 v/v).

  • Add NaHCO₃ (2.5 equiv) and stir for 10 min to neutralize the salt.

  • Add Fmoc-OSu (1.1 equiv) dissolved in a minimal amount of dioxane dropwise.

  • Stir at room temperature (RT) for 3–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Acidify carefully to pH 4–5 with 1M HCl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Result:Fmoc-Cpa-OMe (White solid/foam).

Step 2: Controlled Hydrolysis (Saponification) Critical Alert: Fmoc groups are base-labile.[1] Using strong bases (NaOH) or high temperatures will cleave the Fmoc group you just added. We use LiOH at low temperature to selectively target the methyl ester.

  • Dissolve Fmoc-Cpa-OMe (from Step 1) in THF/Water (2:1 v/v). Cool to 0°C (Ice bath).

  • Add LiOH (2.0 equiv, 1M solution) dropwise over 15 minutes.

  • Stir at 0°C for 2–4 hours. Monitor strictly by TLC/LC-MS. Stop immediately upon disappearance of the ester.

  • Workup:

    • Evaporate THF under reduced pressure (keep bath <30°C).

    • Dilute the remaining aqueous residue with water.

    • Extract once with diethyl ether (removes unreacted ester/impurities). Discard organic layer.

    • Acidification: Cool aqueous layer to 0°C and acidify to pH 2 using 1M HCl. The product should precipitate.

    • Extract the precipitate with EtOAc, dry (Na₂SO₄), and concentrate.

  • Validation: Verify mass (M+H) and purity via HPLC.

SPPS Integration: Coupling the Bulky Residue

Once Fmoc-Cpa-OH is isolated, it behaves as a "difficult" hydrophobic residue. The cyclopentyl ring introduces significant steric hindrance (A-value ~2.0–2.5), shielding the


-carbon and slowing down acylation.
Protocol B: Automated/Manual Coupling Cycle

Recommended Scale: 0.1 mmol Resin: Rink Amide ProTide or Wang (Low loading: 0.3–0.5 mmol/g recommended to reduce aggregation).

ParameterStandard AA ConditionOptimized for Cyclopentylalanine
Coupling Reagent DIC/Oxyma or HBTUHATU or PyAOP (7-Azabenzotriazole based)
Base DIEA (2.0 eq)DIEA (2.0 eq) or TMP (Collidine) for Cys/His safety
Additive Oxyma PureHOAt (Essential for steric acceleration)
Equivalents 5.0 eq3.0 - 4.0 eq (Higher conc. is better than higher vol.)
Reaction Time 20–30 min60 min (Single) or 2 x 45 min (Double Couple)
Temperature RT or 50°CRT to 40°C (Avoid >50°C to prevent racemization)

Step-by-Step Procedure:

  • Resin Swelling: Swell resin in DMF for 20 min.

  • Deprotection: Remove previous Fmoc (20% Piperidine/DMF, 2 x 5 min). Wash DMF (5x).

  • Activation (Pre-activation is risky for bulky residues; in-situ is preferred):

    • Dissolve Fmoc-Cpa-OH (4 eq) and HATU (3.9 eq) in minimum DMF.

    • Add HOAt (4 eq) if available (synergistic with HATU).

    • Add DIEA (8 eq) immediately before adding to resin.

  • Coupling: Shake/Vortex for 60 minutes.

  • Monitoring: Perform a Chloranil Test (preferred over Kaiser for secondary amines or bulky residues where Kaiser can be false-negative). If positive (blue particles), perform a second coupling.

  • Capping: Cap unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.

Visual Workflow: Steric Coupling Logic

SPPS_Coupling cluster_activation Activation Cocktail (In-Situ) Resin Resin-Peptide-NH2 Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Reagents Fmoc-Cpa-OH + HATU + HOAt + DIEA Coupling Coupling Reaction (Steric Barrier: High) Deprotect->Coupling Free Amine Reagents->Coupling Check QC: Chloranil Test Coupling->Check Recouple Double Coupling (Fresh Reagents) Check->Recouple Positive (Incomplete) Next Next Cycle / Capping Check->Next Negative (Complete) Recouple->Check

Figure 2: Decision tree for coupling sterically hindered Cyclopentylalanine in SPPS.

Troubleshooting & Scientific Rationale

Why not use the Methyl Ester directly?

Direct aminolysis of a methyl ester by the resin-bound amine is kinetically unfavorable and requires high temperatures that cause racemization. The only exception is Backbone Amide Linker (BAL) strategies where the ester is anchored to the resin via the nitrogen, but this is a specialized "inverse" synthesis not applicable to standard elongation.

Racemization Risks[2]
  • During Hydrolysis: The

    
    -proton of Cpa is shielded but still acidic. Over-exposure to base (LiOH) after the ester is consumed leads to enolization and racemization (
    
    
    
    ). Mitigation: Quench reaction immediately at
    
    
    upon TLC completion.
  • During Coupling: Slow coupling allows time for oxazolone formation. Mitigation: Use Oxyma Pure or HOAt as additives; these suppress racemization more effectively than HOBt.

Solubility

Fmoc-Cpa-OH is highly lipophilic. If it precipitates in DMF, add DCM (Dichloromethane) or NMP (N-Methyl-2-pyrrolidone) to the coupling mixture (ratio 1:1) to improve solvation and resin penetration.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5][6] Chemical Reviews, 109(6), 2455-2504.

  • Albericio, F., & Boudreault, P. L. (2022). "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent." Molecules, 27(9), 2788.[7]

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive."[8] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Biotage Application Note. (2023). "Five Tips and Tricks for Success in Solid Phase Peptide Synthesis." Biotage Knowledge Base.

  • Jad, Y. E., et al. (2015).[2] "2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis." Amino Acids, 48, 419–426.[2]

Sources

Method

Application Note: Precision N-Alkylation of Methyl 2-amino-3-cyclopentylpropanoate

This Application Note is designed for researchers and drug development scientists requiring high-precision protocols for the N-alkylation of Methyl 2-amino-3-cyclopentylpropanoate (also known as Cyclopentylalanine methyl...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development scientists requiring high-precision protocols for the N-alkylation of Methyl 2-amino-3-cyclopentylpropanoate (also known as Cyclopentylalanine methyl ester).

This guide prioritizes chemoselectivity and stereochemical integrity , addressing the specific challenges posed by the bulky cyclopentyl side chain and the racemization-prone


-center.

Executive Summary & Strategic Analysis

Methyl 2-amino-3-cyclopentylpropanoate is a critical building block in peptidomimetic drug design, often used to induce specific conformational constraints without the aromaticity of phenylalanine. N-functionalization of this scaffold presents three primary challenges:

  • Over-Alkylation: The nucleophilicity of the secondary amine product is often higher than the primary amine starting material, leading to mixtures of mono- and di-alkylated products.

  • Racemization: The

    
    -proton is acidic (
    
    
    
    for esters). Strong bases or elevated temperatures can lead to enolization and loss of optical purity.
  • Steric Hindrance: The

    
    -cyclopentyl group exerts steric pressure, potentially slowing reaction kinetics compared to alanine or glycine derivatives.
    
Strategic Decision Matrix

Select the optimal method based on your target product:

Target ProductRecommended MethodKey ReagentsRisk Profile
Mono-Alkyl (Methyl, Ethyl, Benzyl)Method A: Reductive Amination Aldehyde, STAB/NaCNBH

Low racemization; High selectivity.
Di-Alkyl (Dimethyl, Diethyl)Method B: Direct Alkylation Alkyl Halide (excess), K

CO

Moderate racemization risk; High conversion.
Mono-Alkyl (Complex/Non-Aldehyde R)Method C: Fukuyama Synthesis Sulfonyl chloride, R-OH (Mitsunobu) or R-XHigh step count; Maximum precision.

Visual Workflows

Figure 1: Method Selection & Reaction Pathways

The following diagram outlines the decision logic and mechanistic pathways for processing the substrate.

G Start Substrate: Methyl 2-amino-3-cyclopentylpropanoate Decision Target Outcome? Start->Decision Mono Mono-Alkylation Decision->Mono Controlled Di Di-Alkylation Decision->Di Exhaustive MethodA Method A: Reductive Amination (Aldehyde + STAB) Mono->MethodA MethodB Method B: Direct Alkylation (Excess R-X + Base) Di->MethodB Imine Intermediate: Imine Species MethodA->Imine -H2O ProdDi Product: N,N-Dialkyl Amino Ester MethodB->ProdDi SN2 (2x) ProdMono Product: N-Alkyl Amino Ester Imine->ProdMono Reduction (H-)

Caption: Decision tree for N-alkylation strategies. Method A is preferred for mono-alkylation to avoid over-reaction.

Detailed Experimental Protocols

Method A: Reductive Amination (Gold Standard for Mono-Alkylation)

Objective: Selective formation of N-monoalkylated derivative. Mechanism: Formation of an imine/iminium ion followed by in-situ reduction. Why STAB? Sodium triacetoxyborohydride (STAB) is less toxic than cyanoborohydride and milder than borohydride, reducing the risk of reducing the ester moiety.

Materials
  • Substrate: Methyl 2-amino-3-cyclopentylpropanoate HCl salt (1.0 equiv)

  • Aldehyde: 1.1–1.2 equiv (e.g., Formalin for methylation, Benzaldehyde for benzylation)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) (1.0 equiv - only if using HCl salt)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Acetic Acid (1–2 drops, catalytic)

Protocol Steps
  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the amino ester HCl salt (1.0 equiv) in anhydrous DCE (0.2 M concentration).

  • Free-Basing: Add DIPEA (1.0 equiv) and stir for 10 minutes at Room Temperature (RT). Note: If using free amine, skip this step.

  • Imine Formation: Add the Aldehyde (1.1 equiv). If the reaction is sluggish (due to cyclopentyl sterics), add catalytic Acetic Acid. Stir for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS. The disappearance of starting amine and appearance of the imine (often less polar) indicates readiness.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO

    
     solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Work-up: Extract with DCM (3x). Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (typically Hexane/EtOAc).

Technical Insight: The bulky cyclopentyl group may retard imine formation. If conversion is low, use Ti(OiPr)


  (1.0 equiv) as a Lewis acid/dehydrating agent before adding the reducing agent.
Method B: Direct Alkylation (For Dimethylation/Dialkylation)

Objective: Exhaustive alkylation to form tertiary amines. Risk: High risk of racemization if heating is prolonged.

Materials
  • Substrate: Methyl 2-amino-3-cyclopentylpropanoate HCl salt (1.0 equiv)

  • Alkylating Agent: Alkyl Iodide/Bromide (2.5–3.0 equiv)

  • Base: K

    
    CO
    
    
    
    (powdered, anhydrous) (3.0 equiv)
  • Solvent: Acetonitrile (ACN) or DMF

Protocol Steps
  • Setup: Suspend the amino ester HCl salt and powdered K

    
    CO
    
    
    
    in ACN (0.2 M).
  • Addition: Add the Alkyl Halide (e.g., Methyl Iodide) dropwise at 0°C.

  • Reaction: Allow to warm to RT.

    • For Dimethylation: Heat to 40–50°C if necessary, but monitor strict time limits to prevent racemization.

    • For Mono-alkylation (Not recommended via this method): Keep at 0°C–RT and use 0.9 equiv of alkyl halide.

  • Monitoring: Check LCMS for the disappearance of mono-alkylated intermediate.

  • Work-up: Filter off solids (K

    
    CO
    
    
    
    ). Concentrate the filtrate. Partition residue between EtOAc and Water.

Quality Control & Troubleshooting

Analytical Parameters
ParameterMethodAcceptance Criteria
Identity 1H NMR (CDCl

)
Diagnostic shift of

-H; presence of N-alkyl signals.
Purity HPLC (UV 210 nm)>95% area.
Enantiomeric Excess Chiral HPLC>98% ee (Compare with racemic standard).
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (Method A) Steric hindrance of cyclopentyl group.Use Ti(OiPr)

to force imine formation; switch solvent to THF.
Racemization High pH or Temperature.Switch from K

CO

to weaker bases (NaHCO

); Keep T < 40°C.
Over-alkylation (Method A) Reductive amination with formaldehyde often goes to dimethyl.For strictly mono-methyl, protect as carbamate (Boc)

Methylate (NaH/MeI)

Deprotect.
Ester Hydrolysis Aqueous base exposure.Ensure anhydrous conditions; avoid NaOH/LiOH workups.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Fukuyama, T., et al. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters.

  • BenchChem. (2025).[1] "Synthesis of N-Methyl-L-alanine: A Technical Guide." BenchChem Technical Protocols.

  • Organic Chemistry Portal. "Reductive Amination."

Sources

Application

Incorporation of cyclopentylalanine into bioactive peptides

Executive Summary This Application Note details the strategic incorporation of 3-Cyclopentyl-L-alanine (Cpe) —a non-canonical amino acid—into bioactive peptides. Cpe serves as a critical tool in medicinal chemistry for o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the strategic incorporation of 3-Cyclopentyl-L-alanine (Cpe) —a non-canonical amino acid—into bioactive peptides. Cpe serves as a critical tool in medicinal chemistry for optimizing pharmacokinetics and dissecting structure-activity relationships (SAR). By replacing native residues like Phenylalanine (Phe) or Leucine (Leu), Cpe introduces specific steric bulk and hydrophobicity while eliminating aromatic


-

stacking interactions.[1] This modification frequently results in enhanced metabolic stability (protease resistance) and improved receptor selectivity.

This guide provides a rationale for design, a validated Solid-Phase Peptide Synthesis (SPPS) protocol, and analytical benchmarks for quality assurance.

Strategic Design: Why and Where to Incorporate Cpe

The decision to incorporate Cpe should be driven by specific medicinal chemistry objectives. It acts as a "hydrophobic probe," testing the tolerance of a binding pocket for aliphatic bulk without the electronic contributions of an aromatic ring.

Physicochemical Comparison
Amino AcidSide Chain StructureElectronic NatureSteric Bulk (

)
Hydrophobicity (LogP)Primary Utility
Phenylalanine (Phe) BenzylAromatic (

-system)
HighHighNative

-stacking/cation-

Leucine (Leu) IsobutylAliphaticMediumMediumNative hydrophobic packing
Cyclohexylalanine (Cha) CyclohexylmethylAliphatic (Saturated)Very HighVery HighMaximize hydrophobic contact
Cyclopentylalanine (Cpe) CyclopentylmethylAliphatic (Saturated)High (Intermediate) High Fine-tuning fit/stability
Design Logic & Decision Tree

Use the following logic flow to determine if Cpe substitution is appropriate for your lead compound.

Cpe_Design_Logic Start Lead Peptide Candidate (Poor Stability or Selectivity) Target_Residue Identify Target Residue (Phe, Tyr, Trp, Leu) Start->Target_Residue Is_Aromatic Is the residue Aromatic? (Phe/Tyr/Trp) Target_Residue->Is_Aromatic Pi_Stacking Is Pi-Stacking Critical? (Check Crystal Structure/Modeling) Is_Aromatic->Pi_Stacking Yes Is_Leu Is the residue Leucine? Is_Aromatic->Is_Leu No Use_Cpe Substitute with Cpe (Hypothesis: Hydrophobic Fit > Pi-Stacking) Pi_Stacking->Use_Cpe No (Metabolic Liability) Keep_Phe Retain Aromaticity (Try Fluoro-Phe or Pyridyl-Ala) Pi_Stacking->Keep_Phe Yes (Essential) Fill_Pocket Does Pocket allow more bulk? Is_Leu->Fill_Pocket Yes Fill_Pocket->Start No (Try Val/Ala) Fill_Pocket->Use_Cpe Yes (Increase Affinity)

Figure 1: Decision matrix for substituting native amino acids with Cyclopentylalanine (Cpe).

Experimental Protocol: Solid-Phase Synthesis

Objective: Synthesize a peptide containing Cpe with >95% purity. Challenge: Cpe is sterically bulkier than Leu or Phe. While not as hindered as Aib or N-methyl amino acids, coupling rates can be slower, leading to deletion sequences if not optimized.[1]

Materials
  • Building Block: Fmoc-3-cyclopentyl-L-alanine (Fmoc-Cpe-OH).[1]

    • Note: Ensure the L-enantiomer is used unless D-Cpe is specifically required for stability.[1]

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1] Loading: 0.3–0.5 mmol/g recommended to reduce steric crowding.

  • Coupling Reagents: DIC/Oxyma Pure (Standard) or HATU/HOAt (Difficult/Hindered).

Step-by-Step Synthesis Workflow

SPPS_Protocol Resin_Prep 1. Resin Swelling (DMF, 30 min) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Deprotect Wash1 3. Wash (DMF x5) Deprotect->Wash1 Activation 4. Activation (Fmoc-Cpe-OH + HATU + DIEA) Wash1->Activation Coupling 5. Coupling Reaction (60 min, RT or 50°C) Activation->Coupling Check 6. Kaiser Test Coupling->Check Recouple Double Couple (Fresh Reagents) Check->Recouple Color (Positive) Next_Cycle Proceed to Next AA Check->Next_Cycle Blue (Negative) Recouple->Check Next_Cycle->Deprotect Repeat Cleavage 7. Final Cleavage (TFA/TIS/H2O) Next_Cycle->Cleavage End of Seq

Figure 2: SPPS workflow emphasizing the critical check-point after Cpe coupling.

Detailed Coupling Procedure (Cpe Residue)
  • Stoichiometry: Use 4 equivalents of Fmoc-Cpe-OH relative to resin loading.

  • Activation:

    • Dissolve Fmoc-Cpe-OH (4 eq) and HATU (3.9 eq) in dry DMF.

    • Add DIEA (8 eq) immediately prior to addition to the resin.

    • Rationale: HATU is preferred over HBTU/HCTU for Cpe to ensure rapid acylation before any potential racemization, although racemization risk is low for urethane-protected amino acids.[1]

  • Reaction Time: Allow coupling to proceed for 60 minutes at room temperature.

    • Optimization: If the Cpe is following a bulky residue (e.g., Pro, Val, or another Cpe), perform a double coupling (2 x 45 min) or elevate temperature to 50°C (microwave assisted: 75°C for 5 min).[1]

  • Monitoring: Perform a Kaiser test (ninhydrin). If the beads are not 100% colorless, re-couple.

Cleavage & Isolation
  • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

    
    .[1]
    
  • Time: 2–3 hours. Cpe is stable in TFA and does not require special scavengers (unlike Trp/Met).

  • Precipitation: Cold diethyl ether.

Analytical Characterization

Mass Spectrometry Expectations

Cpe (


) has a residue mass of 139.1 Da .
  • Mass Shift: Replacing Phe (

    
     Da) with Cpe results in a mass shift of -8.0 Da .
    
  • Mass Shift: Replacing Leu (

    
     Da) with Cpe results in a mass shift of +26.0 Da .
    
HPLC Profile

Cpe is significantly more hydrophobic than Phe.

  • Retention Time: Expect the Cpe-containing analog to elute later (higher % ACN) than the Phe parent peptide on a C18 column.

  • Resolution: If separating a mixture of D/L-Cpe (if racemization occurred), use a chiral column (e.g., Chiralpak) or a slow gradient C18 method (0.5% B/min).[1]

Biological Evaluation: Stability Assay

A primary motivation for using Cpe is resistance to chymotrypsin, which cleaves at the C-terminus of aromatic residues (Phe, Tyr, Trp).[1]

Protocol:

  • Substrate: Dissolve peptide (100 µM) in Tris-HCl buffer (pH 7.8).

  • Enzyme: Add

    
    -Chymotrypsin (ratio 1:100 w/w enzyme:substrate).
    
  • Incubation: 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, 120 min. Quench with 1% TFA.[2]

  • Analysis: Analyze by HPLC.

  • Expected Result: The Cpe-analog should show <10% degradation at 60 mins, whereas the Phe-parent may show >50% degradation.

Case Studies & Applications

Case Study 1: Neurotensin (NT) Analogues
  • Context: Neurotensin (NT) is a GPCR ligand. The C-terminal hexapeptide NT(8-13) is crucial for binding.

  • Modification: Substitution of Ile12 with Cpe (and other modifications).

  • Outcome: The resulting macrocyclic analog displayed 30,000-fold selectivity for the NTS2 receptor over NTS1. The steric bulk of Cpe optimized the fit within the NTS2 hydrophobic pocket while excluding NTS1 binding [1].

Case Study 2: Compstatin (Complement Inhibitor)
  • Context: Compstatin inhibits the complement system (C3).

  • Modification: Incorporation of 3-cyclopentylalanine at position 4 (replacing Val/Leu type hydrophobic residues).

  • Outcome: Improved hydrophobic binding interactions were observed. The non-aromatic cycle probed the limits of the hydrophobic sub-site, contributing to high-affinity analogs [2].

References

  • Macrocyclic drugs of the glycopeptide subclass. (2023). ResearchGate. Retrieved from [Link]

  • Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids. (2014). ACS Publications. Retrieved from [Link]

  • Hydrophobic tuning with non-canonical amino acids in a copper metalloenzyme. (2025). bioRxiv. Retrieved from [Link]

Sources

Method

Application Note: Esterification Strategies for 2-Amino-3-Cyclopentylpropanoic Acid (Cpa)

This Application Note is designed for researchers and drug development professionals requiring high-purity synthesis of 2-amino-3-cyclopentylpropanoic acid (Cyclopentylalanine, Cpa) esters. These intermediates are critic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals requiring high-purity synthesis of 2-amino-3-cyclopentylpropanoic acid (Cyclopentylalanine, Cpa) esters. These intermediates are critical hydrophobic pharmacophores in peptidomimetics and protease inhibitors.

Executive Summary & Strategic Rationale

2-Amino-3-cyclopentylpropanoic acid (Cpa) is a non-canonical amino acid often utilized as a bioisostere for Leucine or Phenylalanine to enhance hydrophobic interactions or restrict conformational flexibility in peptide drugs.

The esterification of Cpa presents unique challenges compared to standard alanine or glycine due to the steric bulk of the cyclopentyl ring at the


-position. This bulk can retard nucleophilic attack at the carbonyl carbon, requiring optimized reaction times and temperatures.

This guide details three "Gold Standard" protocols selected for their scalability, atom economy, and product stability:

  • Thionyl Chloride Activation: For Methyl/Ethyl esters (HCl salt isolation).

  • Azeotropic Acid Catalysis (Fischer-Speier): For Benzyl esters (C-terminal protection).

  • Isobutylene/Acid Addition: For tert-Butyl esters (Acid-labile protection).

Chemical Pathways & Decision Logic

The choice of esterification method is dictated by the downstream application of the amino acid.

EsterificationLogic Start Target: Cpa Ester App1 Application: Stable Intermediate or Simple Coupling Start->App1 App2 Application: C-Terminal Protection (Cleaved by H2) Start->App2 App3 Application: Orthogonal Protection (Cleaved by TFA) Start->App3 Method1 Method A: Thionyl Chloride / ROH (Yield: >95%) App1->Method1 Method2 Method B: p-TsOH / BnOH / Reflux (Yield: ~85%) App2->Method2 Method3 Method C: Isobutylene / H2SO4 (Yield: ~70-80%) App3->Method3 Product1 Methyl/Ethyl Ester (HCl Salt) Method1->Product1 Product2 Benzyl Ester (Tosylate Salt) Method2->Product2 Product3 tert-Butyl Ester (Free Base/Salt) Method3->Product3

Figure 1: Decision matrix for selecting the appropriate esterification protocol based on the required protecting group strategy.

Detailed Experimental Protocols

Protocol A: Thionyl Chloride Mediated Synthesis (Methyl/Ethyl Esters)

Mechanism: In situ generation of anhydrous HCl and activation of the carboxylic acid as an acyl chloride species, followed by alcoholysis. Best For: Scalable synthesis of simple esters; formation of stable crystalline HCl salts.

Reagents:

  • 2-Amino-3-cyclopentylpropanoic acid (Cpa)

  • Thionyl Chloride (

    
    ) [High Purity]
    
  • Anhydrous Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2 or Drierite). Flush with Argon/Nitrogen.

  • Solvent Preparation (Critical): Chill the anhydrous alcohol (10 mL per 1 g of Cpa) to 0°C in an ice bath.

  • Activation: Add

    
     (2.5 - 3.0 equivalents) dropwise to the cold alcohol over 15-20 minutes.
    
    • Note: This reaction is exothermic.[1] Evolution of HCl gas will occur.

  • Addition: Add solid Cpa (1.0 equivalent) in one portion to the cold solution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 30 minutes, then heat to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours.

    • Checkpoint: The suspension should become a clear solution as the amino acid converts to the soluble ester hydrochloride.

  • Work-up: Concentrate the mixture in vacuo to remove solvent and excess

    
    .
    
  • Purification:

    • Redissolve the residue in a minimum amount of cold MeOH/EtOH.

    • Precipitate by adding cold diethyl ether or MTBE (10:1 ratio ether:alcohol).

    • Filter the white crystalline solid (Cpa-OR·HCl) and dry under high vacuum.

Validation:

  • Yield Expectation: 92–98%

  • Purity Check: TLC (System: n-BuOH/AcOH/H2O 4:1:1). Product Rf > Starting Material Rf.

Protocol B: Fischer-Speier Azeotropic Esterification (Benzyl Esters)

Mechanism: Acid-catalyzed equilibrium shift using a Dean-Stark trap to remove water.[2] Best For: Benzyl esters (Cpa-OBn) used in peptide synthesis where hydrogenolysis is the deprotection method.

Reagents:

  • Cpa

  • Benzyl Alcohol (BnOH) [5–10 equivalents]

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) [1.1 equivalents]

  • Toluene or Benzene (Solvent)

Step-by-Step Workflow:

  • Setup: Equip an RBF with a Dean-Stark trap and reflux condenser.

  • Charging: Add Cpa (1.0 eq), p-TsOH (1.1 eq), and Benzyl Alcohol (5 eq) into Toluene (0.1 M concentration relative to Cpa).

  • Reaction: Heat to vigorous reflux. The solvent/water azeotrope will collect in the trap.

    • Duration: 5–8 hours. Continue until no further water separation is observed.

  • Work-up:

    • Cool to RT. Add Ethyl Acetate (EtOAc).[3]

    • Wash organic layer with 5%

      
       (removes excess acid) and Brine.
      
    • Note: If the Tosylate salt is desired directly, dilute the reaction mixture with Ether to precipitate the salt (Cpa-OBn·TsOH) without the basic wash.

  • Purification: If the free base was isolated, convert to HCl salt or purify via column chromatography (SiO2, DCM/MeOH gradient) if necessary.

Validation:

  • Yield Expectation: 80–88%[4]

  • Key Indicator: Disappearance of the solid amino acid and accumulation of water in the Dean-Stark trap.[2]

Protocol C: Isobutylene Addition (tert-Butyl Esters)

Mechanism: Acid-catalyzed addition of the carboxylic acid across the alkene of isobutylene. Best For: Creating acid-labile esters (Cpa-OtBu) for Fmoc-based peptide synthesis strategies.

Reagents:

  • Cpa

  • Isobutylene (Gas) or condensed liquid

  • Concentrated

    
     (Catalytic) or 
    
    
    
  • Dioxane or DCM (Pressure vessel required)

Step-by-Step Workflow:

  • Setup: Use a heavy-walled pressure tube or autoclave.

  • Mixture: Suspend Cpa in Dioxane (or DCM). Add concentrated

    
     (1.0–1.5 eq).
    
  • Addition: Cool the vessel to -78°C (Dry ice/Acetone). Condense Isobutylene (excess, ~10 eq) into the vessel.

  • Reaction: Seal the vessel securely. Allow it to warm to RT and stir for 24–48 hours.

    • Safety Warning: Significant pressure will generate. Use a blast shield.

  • Work-up:

    • Cool the vessel back to 0°C before opening.

    • Pour the mixture into an ice-cold solution of 10%

      
       (pH adjustment to ~9).
      
    • Extract immediately with EtOAc.

  • Purification: Dry organic layer (

    
    ), filter, and concentrate. The resulting oil (free base) can be crystallized as an HCl salt by treating with 4N HCl/Dioxane.
    

Validation:

  • Yield Expectation: 65–80%

  • Critical Control: Ensure the system is strictly anhydrous to prevent hydrolysis of the formed ester.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized Cpa ester, compare your analytical data against these expected parameters.

Table 1: Expected NMR Shifts for Cpa Methyl Ester Hydrochloride (Solvent: DMSO-d6 or


)
Proton GroupMultiplicityApprox. Shift (

ppm)
Diagnostic Feature
Ester Methyl Singlet (s)3.65 – 3.75Sharp singlet confirms ester formation.

-Proton
Triplet/Multiplet3.90 – 4.10Downfield shift due to esterification.

-Protons
Multiplet1.70 – 1.90Diastereotopic methylene protons.
Cyclopentyl Ring Multiplet1.05 – 1.80Broad aliphatic region; integration = 9H total (ring +

).
Ammonium (

)
Broad Singlet8.30 – 8.70Only visible in DMSO-d6; confirms salt form.

Mass Spectrometry (ESI+):

  • Expect molecular ion peak

    
     corresponding to the ester mass.
    
  • Example (Cpa-OMe): Cpa MW = 157.21 g/mol

    
     Methyl Ester MW = 171.24  g/mol . Look for m/z ~172.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete activation or moisture ingress.Ensure

is fresh/colorless. Dry alcohol over molecular sieves (3Å).
Sticky Solid/Oil Residual solvent or excess acid.Triturate the crude oil with cold diethyl ether or hexane to induce crystallization.
Hydrolysis Exposure to atmospheric moisture.Store Cpa esters in a desiccator at -20°C. They are hygroscopic.
Side Reactions N-alkylation (rare but possible).Avoid large excess of alkyl halides if using alkylation methods (Protocol C alternative). Stick to isobutylene for t-Bu.[5]

References

  • Thionyl Chloride Method: Li, J., et al. "A Convenient Synthesis of Amino Acid Methyl Esters." PMC, 2011. Link

  • Fischer-Speier / Benzyl Esters: BenchChem. "An In-depth Technical Guide to the Synthesis of Glycine Benzyl Ester Tosylate Salt." BenchChem, 2025.[2] Link

  • General Amino Acid Esterification: Master Organic Chemistry. "Conversion of Carboxylic Acids to Acid Chlorides with Thionyl Chloride." MasterOrganicChemistry, 2011. Link

  • tert-Butyl Ester Synthesis: Roeske, R. "Preparation of t-Butyl Esters of Free Amino Acids." Journal of Organic Chemistry, 1963. (Foundational methodology referenced in modern protocols).
  • Properties of Cyclopropyl/Cyclopentyl Amino Acids: "Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids." ResearchGate.[6] Link

Sources

Application

Protecting group strategies for Methyl 2-amino-3-cyclopentylpropanoate amine

Application Note: Strategic Amine Protection for Methyl 2-amino-3-cyclopentylpropanoate Part 1: Executive Summary & Strategic Analysis Methyl 2-amino-3-cyclopentylpropanoate (often abbreviated as Cpa-OMe or Cyclopentylal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Amine Protection for Methyl 2-amino-3-cyclopentylpropanoate

Part 1: Executive Summary & Strategic Analysis

Methyl 2-amino-3-cyclopentylpropanoate (often abbreviated as Cpa-OMe or Cyclopentylalanine methyl ester) is a critical non-natural amino acid scaffold. Structurally, it acts as a lipophilic, non-aromatic bioisostere of Phenylalanine (Phe) or a bulky analog of Leucine (Leu). Its incorporation into peptide backbones introduces specific conformational constraints and enhances metabolic stability against proteolysis.

However, the simultaneous presence of a nucleophilic primary amine and an electrophilic methyl ester creates a dichotomy in synthetic handling. The amine must be masked to prevent polymerization (diketopiperazine formation) or non-specific acylation during downstream coupling.

The Challenge:

  • Steric Bulk: The cyclopentyl group (

    
    ) exerts greater steric hindrance than simple alkyl chains, potentially retarding protection kinetics compared to Alanine or Glycine.
    
  • Lipophilicity: The alicyclic ring significantly lowers water solubility compared to natural amino acids, necessitating optimized solvent systems (e.g., THF/Dioxane) over purely aqueous conditions.

  • Ester Stability: The methyl ester is susceptible to hydrolysis under strong basic conditions (e.g., NaOH, LiOH) often used in Schotten-Baumann protocols, requiring precise pH control.

This guide details three orthogonal protection strategies—Boc (Acid-labile) , Fmoc (Base-labile) , and Cbz (Hydrogenolysis-labile) —tailored specifically for this lipophilic substrate.

Part 2: Strategic Decision Matrix

Before selecting a protocol, utilize this decision matrix to align the protecting group with your downstream application.

ProtectionStrategy Start Start: Methyl 2-amino-3-cyclopentylpropanoate AppCheck Downstream Application? Start->AppCheck SPPS_Fmoc Solid Phase Peptide Synthesis (Fmoc Strategy) AppCheck->SPPS_Fmoc Standard SPPS SPPS_Boc Solid Phase Peptide Synthesis (Boc Strategy) AppCheck->SPPS_Boc Aggressive Acid Cleavage SolPhase Solution Phase Synthesis AppCheck->SolPhase Orthogonal Needs FmocRoute Select Fmoc Protection (Base Labile) SPPS_Fmoc->FmocRoute BocRoute Select Boc Protection (Acid Labile) SPPS_Boc->BocRoute SolPhase->FmocRoute Need Acid Stability SolPhase->BocRoute Need Base Stability CbzRoute Select Cbz Protection (H2/Pd Labile) SolPhase->CbzRoute Need 'Invisible' Removal

Figure 1: Decision tree for selecting the optimal amine protecting group based on synthetic context.

Part 3: Detailed Experimental Protocols

Protocol A: Boc Protection (The Acid-Labile Route)

Rationale: The tert-butyloxycarbonyl (Boc) group is ideal when the methyl ester must survive basic conditions later in the synthesis. The reaction is driven by the nucleophilic attack of the amine on Di-tert-butyl dicarbonate (


).[1]

Reagents:

  • Substrate: Methyl 2-amino-3-cyclopentylpropanoate HCl salt (1.0 equiv)

  • Reagent:

    
     (1.1 – 1.2 equiv)
    
  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[2]

Step-by-Step Methodology:

  • Solubilization: In a round-bottom flask, suspend the amino ester HCl salt in anhydrous DCM (0.2 M concentration). The cyclopentyl group ensures good solubility in organic solvents.

  • Neutralization: Cool the solution to 0°C (ice bath). Add TEA dropwise. The solution will clarify as the free amine is liberated. Note: 2.5 equivalents are needed—1.0 to neutralize the HCl salt, and slightly >1.0 to maintain basicity for the reaction.

  • Addition: Add

    
     (dissolved in a minimal amount of DCM) dropwise over 15 minutes.
    
    • Mechanistic Insight: Slow addition prevents localized heating and suppresses potential oligomerization, although steric bulk of the cyclopentyl group naturally inhibits dimerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor via TLC (stain with Ninhydrin; free amine is purple/blue, Boc-protected is UV active but Ninhydrin negative) or LC-MS.

  • Workup (Critical for Purity):

    • Wash the organic layer with 1M

      
       or 0.5M citric acid  (removes unreacted amine and TEA). Do not use strong HCl as it may prematurely cleave the Boc group.
      
    • Wash with saturated

      
       (removes acidic byproducts).
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: The product, Boc-Cpa-OMe, is typically a viscous oil or low-melting solid. If necessary, purify via flash chromatography (Hexanes/Ethyl Acetate).

Protocol B: Fmoc Protection (The Base-Labile Route)

Rationale: Fmoc is the gold standard for Solid Phase Peptide Synthesis (SPPS).[3] The challenge here is to install the base-labile Fmoc group without hydrolyzing the methyl ester. We utilize Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) instead of Fmoc-Cl, as Fmoc-OSu is more selective and produces fewer dipeptide side products.

Reagents:

  • Substrate: Methyl 2-amino-3-cyclopentylpropanoate HCl salt (1.0 equiv)

  • Reagent: Fmoc-OSu (1.1 equiv)

  • Base:

    
     (2.5 equiv)
    
  • Solvent: 1:1 mixture of Water and Dioxane (or Acetone)

Step-by-Step Methodology:

  • System Preparation: Dissolve the amino ester salt in the water/dioxane mixture. The lipophilic cyclopentyl side chain requires the organic co-solvent (Dioxane) to prevent precipitation.

  • Base Addition: Add

    
    .
    
    • Critical Control Point:Do not use NaOH. The pH should remain between 8.5 and 9.5. Higher pH (>10) risks hydrolyzing the methyl ester to the carboxylic acid.

      
       provides a safe buffer zone.
      
  • Reagent Addition: Add Fmoc-OSu slowly at 0°C.

  • Reaction: Stir at RT for 4–12 hours. The reaction may be slower than with Alanine due to the steric hindrance of the cyclopentyl ring adjacent to the reaction center.

  • Workup:

    • Acidify carefully to pH 3–4 using 1M HCl (Fmoc is acid stable).

    • Extract with Ethyl Acetate (EtOAc).

    • Wash organics with water and brine.[2]

    • Dry and concentrate.[2]

  • Crystallization: Fmoc-protected amino acids often crystallize well from EtOAc/Hexane.

Protocol C: Cbz Protection (The Hydrogenolysis Route)

Rationale: Benzyloxycarbonyl (Cbz or Z) offers "stealth" protection. It is stable to both the acidic conditions (TFA) used to remove Boc and the basic conditions (Piperidine) used to remove Fmoc. It is removed via catalytic hydrogenation (


), which leaves the methyl ester untouched.

Reagents:

  • Substrate: Methyl 2-amino-3-cyclopentylpropanoate HCl salt

  • Reagent: Benzyl chloroformate (Cbz-Cl)

  • Base:

    
     or 
    
    
    
  • Solvent: THF/Water (biphasic)

Step-by-Step Methodology:

  • Setup: Dissolve substrate in THF/Water (1:1).

  • Basification: Add

    
     (3.0 equiv). Cool to 0°C.
    
  • Acylation: Add Cbz-Cl dropwise.

    • Safety Note: Cbz-Cl is a lachrymator. Handle in a fume hood.

  • Reaction: Vigorously stir (emulsion) for 3 hours at 0°C, then 2 hours at RT.

  • Workup: Separate phases. Extract aqueous layer with EtOAc. Combine organics, wash with 1M HCl, then brine.

Part 4: Comparative Data & Stability Profile

The following table summarizes the orthogonality of the protecting groups relative to the Methyl Ester functionality.

FeatureBoc-Cpa-OMe Fmoc-Cpa-OMe Cbz-Cpa-OMe
Install Conditions Mild Base (TEA)Weak Base (

)
Weak Base (

)
Removal Reagent TFA / HCl (Acid)Piperidine / DBU (Base)

(Reduction)
Methyl Ester Stability (Install) High High (if pH < 10)High
Methyl Ester Stability (Removal) High (Stable to acid)High (Stable to Piperidine)*High (Stable to

)
Primary Risk Volatile byproduct (Isobutene)Solubility issues (Fmoc is hydrophobic)Catalyst poisoning (if S-containing impurities)

*Note: While methyl esters are stable to 20% piperidine in DMF for short durations (SPPS cycles), prolonged exposure can lead to slow aminolysis or hydrolysis.

Part 5: Workflow Visualization

The following diagram illustrates the Boc protection workflow, highlighting the critical purification pathway.

BocWorkflow Input Cpa-OMe HCl Salt + DCM BaseStep Add TEA (0°C, pH > 9) Input->BaseStep ReagentStep Add Boc2O (Slow Addition) BaseStep->ReagentStep Reaction Stir RT 3-5 Hours ReagentStep->Reaction Check TLC Check (Ninhydrin) Reaction->Check Check->Reaction Incomplete Workup Wash: 1. Citric Acid (Remove Base) 2. NaHCO3 (Remove Acid) 3. Brine Check->Workup Complete Product Pure Boc-Cpa-OMe Workup->Product

Figure 2: Workflow for the Boc protection of Methyl 2-amino-3-cyclopentylpropanoate.

Part 6: References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][4][5] Chemical Reviews, 109(6), 2455-2504. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for Boc/Fmoc/Cbz stability data).

  • Carpino, L. A., & Han, G. Y. (1972). "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group."[3] The Journal of Organic Chemistry, 37(22), 3404-3409. Link

  • Sigma-Aldrich. "Methyl 2-amino-3-cyclopentylpropanoate hydrochloride Product Page." (CAS 2379557-35-2). Link

  • BenchChem. "Fmoc Protection of an Amino Acid: Protocol and Stability." Link

Sources

Method

Application Note: Optimized Reductive Amination Protocols for Cyclopentylalanine Methyl Ester in Peptidomimetic Synthesis

Introduction & Mechanistic Rationale Cyclopentylalanine (CPA) is a highly lipophilic, non-natural amino acid frequently incorporated into peptidomimetics and small-molecule inhibitors (such as pla2g2a enzyme inhibitors)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Cyclopentylalanine (CPA) is a highly lipophilic, non-natural amino acid frequently incorporated into peptidomimetics and small-molecule inhibitors (such as pla2g2a enzyme inhibitors) to enhance target affinity, structural rigidity, and metabolic stability [1]. N-alkylation of its methyl ester derivative, cyclopentylalanine methyl ester (CPA-OMe), via reductive amination is a critical late-stage functionalization strategy in drug development.

Direct reductive amination involves the in situ condensation of an amine with a carbonyl compound to form an imine or iminium intermediate, followed by selective hydride reduction. The causality behind reagent selection is critical to prevent the premature reduction of the starting aldehyde or ketone:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB): STAB is the reagent of choice for the reductive amination of weakly basic amines and amino acid esters [2]. The electron-withdrawing acetate ligands reduce the nucleophilicity of the borohydride, rendering it unreactive toward most aldehydes and ketones. However, it readily and selectively reduces the more electrophilic protonated imines formed at pH 4–5 [3].

  • Sodium Cyanoborohydride (NaBH₃CN): While highly effective, NaBH₃CN requires strict pH control and generates toxic cyanide byproducts. It is typically reserved for sterically hindered ketones where STAB is kinetically too slow, often paired with Lewis acids like Ti(OiPr)₄ to drive imine formation[4].

Quantitative Comparison of Reducing Agents

To guide experimental design and risk assessment, Table 1 summarizes the physiochemical parameters and reaction profiles of common reducing agents used in the N-alkylation of amino acid esters like CPA-OMe.

Table 1: Comparative Profile of Reducing Agents for CPA-OMe Reductive Amination

Reducing AgentOptimal pH RangeChemoselectivity (Imine vs. Carbonyl)Toxicity / ByproductsTypical Yield (CPA-OMe)
NaBH(OAc)₃ 4.0 - 5.0Excellent (Highly selective for iminium ions)Low (Acetic acid)85 - 95%
NaBH₃CN 6.0 - 8.0Good (Requires tight pH monitoring)High (HCN gas risk)70 - 85%
NaBH₄ > 8.0Poor (Reduces carbonyls rapidly)Low (Borates)< 30% (Direct)

Reaction Workflow

The following diagram illustrates the logical progression, causal relationships, and phase transitions in the STAB-mediated reductive amination workflow.

Workflow for the direct reductive amination of CPA-OMe.

Experimental Protocols

Protocol A: Direct Reductive Amination with Aldehydes (STAB Method)

This protocol is optimized for unhindered aliphatic and aromatic aldehydes. It utilizes 1,2-dichloroethane (DCE) as the solvent, which provides superior solubility for STAB compared to dichloromethane (DCM) and prevents sluggish reaction rates [2].

Materials:

  • (S)-Cyclopentylalanine methyl ester hydrochloride (1.0 eq, 1.0 mmol)

  • Aldehyde (e.g., benzaldehyde) (1.05 eq, 1.05 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq, 1.0 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq, 1.5 mmol)

  • Glacial acetic acid (AcOH) (1.0 eq, 1.0 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Methodology:

  • Free-Basing: Suspend CPA-OMe·HCl in anhydrous DCE (10 mL) under a nitrogen atmosphere. Add DIPEA dropwise and stir for 10 minutes at room temperature (RT) to liberate the free amine.

    • Causality: Hydrochloride salts inhibit imine formation; neutralizing the salt is required to restore the amine's nucleophilicity.

  • Condensation: Add the aldehyde to the solution, followed immediately by glacial acetic acid. Stir the mixture at RT for 30–60 minutes.

    • Causality: AcOH lowers the pH to ~4.5, protonating the carbonyl oxygen to accelerate nucleophilic attack, and subsequently protonating the resulting imine to form the highly electrophilic iminium ion [4].

  • Reduction: Add STAB in portions over 5 minutes. The reaction is mildly exothermic. Stir the suspension at RT for 4–12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Stain with Ninhydrin; the complete disappearance of the primary amine (red/purple spot) and the appearance of a secondary amine (often a yellow/brown spot) indicates completion. Confirm the product mass via LC-MS prior to workup.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) and stir vigorously for 15 minutes.

    • Causality: The basic quench neutralizes excess AcOH and safely destroys unreacted STAB, preventing downstream side reactions during concentration.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Reductive Amination with Sterically Hindered Ketones

For hindered ketones (e.g., substituted cyclohexanones), STAB may be kinetically insufficient. This protocol utilizes Ti(OiPr)₄ as a Lewis acid to force imine formation, followed by reduction with NaBH₃CN [4].

Step-by-Step Methodology:

  • Imine Formation: Combine CPA-OMe (free base, 1.0 eq) and the ketone (1.2 eq) in anhydrous THF (5 mL). Add Ti(OiPr)₄ (2.0 eq) and stir at RT for 12 hours under a nitrogen atmosphere.

    • Causality: Ti(OiPr)₄ acts as both a potent Lewis acid and a water scavenger, driving the thermodynamic equilibrium toward the imine even for sterically demanding substrates.

  • Reduction: Cool the mixture to 0 °C. Add a solution of NaBH₃CN (1.5 eq) in anhydrous ethanol (2 mL). Stir for 4 hours, allowing the reaction to gradually warm to RT.

  • Workup: Quench by adding water (2 mL). A heavy white precipitate of TiO₂ will form immediately. Filter the suspension through a tightly packed pad of Celite, washing thoroughly with EtOAc. Concentrate the filtrate and purify the resulting secondary amine via flash column chromatography.

References

  • Towards inhibitors of hydrolytic enzymes involved in inflammation Source: UQ eSpace - The University of Queensland URL
  • Source: Sciencemadness.org (Organic Process Research & Development)
  • Sodium Triacetoxyborohydride Source: MilliporeSigma URL
  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL
Application

Application Note: A Scalable and Efficient Synthesis of Methyl 2-amino-3-cyclopentylpropanoate HCl

Introduction Methyl 2-amino-3-cyclopentylpropanoate hydrochloride is a non-canonical amino acid ester that serves as a valuable building block in medicinal chemistry and drug discovery. Its incorporation into peptide-bas...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-amino-3-cyclopentylpropanoate hydrochloride is a non-canonical amino acid ester that serves as a valuable building block in medicinal chemistry and drug discovery. Its incorporation into peptide-based therapeutics or small molecule drug candidates can impart unique conformational constraints and improve metabolic stability. This application note provides a detailed, scalable, and efficient two-step synthesis of Methyl 2-amino-3-cyclopentylpropanoate HCl, commencing with the synthesis of the precursor, Methyl 2-oxo-3-cyclopentylpropanoate, followed by a robust reductive amination protocol. The procedures outlined herein are designed with scalability and safety as primary considerations, making them suitable for kilogram-scale production in a drug development setting.

Overall Synthetic Strategy

The synthesis is approached in two main stages, as depicted in the workflow below. The first stage involves the synthesis of the α-keto ester intermediate, Methyl 2-oxo-3-cyclopentylpropanoate. The second stage is the reductive amination of this intermediate to yield the target amino acid ester, which is then isolated as its hydrochloride salt.

G cluster_0 Stage 1: α-Keto Ester Synthesis cluster_1 Stage 2: Reductive Amination & Isolation start Starting Materials: - Cyclopentanecarboxaldehyde - Methyl bromoacetate - Zinc synthesis Reformatsky-type Reaction start->synthesis purification1 Work-up and Purification synthesis->purification1 keto_ester Intermediate: Methyl 2-oxo-3-cyclopentylpropanoate purification1->keto_ester reductive_amination Reductive Amination: - Ammonium acetate - Sodium cyanoborohydride keto_ester->reductive_amination workup Quenching and Work-up reductive_amination->workup extraction Solvent Extraction workup->extraction hcl_formation HCl Salt Formation extraction->hcl_formation final_purification Crystallization and Isolation hcl_formation->final_purification final_product Final Product: Methyl 2-amino-3-cyclopentylpropanoate HCl final_purification->final_product

Caption: Overall workflow for the synthesis of Methyl 2-amino-3-cyclopentylpropanoate HCl.

Stage 1: Synthesis of Methyl 2-oxo-3-cyclopentylpropanoate

The synthesis of the α-keto ester intermediate is achieved via a Reformatsky-type reaction. This classic carbon-carbon bond-forming reaction utilizes an organozinc reagent generated in situ from an α-halo ester and zinc metal.[1] The choice of the Reformatsky reaction is predicated on its tolerance of the ester functionality and its relatively mild reaction conditions, which are amenable to scale-up.[2][3]

G cluster_reactants cluster_products r1 Cyclopentanecarboxaldehyde p1 Methyl 2-hydroxy-3-cyclopentylpropanoate r1->p1 1. Reformatsky Reaction r2 Methyl bromoacetate r2->p1 r3 Zinc r3->p1 p2 Methyl 2-oxo-3-cyclopentylpropanoate p1->p2 2. Oxidation (e.g., PCC or Swern)

Caption: Reaction scheme for the synthesis of the α-keto ester intermediate.

Experimental Protocol: Methyl 2-oxo-3-cyclopentylpropanoate

Materials and Equipment:

  • 10 L three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Heating mantle with temperature control.

  • Cyclopentanecarboxaldehyde

  • Methyl bromoacetate

  • Activated Zinc dust

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), charge the 10 L flask with activated zinc dust (1.2 eq). Add anhydrous THF (3 L) and heat the suspension to a gentle reflux.

  • Initiation: In the dropping funnel, prepare a solution of cyclopentanecarboxaldehyde (1.0 eq) and methyl bromoacetate (1.1 eq) in anhydrous THF (1 L). Add a small portion of this solution to the refluxing zinc suspension to initiate the reaction.

  • Addition: Once the reaction has initiated (indicated by a gentle exotherm and disappearance of the shiny zinc surface), add the remaining aldehyde/bromoacetate solution dropwise over 2-3 hours, maintaining a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 1 hour to ensure complete consumption of the starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (2 L).

  • Extraction: Transfer the mixture to a large separatory funnel. Extract the aqueous layer with diethyl ether (3 x 2 L).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude β-hydroxy ester.

  • Purification: The crude product can be purified by vacuum distillation to yield pure Methyl 2-oxo-3-cyclopentylpropanoate. For large-scale purification, fractional distillation is recommended.[4][5]

Stage 2: Reductive Amination and Isolation of Methyl 2-amino-3-cyclopentylpropanoate HCl

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[6][7] In this protocol, the α-keto ester is reacted with an ammonia source (ammonium acetate) to form an intermediate imine, which is then reduced in situ with sodium cyanoborohydride (NaBH₃CN).[8] NaBH₃CN is the reducing agent of choice due to its mildness and its selectivity for the iminium ion over the ketone, which allows for a one-pot reaction.[9]

Safety Considerations for Sodium Cyanoborohydride

Sodium cyanoborohydride is a toxic and flammable solid. It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A critical safety precaution is to avoid contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[10][11] Therefore, the quenching and work-up procedures must be carefully controlled to maintain basic or neutral pH until the cyanoborohydride is fully decomposed.

Experimental Protocol: Methyl 2-amino-3-cyclopentylpropanoate HCl

Materials and Equipment:

  • 20 L jacketed glass reactor with a mechanical stirrer, temperature probe, and nitrogen inlet/outlet.

  • Cooling/heating circulator.

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hydrochloric acid solution in diethyl ether (2 M)

  • Diethyl ether

  • Heptane

  • Filtration apparatus

Procedure:

  • Reaction Setup: Charge the 20 L reactor with Methyl 2-oxo-3-cyclopentylpropanoate (1.0 eq) and ammonium acetate (5.0 eq) in methanol (10 L).

  • Reduction: Cool the solution to 0-5 °C. In a separate container, dissolve sodium cyanoborohydride (1.5 eq) in methanol (2 L) and add this solution to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water (5 L) while maintaining the temperature below 20 °C.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Extraction: To the remaining aqueous solution, add dichloromethane (10 L) and saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is 8-9. Separate the layers and extract the aqueous phase with DCM (2 x 5 L).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine as an oil.

  • HCl Salt Formation: Dissolve the crude amine in diethyl ether (5 L). Cool the solution to 0 °C and slowly add a 2 M solution of HCl in diethyl ether until precipitation of the hydrochloride salt is complete.

  • Crystallization and Isolation: Stir the resulting slurry at 0 °C for 1 hour. Collect the solid product by filtration, wash with cold diethyl ether and then with heptane.[12][13] Dry the product under vacuum to afford Methyl 2-amino-3-cyclopentylpropanoate HCl as a white to off-white solid.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR Consistent with the structure, showing signals for the cyclopentyl protons, the α- and β-protons of the propanoate chain, and the methyl ester protons.[14][15][16]
¹³C NMR Consistent with the structure, showing the expected number of carbon signals with appropriate chemical shifts for the ester carbonyl, the cyclopentyl ring, and the propanoate backbone.[17][18]
Mass Spectrometry (ESI+) m/z calculated for C₉H₁₈NO₂⁺ [M+H]⁺, with fragmentation patterns consistent with the loss of the methoxycarbonyl group.[19][20][21]
Purity (HPLC) ≥98%
Residual Solvents (GC-HS) To comply with ICH Q3C guidelines.[22][23][24]

Process Safety and Scale-up Considerations

Scaling up chemical reactions requires a thorough understanding of potential hazards. A Process Safety Management (PSM) program should be in place, especially when handling hazardous materials like sodium cyanoborohydride.[6][25][26]

  • Thermal Hazard Assessment: A key aspect of scale-up is to assess the thermal stability of the reaction mixture and identify any potential for runaway reactions.[27] The reductive amination step is exothermic and requires careful temperature control during the addition of the reducing agent.

  • Gas Evolution: The quenching of sodium cyanoborohydride with water can evolve hydrogen gas. The reactor should be properly vented to an appropriate scrubbing system. As mentioned, acidification must be avoided to prevent the formation of HCN gas.

  • Waste Management: The aqueous waste stream will contain cyanide salts. This waste must be treated appropriately (e.g., with bleach to oxidize the cyanide) before disposal, in accordance with local environmental regulations.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of Methyl 2-amino-3-cyclopentylpropanoate HCl. The described two-step process, involving a Reformatsky-type reaction followed by reductive amination, is robust and utilizes readily available starting materials. By adhering to the detailed experimental procedures and safety precautions, researchers and drug development professionals can efficiently produce this valuable non-canonical amino acid ester on a large scale for further applications in the pharmaceutical industry.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

  • CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2018). Impurities: Guideline for Residual Solvents Q3C(R7). [Link]

  • US5113009A - Preparation and isolation of mineral acid salt of an amino acid methyl ester.
  • Therapeutic Goods Administration. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

  • OSHA. (n.d.). 1910.119 - Process safety management of highly hazardous chemicals. [Link]

  • Study.com. (n.d.). Chemical Process Safety Management: Definition, Techniques & Example. [Link]

  • Sigma-HSE. (2023, June 27). Process Safety Management (PSM): OSHA Standards & Safety. [Link]

  • OSHA. (n.d.). Process Safety Management of Highly Hazardous Chemicals. [Link]

  • Ingenero. (2025, January 23). Chemical Process Safety Management: Challenges & Solutions. [Link]

  • Dalton Transactions. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. [Link]

  • The Royal Society of Chemistry. (n.d.). General Experimental Procedures. [Link]

  • Reddit. (2018, August 9). Sodium cyanoborohydride. [Link]

  • MDPI. (2008, May 8). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • BYJU'S. (2019, February 27). Reformatsky reaction. [Link]

  • Biotage. (n.d.). NEt3 BH3CN. [Link]

  • ACS Publications. (2025, February 6). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. [Link]

  • PMC. (2025, February 6). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. [Link]

  • ResearchGate. (2025, October 16). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • ResearchGate. (n.d.). Fragmentation of the [M + 73]⁺ ion from the methyl esters of.... [Link]

  • Vaia. (n.d.). The Reformatsky reaction is an addition reaction.... [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. [Link]

  • ResearchGate. (2016, July 12). (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • PMC. (n.d.). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. [Link]

  • Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • USC Research Bank. (n.d.). Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. [Link]

  • De Gruyter. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Wikipedia. (n.d.). Sodium cyanoborohydride. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025, August 6). Synthesis of methyl-2-oxo-3-pentylcyclopentyl-1-acetate. [Link]

  • MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. [Link]

  • Google Patents. (n.d.). CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Racemization in Bulky Unnatural Amino Acid Couplings

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chiral degradation issues when coupling sterically hindered unnatural amino acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chiral degradation issues when coupling sterically hindered unnatural amino acids.

Target Molecule: (S)-Methyl 2-amino-3-cyclopentylpropanoate (often abbreviated as (S)-Cpa-OMe).

Mechanistic Overview: The Causality of Racemization

(S)-Methyl 2-amino-3-cyclopentylpropanoate features a cyclopentyl ring at the


-carbon. This bulky aliphatic side chain introduces severe steric hindrance, shielding the nucleophilic 

-amine. Consequently, the rate of desired aminolysis (

) drops significantly.

Because the coupling reaction is kinetically delayed, the reactive intermediates spend an extended period exposed to the tertiary base used to neutralize the ester's hydrochloride salt. This prolonged basic environment facilitates two competing racemization pathways (


):
  • Oxazolone Formation: The activated carboxyl partner cyclizes into an oxazol-5(4H)-one intermediate, where the

    
    -proton is easily abstracted by the base [4].
    
  • Direct Enolization: The strong base directly abstracts the

    
    -proton of the (S)-Cpa-OMe ester itself. The electron-withdrawing nature of the methyl ester makes this proton vulnerable during prolonged exposure [4].
    

To achieve a successful coupling, we must invert this kinetic imbalance (


) by carefully selecting our base and coupling additives.

MechanisticPathways A (S)-Cpa-OMe + Activated Acid (Slow Aminolysis) B Prolonged Exposure to Strong Base (DIEA) A->B Steric Bulk Delays Reaction C Direct Enolization (α-proton abstraction) B->C Base attacks ester α-proton D Oxazolone Formation (Activated Partner) B->D Base attacks activated acid E Racemized Peptide (DL-Diastereomers) C->E Loss of Chirality D->E Epimerization

Fig 1: Base-catalyzed racemization pathways during the slow coupling of bulky amino acid esters.

Frequently Asked Questions (FAQs)

Q1: Why does (S)-Methyl 2-amino-3-cyclopentylpropanoate racemize when I use standard DIEA/HATU conditions? A: N,N-Diisopropylethylamine (DIEA) is a strong organic base (pKa ~10.1). Because the cyclopentyl group slows down the coupling, the unreacted (S)-Cpa-OMe and the activated acid sit in a highly basic solution for too long. DIEA abstracts the


-protons from these intermediates before the amide bond can fully form, leading to a loss of chiral integrity [1].

Q2: Which base should I use to neutralize the (S)-Cpa-OMe hydrochloride salt? A: You should replace DIEA with 2,4,6-Collidine (sym-collidine) . With a pKa of 7.43, Collidine is basic enough to neutralize the HCl salt and drive the coupling forward, but its weaker basicity and extreme steric hindrance prevent it from abstracting


-protons from your substrates [2].

Q3: What coupling reagent provides the best balance of reactivity and chiral preservation for this molecule? A: We recommend the DIC / OxymaPure system. OxymaPure [ethyl 2-cyano-2-(hydroxyimino)acetate] forms a highly reactive ester intermediate that accelerates aminolysis (


), effectively outcompeting the slower racemization pathways. It has been proven to suppress epimerization far better than traditional benzotriazoles like HOBt [3].

Quantitative Data: Reagent Selection

Table 1: Tertiary Base Comparison for Bulky Amino Acid Coupling
BasepKaSteric HindranceRacemization RiskRecommendation
DIEA 10.1HighHigh (Due to strong basicity)Avoid for slow couplings
NMM 7.38LowModerateUse with caution
2,4,6-Collidine 7.43Very HighLow Optimal
Table 2: Coupling Additive Comparison
AdditiveActive Species ReactivityEpimerization SuppressionSafety Profile
HOBt ModerateModerateDesensitized Explosive
HOAt HighGoodDesensitized Explosive
OxymaPure Very High Excellent Non-explosive

Self-Validating Experimental Protocol

The following solution-phase methodology is engineered to couple (S)-Methyl 2-amino-3-cyclopentylpropanoate while strictly preserving its (S)-configuration. The protocol incorporates built-in validation checkpoints to ensure the system behaves as intended.

Materials Required:
  • (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (1.0 eq)

  • N-protected amino acid (1.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.05 eq)

  • OxymaPure (1.05 eq)

  • 2,4,6-Collidine (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

Step 1: Pre-activation of the Carboxyl Component

  • Dissolve the N-protected amino acid (1.0 eq) and OxymaPure (1.05 eq) in anhydrous DMF (0.2 M concentration).

  • Cool the solution to 0°C using an ice bath. Causality: Lower temperatures reduce the kinetic energy available to surpass the activation energy barrier for proton abstraction.

  • Add DIC (1.05 eq) dropwise. Stir for 5 minutes at 0°C to form the reactive Oxyma ester.

Step 2: Preparation of the Nucleophile

  • In a separate vial, dissolve (S)-Cpa-OMe·HCl (1.0 eq) in a minimal amount of DMF.

  • Add 2,4,6-Collidine (1.0 eq) to neutralize the hydrochloride salt.

  • [Validation Checkpoint 1]: Spot a micro-drop of the solution onto wet pH paper. The apparent pH should read ~7.5. If it reads >9, you have excess strong base contamination.

Step 3: Controlled Aminolysis

  • Slowly transfer the neutralized (S)-Cpa-OMe solution into the activated acid mixture at 0°C.

  • Allow the reaction to gradually warm to room temperature over 2 hours.

  • [Validation Checkpoint 2]: Monitor the reaction via LC-MS every 30 minutes. You should observe the rapid disappearance of the Oxyma ester mass and the emergence of the target peptide mass. The reaction should reach >95% conversion within 2-3 hours due to the high reactivity of OxymaPure.

Step 4: Acidic Workup & Chiral Validation

  • Quench the reaction by diluting the mixture with Ethyl Acetate (EtOAc) and washing with 5% aqueous citric acid (3x). Causality: The acidic wash immediately protonates and removes the 2,4,6-Collidine, halting any residual base-catalyzed side reactions.

  • Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • [Validation Checkpoint 3]: Analyze the crude product using Chiral HPLC (e.g., Chiralpak IC column, Hexane/IPA gradient). The chromatogram must show a single peak corresponding to the desired diastereomer (d.e. > 99%), validating the suppression of racemization.

OptimizedWorkflow Step1 Step 1: Acid Activation DIC + OxymaPure (1.05 eq) in DMF Step3 Step 3: Controlled Mixing Add Amine to Acid at 0°C Step1->Step3 Step2 Step 2: Amine Preparation (S)-Cpa-OMe·HCl + 2,4,6-Collidine (1 eq) Step2->Step3 Step4 Step 4: Aminolysis React at RT (Monitor by LC-MS) Step3->Step4 Step5 Step 5: Acidic Workup Quench with 5% Citric Acid Step4->Step5

Fig 2: Optimized coupling workflow utilizing OxymaPure and 2,4,6-Collidine to preserve chirality.

References

  • "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives." ACS Omega, 2022. URL:[Link]

  • "Epimerisation in Peptide Synthesis." MDPI, 2023. URL:[Link]

Optimization

Technical Guide: Solubilization &amp; Stability of Hydrophobic Amino Acid Esters

Content Type: Technical Support Center / Troubleshooting Guide Target Audience: Researchers, Medicinal Chemists, and Assay Developers Version: 2.0 (Current as of 2025) Introduction: The "Hydrophobic Ester" Paradox Workin...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Support Center / Troubleshooting Guide Target Audience: Researchers, Medicinal Chemists, and Assay Developers Version: 2.0 (Current as of 2025)

Introduction: The "Hydrophobic Ester" Paradox

Working with hydrophobic amino acid esters (e.g., Phenylalanine methyl ester, Leucine benzyl ester) presents a unique dual challenge in aqueous buffers: Solubility vs. Stability .

Researchers often encounter a frustrating cycle:

  • The ester is soluble in organic solvents (DMSO/Ethanol).[1][2]

  • Upon dilution into aqueous buffer (pH 7.4), it precipitates immediately ("crashing out").

  • If it dissolves, it spontaneously hydrolyzes back to the free acid over time, altering the concentration of the active species.[2]

This guide provides the mechanistic understanding and field-proven protocols to solve these issues.

Module 1: The pH/pKa Trap (Critical Troubleshooting)

The Issue: You dissolve your amino acid ester hydrochloride salt in water (it dissolves fine). You add it to your pH 7.4 buffer, and it immediately turns cloudy.

The Mechanism: Most researchers assume the amine group of an amino acid ester behaves like the free amino acid (pKa ~9.0–9.6).[2] This is incorrect. Esterification of the carboxyl group removes the negative charge, which normally stabilizes the protonated amine.[2] Consequently, the pKa of the alpha-amine drops by approximately 2.0 units .

  • Free Phenylalanine Amine pKa: ~9.1[2]

  • Phenylalanine Methyl Ester Amine pKa: ~7.0 – 7.3[2]

The Consequence: At pH 7.4, a free amino acid is positively charged (soluble). However, the ester is ~50% or more deprotonated (neutral free base) at pH 7.[2]4. The neutral form of a hydrophobic ester is insoluble in water.[2]

Diagram: The Protonation/Solubility Switch[3]

SolubilitySwitch cluster_acid Acidic pH (< 6.0) cluster_neutral Physiological pH (~7.4) Protonated Protonated Form (R-NH3+) High Solubility Deprotonated Deprotonated Form (R-NH2) Low Solubility (PRECIPITATION) Protonated->Deprotonated pH > pKa (~7.0) Deprotonated->Protonated pH < pKa

Caption: The pKa shift caused by esterification leads to deprotonation and precipitation at physiological pH.

Protocol 1: The "Acid-Drop" Stabilization

If your assay tolerates slightly lower pH, this is the most robust fix.[2]

  • Check Assay Tolerance: Determine if your enzyme/cells can tolerate pH 6.0–6.5.[2]

  • Buffer Selection: Switch from PBS (pH 7.4) to MES (pH 6.0) or Bis-Tris (pH 6.5).

  • Result: At pH 6.0, the ester (pKa ~7.[2]1) is >90% protonated and significantly more soluble.[2]

Module 2: Co-solvent Strategy (Avoiding "Crash-Out")

The Issue: When adding a DMSO stock solution to an aqueous buffer, the ester precipitates at the interface, forming a "cloud" that never redissolves.[2]

The Mechanism: This is caused by the Heat of Mixing and local supersaturation.[2] As DMSO mixes with water, the local polarity spikes instantly. If the hydrophobic ester is at high concentration in the droplet, it crashes out before it can disperse.[2]

Table 1: Organic Co-solvent Compatibility Guide[3]
SolventPolarityEnzyme Tolerance (Typ.)Recommended for Esters?Notes
DMSO High< 5% (Sensitive)< 20% (Robust)High Best universal solvent. Generates heat upon mixing with water.[2]
Ethanol Med< 5%MediumVolatile.[2] Good for cell culture (less toxic than DMSO).[2]
DMF High< 1-2%LowOften toxic to enzymes/cells.[2] Avoid if possible.
Acetonitrile Med< 10%MediumGood for analytical standards (HPLC), less for bio-assays.
Protocol 2: The Vortex-Injection Method

Do not pipette DMSO stock directly into a static tube of buffer.

  • Prepare Stock: Dissolve ester in 100% DMSO at 100x the final concentration (e.g., 100 mM for a 1 mM final).

  • Agitate Buffer: Place the aqueous buffer tube on a vortex mixer at medium speed.

  • Sub-surface Injection: While vortexing, inject the DMSO stock below the surface of the buffer.[2]

  • Rationale: Rapid dispersion prevents local concentration hotspots where precipitation nuclei form.[2]

Module 3: Advanced Solubilization (Cyclodextrins)

The Issue: Your assay requires pH 7.4, and the enzyme is sensitive to DMSO (>1%).

The Solution: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Cyclodextrins form "host-guest" inclusion complexes, hiding the hydrophobic phenyl/alkyl tail of the amino acid ester inside a donut-shaped ring while presenting a hydrophilic exterior to the water.

Diagram: Cyclodextrin Inclusion Workflow

CD_Complex Step1 1. Prepare Carrier Solution 20% w/v HP-beta-CD in Buffer Step2 2. Add Ester Stock (Solid or minimal DMSO) Step1->Step2 Step3 3. Complexation Shake/Sonicate 30 mins @ RT Step2->Step3 Step4 4. Filtration 0.22 um filter to remove uncomplexed solid Step3->Step4 Step5 Clear Soluble Complex (Ready for Assay) Step4->Step5

Caption: Step-by-step workflow for creating a soluble cyclodextrin-ester inclusion complex.

Protocol 3: Cyclodextrin Complexation[3][4]
  • Carrier Solution: Dissolve HP-β-CD in your assay buffer to a concentration of 10–20% (w/v).

  • Addition: Add the hydrophobic amino acid ester (solid powder) to this solution.

  • Equilibration: Shake at 200 RPM or sonicate (water bath) for 30–60 minutes at room temperature.

  • Clarification: Filter through a 0.22 µm PVDF filter.[2]

  • Validation: Verify concentration via HPLC, as some solid may not have dissolved.

Module 4: Chemical Stability (The "Invisible" Hydrolysis)[3]

The Issue: Your results vary depending on how long the reagent has been sitting on the bench.

The Mechanism: Amino acid esters are prone to base-catalyzed hydrolysis .[2] At pH 7.4 and above, hydroxide ions attack the ester carbonyl, releasing the alcohol (methanol/ethanol) and the free amino acid. This reaction is faster for esters with electron-withdrawing groups (like the protonated amine nearby).[2]

Stability Rule of Thumb:

  • pH 3–5: Stable for days/weeks.

  • pH 7.4 (RT): Half-life (

    
    ) can be as short as 2–6 hours depending on the specific ester.[2]
    
  • pH 8.0+: Rapid hydrolysis (< 1 hour).[2]

Protocol 4: "Just-in-Time" Preparation
  • Keep Stocks Acidic: Store the ester as the HCl salt in dry powder form, or dissolved in dry DMSO (frozen).[2]

  • Dilute Cold: Perform the dilution into aqueous buffer on ice (4°C). Hydrolysis rates drop significantly at lower temperatures.[2]

  • Immediate Use: Add the substrate to the assay plate immediately after dilution.[2] Do not "pre-incubate" the ester in buffer.[2]

Frequently Asked Questions (FAQ)

Q: I bought the HCl salt of the ester. Doesn't that mean it's water-soluble? A: Yes, the solid is soluble. However, once you dissolve it in a strong buffer (like PBS), the buffer neutralizes the HCl. If the pH is above the ester's pKa (~7.0), the free base forms and precipitates.[2] The salt form only guarantees solubility in water (which is slightly acidic), not in neutral buffer.

Q: Can I use sonication to force the ester into solution? A: Use caution. Sonication generates heat, which accelerates hydrolysis (breaking the ester bond). Only use bath sonication for short bursts (30 seconds) and keep the sample on ice.

Q: Why does my Phenylalanine methyl ester solution smell like methanol? A: It has hydrolyzed.[2] The smell of methanol indicates the ester bond has broken.[2] Discard the solution and prepare fresh from dry powder.

References

  • pKa Shifts in Amino Acid Esters

    • Source: "The basic hydrolysis of amino acid esters."[2][3] Journal of Inorganic and Nuclear Chemistry.

    • Relevance: Establishes that esterification lowers the amine pKa by ~2 units, causing solubility issues
  • Cyclodextrin Solubilization

    • Source: "Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein.
    • Relevance: Validates the use of Beta-CD to increase solubility of hydrophobic ester conjugates by up to 10-fold.[4]

  • DMSO Effects on Enzymes

    • Source: "Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS‐CoV‐2 protease 3CLpro."[2][5] Proteins: Structure, Function, and Bioinformatics.

    • Relevance: Provides data on enzyme tolerance to DMSO (up to 20% in some cases) and kinetic stability.[2]

  • Hydrolysis Kinetics

    • Source: "Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs." Journal of Medicinal Chemistry.
    • Relevance: Details the rapid hydrolysis rates of amino acid esters

Sources

Troubleshooting

Troubleshooting low yields in cyclopentylalanine methyl ester synthesis

The following is a comprehensive technical support guide designed for researchers encountering low yields in the synthesis of cyclopentylalanine methyl ester. Topic: Troubleshooting Low Yields & Optimization of Esterific...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical support guide designed for researchers encountering low yields in the synthesis of cyclopentylalanine methyl ester.

Topic: Troubleshooting Low Yields & Optimization of Esterification Protocols Ticket ID: #CPA-EST-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview

Low yields in the conversion of Cyclopentylalanine (Cpa) to its methyl ester are rarely due to a single catastrophic failure. Instead, they typically stem from a convergence of three factors: steric hindrance of the cyclopentyl ring, hydrolytic reversibility , and diketopiperazine (DKP) formation during workup.

The cyclopentyl group renders the molecule significantly more lipophilic and sterically demanding than natural alanine. Standard protocols for Phenylalanine or Alanine often fail here because they do not account for the slower kinetics and the high solubility of the product in organic solvents, leading to loss during "standard" aqueous workups.

Troubleshooting Workflow

Use the following logic gate to pinpoint the bottleneck in your current workflow.

TroubleshootingFlow Start Start: Low Yield Observed CheckSM Step 1: Check Starting Material (Salt contamination?) Start->CheckSM Reaction Step 2: Reaction Monitoring (TLC/LCMS) CheckSM->Reaction SM Pure Solution1 Fix: Pre-dry SM / Increase Time CheckSM->Solution1 SM Wet/Salty Incomplete Issue: Incomplete Conversion Reaction->Incomplete SM Remains Workup Step 3: Workup & Isolation Reaction->Workup Conversion >98% Incomplete->Solution1 DKP Issue: DKP Formation (Dimerization) Workup->DKP Basified? Solubility Issue: Product Loss in Mother Liquor Workup->Solubility No Solid Precipitate? Solution2 Fix: Avoid Free Base Isolation Keep Acidic DKP->Solution2 Solution3 Fix: MTBE Precipitation (Avoid aqueous wash) Solubility->Solution3

Caption: Diagnostic logic flow for identifying yield loss points in sterically hindered amino acid esterification.

Critical Failure Points & Solutions

Issue A: The "Wet Sponge" Effect (Reaction Stalling)

Symptoms: TLC shows starting material remaining even after reflux; reaction volume decreases; sticky residue. Root Cause: Cyclopentylalanine is often synthesized via alkylation and may retain inorganic salts (NaCl/KCl) or water. The Fischer esterification is an equilibrium reaction (


). Even trace water shifts the equilibrium back to the acid. Furthermore, the bulky cyclopentyl group slows nucleophilic attack at the carbonyl.
Corrective Action: 
  • Dry the SM: Lyophilize the starting material or dry over

    
     in a vacuum desiccator overnight.
    
  • Scavenge Water: Use the TMSCl Method (Protocol B below) which chemically consumes water generated during the reaction.

Issue B: Diketopiperazine (DKP) Formation

Symptoms: Yield loss during neutralization; appearance of a high-melting, insoluble white solid; Mass spec shows [2M-2MeOH] peak. Root Cause: If you attempt to isolate the free base of the ester (e.g., by neutralizing with NaHCO3 and extracting), two molecules of cyclopentylalanine methyl ester will rapidly cyclize to form a diketopiperazine (DKP). This is accelerated by the "Thorpe-Ingold" effect due to the bulky cyclopentyl ring forcing the conformation favorable for cyclization. Corrective Action:

  • Never isolate the free base. Isolate and store the product as the Hydrochloride Salt .

  • Avoid aqueous basic washes.

Issue C: Lipophilic Washout

Symptoms: Product disappears into the organic wash or fails to precipitate from ether. Root Cause: Unlike Glycine-OMe or Ala-OMe, Cyclopentylalanine-OMe is highly lipophilic. Its HCl salt can be surprisingly soluble in organic solvents like THF or even wet ether, and the free base is very soluble in DCM. Corrective Action:

  • Use MTBE (Methyl tert-butyl ether) or Heptane for precipitation, not Diethyl Ether (which is too polar).

  • Evaporate to dryness first, then triturate.

Validated Synthetic Protocols

Protocol A: The "Gold Standard" (Thionyl Chloride)

Best for: Large scale, cost-efficiency.

Reagents:

  • L-Cyclopentylalanine (dry)

  • Thionyl Chloride (

    
    ) - Freshly distilled or high purity.
    
  • Methanol (Anhydrous)

Procedure:

  • Setup: Chill anhydrous methanol (

    
    ) to 
    
    
    
    in an ice-salt bath under
    
    
    .
  • Activation: Add

    
     (2.5 equivalents) dropwise. Caution: Exothermic.[1] Stir for 15 mins to generate anhydrous HCl in situ.
    
  • Addition: Add solid Cyclopentylalanine in one portion.

  • Reaction: Allow to warm to Room Temperature (RT), then heat to reflux (

    
    )  for 4–6 hours.
    
    • Note: The bulky side chain requires reflux; RT is often insufficient for >95% conversion.

  • Workup:

    • Cool to RT.

    • Evaporate solvent in vacuo to a sticky oil.

    • Co-evaporate with toluene (

      
      ) to remove residual 
      
      
      
      and traces of water.
    • Trituration: Add cold MTBE (Methyl tert-butyl ether) to the oil. Scratch the flask walls to induce crystallization.[2]

    • Filtration: Filter the white solid (HCl salt) and dry under vacuum.

Protocol B: The "Modern" Method (TMSCl)

Best for: High yield, moisture sensitivity, preventing hydrolysis.

Mechanism: TMSCl reacts with MeOH to form HCl and TMS-OMe. The TMS-OMe acts as a water scavenger, driving the equilibrium to the right.

Procedure:

  • Setup: Suspend Cyclopentylalanine (1.0 equiv) in anhydrous Methanol (

    
    ).
    
  • Addition: Add Chlorotrimethylsilane (TMSCl) (2.5 – 3.0 equivalents) dropwise at

    
    .
    
  • Reaction: Stir at Room Temperature overnight (12–16h).

    • Why RT? The water-scavenging nature of this method drives the reaction without needing harsh reflux temperatures, reducing degradation.

  • Workup:

    • Concentrate in vacuo.[1][3]

    • The product usually crystallizes more easily from this method because there is no excess sulfur/thionyl contaminants.

    • Recrystallize from MeOH/Et2O if necessary.[1]

Quantitative Comparison of Methods

FeatureThionyl Chloride (

)
TMSCl / MeOH
Reaction Temp Reflux (

)
Room Temp (

)
Reaction Time 4–6 Hours12–16 Hours
Water Sensitivity High (Stalls if wet)Low (Scavenges water)
Byproducts

(Gas evolution)

(Volatile liquid)
Typical Yield 85–90%92–98%
Risk of DKP Moderate (if heated too long)Low

FAQ: Expert Troubleshooting

Q: My product is an oil that won't crystallize. What now? A: This is common for lipophilic amino acid esters.

  • Ensure all

    
     is removed (co-evaporate with toluene).
    
  • Dissolve the oil in a minimum amount of dry Methanol.

  • Add dry Diethyl Ether or MTBE dropwise until cloudy.

  • Store at

    
     overnight.
    
  • If it still oils out, use the product as the crude HCl salt foam; it is likely

    
     pure.
    

Q: Can I use aqueous workup (NaHCO3 wash)? A: NO. For Cyclopentylalanine methyl ester, the free base is unstable and prone to dimerization (DKP). Furthermore, the free base is lipophilic enough to extract into organic layers but might not precipitate back out as a clean solid. Always handle as the HCl salt.[4]

Q: Why is my yield >100%? A: You likely have trapped solvent (MeOH) or residual inorganic salts (if the starting material wasn't desalted). Amino acid ester hydrochlorides are hygroscopic and form solvates. Dry at


 under high vacuum for 24h.

References

  • Classic Esterification (SOCl2)

    • Protocol: "Synthesis of Amino Acid Methyl Ester Hydrochloride."[1][2][3][5][6] Pianeta Chimica.

  • TMSCl Method (Water Scavenging)

    • Study: "A Convenient Synthesis of Amino Acid Methyl Esters." Li et al., Molecules, 2010. Demonstrates TMSCl/MeOH superiority for hindered amino acids.
  • Diketopiperazine Risks

    • Mechanism:[2][7][8][9][10][11] "Diketopiperazine Formation in Peptide Synthesis: Mechanism, Risks, and Prevention."[7] Vertex AI / Peptide Chemistry.

  • Cyclopentylalanine Synthesis Context

    • Background: "Synthesis of enantiomerically pure cis- and trans-cyclopentane analogues of phenylalanine." ResearchGate.[4]

Sources

Optimization

Technical Support Center: Hydrolysis of Sterically Hindered Amino Acid Esters

This guide is designed as a specialized Technical Support Center resource for researchers facing challenges with the hydrolysis of sterically hindered amino acid esters. Ticket ID: OPT-HYD-001 Status: Open Assigned Speci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as a specialized Technical Support Center resource for researchers facing challenges with the hydrolysis of sterically hindered amino acid esters.

Ticket ID: OPT-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist

Problem Overview

You are attempting to hydrolyze an ester (methyl, ethyl, benzyl, etc.) adjacent to a sterically bulky amino acid side chain (e.g., tert-Leucine, Valine, Isoleucine, or


-disubstituted residues).
Common Symptoms: 
  • Reaction stalls at <50% conversion even after 24+ hours.

  • Racemization of the

    
    -center (loss of enantiomeric excess).
    
  • Decomposition of sensitive protecting groups (Fmoc, TBDMS) due to harsh forcing conditions.

Module 1: The Standard Protocol (LiOH Optimization)

Context: Lithium Hydroxide (LiOH) is superior to NaOH or KOH for hindered esters. The lithium cation (


) acts as a Lewis acid, coordinating with the carbonyl oxygen. This stabilizes the tetrahedral intermediate and accelerates the rate of nucleophilic attack by hydroxide.
Q: My reaction with NaOH is stalling. How do I switch to LiOH correctly?

A: Switch to a Lithium Hydroxide-Peroxide or high-molarity LiOH system. The coordination of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 is critical here.

Optimized Protocol:

  • Solvent: Dissolve substrate in THF:Water (3:1) . The organic portion must solubilize the bulky ester completely.

  • Reagent: Add LiOH (3.0 - 5.0 equiv) .

  • Additive (Optional but recommended for extreme hindrance): Add 30%

    
     (2.0 - 4.0 equiv) . The hydroperoxide anion (
    
    
    
    ) is more nucleophilic than hydroxide (
    
    
    ) (the Alpha Effect), significantly increasing the rate for bulky substrates.
  • Temperature: Heat to 40°C . Avoid reflux if possible to spare protecting groups.

ParameterStandard ConditionHindered Optimization
Base NaOH / KOHLiOH (Lewis Acid Activation)
Nucleophile


(via

)
Solvent MeOH/WaterTHF/Water (Better solubility for lipophilic esters)

Module 2: Preventing Racemization (The Anhydrous Approach)

Context: Aqueous hydroxide bases are risky for chiral amino acids. They can act as general bases, abstracting the acidic


-proton and leading to racemization via an enolate intermediate.
Solution:  Use Potassium Trimethylsilanolate (TMSOK) .[1] In anhydrous organic solvents, TMSOK acts as a nucleophile (attacking the carbonyl) rather than a base (abstracting the proton), effectively "snipping" the ester bond without touching the chiral center.
Q: I am seeing 10-15% racemization with LiOH. How do I stop this?

A: Move to anhydrous conditions using TMSOK. This reagent allows for ester hydrolysis in dry THF or Ether, completely avoiding the aqueous phase that supports enolization.

TMSOK Protocol (Anhydrous):

  • Preparation: Flame-dry your glassware. Ensure all reagents are anhydrous.

  • Solvent: Dissolve the amino ester in dry THF or Diethyl Ether (0.1 M concentration).

  • Reagent: Add TMSOK (1.1 - 2.0 equiv) as a solid in one portion.

  • Reaction: Stir at Room Temperature.

    • Observation: The product (potassium carboxylate salt) often precipitates out, driving the equilibrium forward.

  • Workup: Dilute with ether, wash with dilute citric acid or

    
     to protonate the acid, and extract.
    

Mechanism Insight: The bulky trimethylsilyl group and the potassium counter-ion create a "lipophilic hydroxide equivalent" that penetrates steric bulk but lacks the solvation shell required to effectively deprotonate the


-carbon.

Module 3: The "Nuclear Option" (Trimethyltin Hydroxide)

Context: For the most stubborn esters (e.g., tert-butyl esters of tert-leucine) that resist all other methods, Trimethyltin Hydroxide (


) is the gold standard.
Warning:  Organotin compounds are highly toxic .[2] Use this only when other methods fail.
Q: Nothing is working. I have a tert-butyl ester next to a quaternary carbon.

A: Use Trimethyltin Hydroxide in 1,2-Dichloroethane (DCE). This reagent operates via a unique mechanism where the tin atom acts as a Lewis acid to activate the carbonyl oxygen, while the hydroxide attacks intramolecularly.

High-Force Protocol:

  • Safety: Double-glove, work in a fume hood, and prepare a waste stream specifically for organotins.

  • Solvent: Dissolve substrate in 1,2-Dichloroethane (DCE) .

  • Reagent: Add

    
     (2.0 - 5.0 equiv) .
    
  • Reaction: Heat to 60°C - 80°C in a sealed tube or reflux.

  • Workup (Critical): The main challenge is removing toxic tin byproducts.

    • Method A: Wash with 5% HCl (if acid stable).

    • Method B: Stir the crude mixture with KF/Silica gel. The fluoride binds the tin as insoluble

      
      , which can be filtered off.
      

Workflow Visualization

Below is a logic gate for selecting the correct hydrolysis method based on your substrate's specific constraints.

HydrolysisOptimization Start Start: Sterically Hindered Ester IsBaseSensitive Is the substrate base-sensitive? (e.g., Fmoc, racemization prone) Start->IsBaseSensitive IsExtremeBulk Is steric hindrance extreme? (e.g., t-Butyl ester, quaternary alpha-C) IsBaseSensitive->IsExtremeBulk No (Stable) Method_TMSOK Method B: TMSOK in THF (Anhydrous / Low Racemization) IsBaseSensitive->Method_TMSOK Yes (Racemization Risk) Method_LiOH Method A: LiOH / H2O2 (Standard Optimization) IsExtremeBulk->Method_LiOH Moderate (Val, Ile) Method_Tin Method C: Me3SnOH (The 'Nuclear' Option) IsExtremeBulk->Method_Tin Extreme (t-Leu, Aib) Method_TMSOK->Method_Tin If TMSOK fails

Caption: Decision matrix for selecting the optimal hydrolysis reagent based on steric bulk and racemization sensitivity.

Frequently Asked Questions (FAQ)

Q: Why do I need to avoid methanol when using LiOH? A: While methanol is the standard solvent for saponification, it can hinder the reaction for bulky esters. The methoxide ion (


) is formed in equilibrium; it is smaller than hydroxide and can attack the carbonyl, but it simply reforms the methyl ester (transesterification) rather than hydrolyzing it. Using THF  or Dioxane  removes this competing equilibrium and improves the solubility of lipophilic protected amino acids.

Q: Can I use enzymes for these bulky substrates? A: Yes, but with caveats. Pig Liver Esterase (PLE) and Candida antarctica Lipase B (CAL-B) are effective for enantioselective hydrolysis. However, they are often much slower than chemical methods for sterically hindered non-natural amino acids (like tert-leucine). If you choose enzymes, use a phosphate buffer (pH 7-8) with 10-20% DMSO to aid solubility.

Q: How do I remove the tin residues after using


? 
A:  This is the biggest drawback of Method 3. The most reliable method is the KF/Silica  method. Dissolve your crude product in Et2O or EtOAc, add excess Potassium Fluoride (KF) and Silica Gel, and stir vigorously for 2 hours. The tin forms a strong bond with fluoride and adsorbs onto the silica. Filter through a pad of Celite.

References

  • LiOH/H2O2 Methodology: Evans, D. A.; Britton, T. C.; Ellman, J. A. "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters, 1987 , 28, 6141–6144. Link

  • TMSOK (Anhydrous Hydrolysis): Laganis, E. D.; Chenard, B. L. "Metal silanolates: organic soluble equivalents for O-2 or HO-." Tetrahedron Letters, 1984 , 25, 5831–5834. Link

  • Trimethyltin Hydroxide Protocol: Nicolaou, K. C.; Estrada, A. A.; Zak, M.; Lee, S. H.; Safina, B. S. "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 2005 , 44, 1378–1382. Link

  • Racemization Mechanisms: Benoiton, N. L. "Chemistry of Peptide Synthesis." CRC Press, 2006. (General reference for alpha-proton acidity).

Sources

Troubleshooting

Purification of cyclopentylalanine derivatives by flash chromatography

Technical Support Center: Purification of Cyclopentylalanine Derivatives Topic: Purification of Cyclopentylalanine (Cpa) Derivatives by Flash Chromatography Audience: Researchers, Medicinal Chemists, Process Development...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Cyclopentylalanine Derivatives

Topic: Purification of Cyclopentylalanine (Cpa) Derivatives by Flash Chromatography Audience: Researchers, Medicinal Chemists, Process Development Scientists Role: Senior Application Scientist

Introduction: The Cyclopentylalanine Challenge

Cyclopentylalanine (Cpa) is a non-natural, lipophilic amino acid frequently used as a phenylalanine surrogate to improve metabolic stability or explore hydrophobic pockets in drug targets. Unlike aromatic amino acids, the cyclopentyl ring lacks a strong UV chromophore and significant polarity. This creates a unique "blind spot" in purification: derivatives are often too hydrophobic for standard aqueous workflows but lack the UV signal for easy normal-phase detection.

This guide addresses the specific chromatographic behavior of Cpa derivatives, focusing on solubility management, detection of non-chromophoric intermediates, and resolution of diastereomers.

Part 1: Method Development & Solvent Selection

Q: My Boc-Cyclopentylalanine intermediate is not visible under UV (254 nm). How do I develop a flash method?

A: This is a classic issue. The cyclopentyl ring and Boc group are UV-transparent at 254 nm. You must rely on alternative detection and specific stain chemistry during TLC method development.

  • Primary Detection (TLC): Do not rely on UV. Use Ninhydrin (for free amines) or Potassium Permanganate (KMnO₄) (universal oxidizer for the amide/alky ring). For carbamates (Boc/Cbz), Phosphomolybdic Acid (PMA) followed by vigorous heating is the gold standard.

  • Flash Detection: If your flash system has an ELSD (Evaporative Light Scattering Detector) , enable it. It detects mass regardless of chromophores. If you only have UV, monitor at 210-220 nm (peptide bond absorption), but be aware that many solvents (EtOAc) absorb here, causing baseline drift.

  • Solvent System: Treat Cpa derivatives like Leucine or Phenylalanine.

    • Standard: Hexane/Ethyl Acetate (Start 0-50% gradient).

    • Polar/Acidic: DCM/MeOH (95:5) is often too strong. Try DCM/Acetone for better selectivity.

Q: The compound streaks heavily on silica, ruining separation from impurities. Why?

A: Streaking is caused by the interaction of the free amine (basic) or carboxylic acid (acidic) with the silanols (Si-OH) on the silica surface.[1] Cpa derivatives are zwitterionic or amphoteric, exacerbating this.

  • The Fix (Acidic Derivatives): If purifying a free acid (e.g., Fmoc-Cpa-OH), add 0.1% - 0.5% Acetic Acid to both mobile phases. This keeps the acid protonated (neutral), reducing silanol drag.

  • The Fix (Basic Derivatives): If purifying a free amine (e.g., H-Cpa-OMe), add 1% Triethylamine (TEA) or 0.1% Ammonium Hydroxide to the mobile phase.

  • Caution: Do not use TEA with Fmoc groups if the exposure is prolonged, as it can induce slow deprotection. Use Diisopropylethylamine (DIPEA) or keep run times short.

Part 2: Resolution & Diastereomer Separation

Q: I synthesized Cpa via alkylation and have a racemic mixture. Can flash chromatography separate the D- and L-enantiomers?

A: No. Standard silica flash chromatography is achiral. It cannot separate enantiomers (mirror images) because they have identical physical properties in an achiral environment.[2]

  • Strategy 1 (Derivatization): You must convert them into diastereomers (different physical properties).[2] Couple the racemic Cpa with a chiral auxiliary (e.g., S-phenylethylamine). The resulting diastereomeric pair (S,S and R,S) can often be separated on silica gel using a shallow gradient (e.g., 0.5% gradient slope).

  • Strategy 2 (Chiral Flash): Use a dedicated chiral flash column (e.g., functionalized amylose or cellulose). This is expensive but effective.

Q: My coupling reaction yielded a diastereomeric peptide (e.g., Fmoc-Cpa-Pro-OMe). Can I separate these on silica?

A: Yes, diastereomeric peptides often have distinct 3D shapes and polarities.

  • Stationary Phase: High-performance spherical silica (20-40 µm) is required. Irregular silica (40-63 µm) often lacks the plate count to resolve the critical pair.

  • Mobile Phase: Use Toluene/Ethyl Acetate instead of Hexane/Ethyl Acetate. The pi-pi interactions of Toluene with the Fmoc group (if present) often amplify the separation factor (

    
    ) between diastereomers compared to aliphatic Hexane.
    

Part 3: Experimental Protocol

Standard Protocol: Purification of Protected Cpa Derivatives

Scope: Suitable for Fmoc-Cpa-OH, Boc-Cpa-OMe, and similar hydrophobic intermediates.

1. Column Sizing & Loading

  • Stationary Phase: Spherical Silica Gel, 25-40 µm.

  • Loading Capacity: 1% - 5% of column mass (e.g., load 400 mg crude on a 12 g column).

  • Sample Injection:

    • Liquid Load: Dissolve in minimum DCM.[3] If volume > 5% of column volume, switch to dry load.

    • Dry Load (Recommended): Adsorb crude onto Celite 545 or clean silica (ratio 1:2). Evaporate solvent completely. Pack into a solid load cartridge. This prevents band broadening due to the "solvent effect" of the cyclopentyl ring's solubility.

2. Mobile Phase Preparation

  • Solvent A: Hexanes (or Heptane) + 0.1% Acetic Acid (if product is acidic).

  • Solvent B: Ethyl Acetate + 0.1% Acetic Acid.

  • Note: If product is acid-sensitive (e.g., Trityl protection), use 0.5% TEA instead.

3. Gradient Profile

Time (CV) % Solvent B Action
0 - 1 0% Equilibration
1 - 2 0% Injection / Hold

| 2 - 12 | 0%


 40% | Linear Gradient |
| 12 - 15 | 40% 

100% | Flush | | 15 - 18 | 100% | Wash |

4. Detection & Fractionation

  • Wavelengths: 210 nm (primary), 254 nm (secondary - for Fmoc).

  • Threshold: Set slope detection to "High" to catch the shallow rise of the non-aromatic Cpa peak.

  • Confirmation: Spot every 3rd fraction on TLC. Stain with KMnO₄ (Yellow spot on purple background indicates the cyclopentyl ring).

Part 4: Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the correct purification mode based on the specific derivative type.

Cpa_Purification_Workflow Start Crude Cyclopentylalanine Derivative Check_UV Is the N-terminus Fmoc or Cbz protected? Start->Check_UV UV_Yes Standard UV Detection (254 nm) Check_UV->UV_Yes Yes UV_No Non-UV Active (Boc, Acetyl, Free Amine) Check_UV->UV_No No Check_Ion Is the C-terminus a Free Acid or Amine? UV_Yes->Check_Ion UV_No->Check_Ion Neutral Neutral/Ester (e.g., Boc-Cpa-OMe) Check_Ion->Neutral No (Protected) Ionic Ionic/Zwitterionic (e.g., H-Cpa-OH) Check_Ion->Ionic Yes (Free) Method_A Method A: Normal Phase Hex/EtOAc Stain: Ninhydrin/PMA Neutral->Method_A Standard Method_B Method B: Modified NP DCM/MeOH + 1% TEA Prevents Streaking Ionic->Method_B If Soluble in DCM Method_C Method C: Reverse Phase C18 Flash (H2O/ACN) Required for polarity Ionic->Method_C If Insoluble in DCM

Caption: Decision tree for selecting purification conditions based on Cpa derivative protection status and ionization state.

Part 5: Data Summary & Reference Tables

Table 1: Recommended Stains for Cyclopentylalanine Derivatives

Derivative TypePrimary StainVisual ResultMechanism
Free Amine (H-Cpa-OR)NinhydrinRed/Purple SpotReacts with primary amines.
Boc-Protected (Boc-Cpa-OH)Ninhydrin (Modified)Red SpotHeat plate before dipping to deprotect Boc, then stain.
General/Alkyl (All forms)KMnO₄Yellow on PurpleOxidizes the cyclopentyl ring/alkene impurities.
Amide/Peptide PMADark Blue/BlackUniversal stain for amides; requires strong heat.

Table 2: Solvent Modifiers for Streaking Issues

IssueCauseModifierConcentration
Tailing of Acids Silanol interactionAcetic Acid or Formic Acid0.1% - 1.0%
Tailing of Amines Protonation by silicaTriethylamine (TEA) or NH₄OH0.5% - 1.0%
Broad Peaks (General) Solubility mismatchIsopropyl Alcohol (IPA)5% (Add to Solvent B)

References

  • BenchChem. (2025).[2][3][4] Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • Teledyne ISCO. (2012).[5] Pre-Purify Peptides with Flash Chromatography to Increase Purification Throughput.[5] Retrieved from

  • Organic Syntheses. (2018). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement.[6] Org.[7] Synth. 2018, 95, 46-59.[6] Retrieved from

  • National Institutes of Health (PMC). (2013). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains.[8] Retrieved from

  • SIELC Technologies. (2024). HPLC Application for Simultaneous Separation of Amino Acids. Retrieved from

Sources

Optimization

Overcoming steric hindrance in cyclopentylalanine peptide coupling

Technical Support Center: Advanced Peptide Synthesis Ticket Topic: Overcoming Steric Hindrance in Cyclopentylalanine (Cpa) Peptide Coupling Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Peptide Synthesis Ticket Topic: Overcoming Steric Hindrance in Cyclopentylalanine (Cpa) Peptide Coupling Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Cpa Challenge"

You are likely here because your synthesis failed at the Cyclopentylalanine (Cpa) residue. This is a classic "Steric Blockade." Cpa is a non-canonical amino acid that mimics Leucine/Isoleucine but possesses a bulky, lipophilic cyclopentyl ring directly attached to the


-carbon (or 

-carbon depending on the isomer, though usually

for standard Cpa).

This bulk creates a kinetic barrier. The nucleophilic attack of the incoming amine onto the activated Cpa-carbonyl is physically obstructed. Standard protocols (HBTU/DIEA at Room Temp) often result in deletion sequences (missing Cpa) or racemization (conversion of L-Cpa to D-Cpa) due to prolonged activation times allowing oxazolone formation.

This guide provides the "Turbo-Coupling" protocol—a self-validating system designed to force the coupling while preserving chirality.

Module 1: The Kinetic Barrier (Mechanism)

To solve the problem, we must visualize the failure. The cyclopentyl ring acts as a shield. When you activate Cpa, the leaving group (e.g., OBt/OAt) is bulky. If the incoming amine is also on a bulky residue (like Val, Ile, or Pro), the reaction coordinate is energetically unfavorable.

Diagram 1.1: The Steric Clash & Decision Logic This diagram illustrates the mechanistic failure point and the decision tree for overcoming it.

Cpa_Coupling_Logic Start Start: Cpa Coupling Step Check_Previous Is Previous Residue Bulky? (Val, Ile, Pro, N-Me) Start->Check_Previous Standard_Protocol Standard Protocol (HBTU/DIEA, RT) Check_Previous->Standard_Protocol No (But Cpa is still hard) Advanced_Protocol Advanced Protocol (Steric Bypass) Check_Previous->Advanced_Protocol Yes (Critical Steric Clash) Failure Result: Deletion Sequence (Incomplete Coupling) Standard_Protocol->Failure Kinetic Trap Reagent_Choice Reagent Selection: COMU or HATU Advanced_Protocol->Reagent_Choice Base_Choice Base Selection: TMP (Collidine) vs DIEA Reagent_Choice->Base_Choice Energy_Input Energy Input: Microwave (75°C) or Double Couple (RT) Base_Choice->Energy_Input Success Success: >98% Conversion <1% Racemization Energy_Input->Success

Caption: Logical flow for determining when to abandon standard protocols in favor of high-energy steric bypass methods.

Module 2: The "Hardware" (Reagent Selection)

For Cpa, standard carbodiimides (DIC) or aminium salts (HBTU) are insufficient. You need reagents that generate a less stable (more reactive) active ester, or those that utilize the "Neighboring Group Effect."

Table 2.1: Coupling Reagent Hierarchy for Hindered Amino Acids

Reagent ClassReagentActive EsterSuitability for CpaWhy? (Causality)
Gold Standard HATU OAt (Aza-benzotriazole)Excellent The pyridine nitrogen in the ring hydrogen-bonds with the incoming amine, positioning it for attack (Anchimeric Assistance).
Modern Elite COMU Oxyma (Oxime)Superior Safer than HATU (non-explosive).[1] Often shows faster kinetics and lower racemization due to the morpholino group acting as an internal base.
Standard HBTU/TBTUOBt (Benzotriazole)Poor Lacks the neighboring group effect. Reaction is too slow; leads to racemization before coupling occurs.
Old School PyBOPOBt (Phosphonium)Fair Good for cyclization, but generally slower than HATU/COMU for linear steric hindrance.

Recommendation: Switch to COMU or HATU . If you are using microwave synthesis, COMU is often preferred for its stability and solubility in DMF/NMP.

Module 3: The Protocol (Step-by-Step)

This protocol assumes you are synthesizing on a solid support (SPPS).[2][3][4]

The "Turbo-Coupling" Protocol for Cpa

Prerequisites:

  • Solvent: NMP (N-methyl-2-pyrrolidone) is preferred over DMF for Cpa to prevent aggregation of the hydrophobic chain.

  • Base: 2,4,6-Collidine (TMP). Crucial: DIEA (Diisopropylethylamine) is too strong and can cause

    
    -proton abstraction (racemization) at the elevated temperatures required to drive this reaction.
    

Step 1: Resin Preparation Ensure the resin is fully swollen in NMP. If the previous residue is also bulky (e.g., Proline), wash with DCM to expand the polymeric matrix, then exchange back to NMP.

Step 2: Activation (The "Pre-Activation" Myth) Do not pre-activate for long periods. The activated ester of Cpa is unstable.

  • Dissolve Fmoc-Cpa-OH (4.0 eq) and COMU (4.0 eq) in NMP.

  • Add 2,4,6-Collidine (4.0 eq).[5]

  • Immediately (< 30 seconds) add to the resin.

Step 3: The Reaction (Energy Input)

  • Option A: Microwave (Recommended) [6][7][8]

    • Heat to 75°C for 5 minutes .

    • Note: For Cysteine or Histidine neighbors, lower to 50°C to prevent side reactions.

  • Option B: Manual/Room Temp

    • Agitate for 2 hours .

    • Drain.[2][5]

    • Re-couple (Double Coupling): Repeat Steps 1 & 2 with fresh reagents for another 1 hour.

Step 4: The Capping (Critical) Because Cpa coupling is difficult, unreacted amines may remain.

  • Add Acetic Anhydride/Lutidine/NMP solution for 5 minutes.

  • This terminates any deletion sequences, making purification easier (acetylated peptides elute earlier).

Module 4: Troubleshooting & FAQs

Diagram 4.1: Troubleshooting Workflow Use this flow to diagnose specific failure modes after your first attempt.

Troubleshooting_Flow Issue Identify Issue (via LC-MS) Del_Seq Deletion Sequence (Mass = Target - Cpa) Issue->Del_Seq Racemization Doublets in HPLC (D-Cpa isomer) Issue->Racemization Aggregation Broad Peaks / Low Yield Issue->Aggregation Sol_Del 1. Switch Solvent to NMP 2. Double Couple 3. Increase Temp (MW) Del_Seq->Sol_Del Sol_Rac 1. Switch Base to Collidine 2. Reduce Temp to 50°C 3. Use Oxyma Pure Racemization->Sol_Rac Sol_Agg 1. Use ChemMatrix Resin 2. Add LiCl (0.8M) to NMP 3. Use Pseudoproline (if Ser/Thr/Cys nearby) Aggregation->Sol_Agg

Caption: Diagnostic pathways for correcting specific Cpa synthesis anomalies.

Frequently Asked Questions (FAQs)

Q1: I am seeing 15% racemization of my Cpa residue. I used HATU/DIEA. Why? A: This is a classic case of "Over-Activation." HATU is extremely powerful, and DIEA is a strong base. At the slow reaction rate caused by Cpa's steric hindrance, the base has time to abstract the


-proton from the activated amino acid, flipping the chirality.
  • Fix: Switch the base to 2,4,6-Collidine (a weaker, bulkier base) or N-methylmorpholine (NMM) . Alternatively, use COMU/Oxyma , which has a built-in racemization suppression mechanism [1].

Q2: Can I use PyBOP instead of HATU? A: You can, but expect lower yields. PyBOP generates the OBt ester (like HBTU) but drives the reaction via phosphonium kinetics. It lacks the "neighboring group effect" of the pyridine ring in HATU/HOAt. For Cpa, PyBOP usually requires double coupling and longer reaction times [2].

Q3: The coupling worked, but now I can't deprotect the Fmoc group from the Cpa. Why? A: The bulky cyclopentyl group can shield the Fmoc group itself, making the piperidine attack difficult.

  • Fix: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) in addition to Piperidine (20%) in DMF. DBU is a stronger, non-nucleophilic base that can accelerate deprotection in difficult sequences.

Q4: Is microwave irradiation safe for Cpa? A: Yes. Unlike Cysteine (prone to racemization) or Aspartic Acid (prone to aspartimide formation), Cpa is thermally stable. Heating to 75°C is the most effective way to overcome the activation energy barrier imposed by the steric bulk [3].

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • BenchChem Technical Support. (2025). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. BenchChem.[1][2][3][5]

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940–943.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center.

Sources

Troubleshooting

Stability of methyl 2-amino-3-cyclopentylpropanoate in solution

Technical Guide: Stability & Handling of Methyl 2-amino-3-cyclopentylpropanoate Executive Summary & Compound Profile Methyl 2-amino-3-cyclopentylpropanoate is a non-proteinogenic (unnatural) amino acid ester, structurall...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Stability & Handling of Methyl 2-amino-3-cyclopentylpropanoate

Executive Summary & Compound Profile

Methyl 2-amino-3-cyclopentylpropanoate is a non-proteinogenic (unnatural) amino acid ester, structurally analogous to Phenylalanine or Leucine but featuring a lipophilic cyclopentyl ring. It is primarily utilized as a chiral building block in peptide synthesis and peptidomimetic drug discovery to enhance metabolic stability and hydrophobic interaction profiles.

Critical Stability Warning: While the cyclopentyl side chain is chemically robust, the amino ester functionality is inherently labile in solution. The primary failure modes are Diketopiperazine (DKP) formation (self-condensation) and Hydrolysis . This guide details how to mitigate these risks.

PropertyDescription
Chemical Structure

-cyclopentyl-alanine methyl ester
Primary Instability DKP Formation (Free base, fast), Hydrolysis (pH dependent)
Solubility High in MeOH, DCM, DMSO; Low in Water (unless protonated)
Storage State Solid HCl salt (Stable) vs. Free Base Solution (Unstable)

Troubleshooting Guide: Diagnostics & Solutions

This section addresses specific observations users encounter in the lab, explaining the chemical causality and providing immediate corrective actions.

Issue 1: "My clear solution became cloudy or formed a precipitate after 2-4 hours."

Diagnosis: Diketopiperazine (DKP) Formation. If the compound was dissolved as a free base (or neutralized from a salt) in a solvent like Methanol or DMF, it likely underwent intermolecular cyclization. Two molecules of the amino ester condense, releasing two molecules of methanol to form the stable, insoluble cyclic dipeptide (DKP).

  • Mechanism: The free amine of one molecule attacks the carbonyl carbon of another. This is chemically favored and irreversible.

  • Risk Factor: High concentration (>0.1 M) and neutral/basic pH.

Corrective Action:

  • Immediate: Filter the precipitate. It is likely the DKP impurity. The filtrate may still contain monomer but is compromised.

  • Prevention: Never store the free base in solution. Generate the free base in situ immediately before the coupling reaction. If storage is required, maintain it as the HCl or Tosylate salt .

Issue 2: "HPLC analysis shows a split peak or a new peak with identical Mass (M+H)."

Diagnosis: Racemization. The


-proton (adjacent to the ester and amine) is acidic.[1] In the presence of base (e.g., Triethylamine, DIPEA) or even in polar aprotic solvents (DMF/DMSO) over time, the proton can be abstracted, leading to an enolate intermediate that repopulates as a racemic mixture (L- and D- isomers).
  • Causality: The electron-withdrawing ester group increases the acidity of the

    
    -proton.
    
  • Detection: Standard C18 HPLC may show a "shoulder" or split peak. Chiral HPLC is required for quantitation.

Corrective Action:

  • Protocol Adjustment: Use "soft" non-nucleophilic bases like DIPEA or Collidine rather than DBU or Triethylamine.

  • Temperature Control: Keep reaction mixtures at 0°C during base addition.

  • Solvent Choice: Avoid storing in DMSO for extended periods, as DMSO can facilitate racemization even without strong base.

Issue 3: "Yields are low, and I detect the free acid (M-14) by MS."

Diagnosis: Ester Hydrolysis. Methyl esters are susceptible to hydrolysis by water, especially at pH > 8 (saponification) or pH < 3. The cyclopentyl group provides some steric shielding compared to alanine, but not enough to prevent hydrolysis in wet solvents.

Corrective Action:

  • Solvent Hygiene: Use anhydrous solvents (DCM, DMF).

  • Atmosphere: Store solutions under Argon/Nitrogen.

  • Workup: Avoid prolonged exposure to aqueous basic workups. Quench reactions rapidly and acidify to pH 3-4 for extraction if the amine is protected.

Frequently Asked Questions (FAQs)

Q1: Can I store the stock solution in DMSO at -20°C? A: Only if it is the salt form (e.g., HCl). If it is the free amine, NO . Even at -20°C, the high concentration in DMSO can lead to slow DKP formation or oxidation. Furthermore, DMSO is hygroscopic; absorbed water will hydrolyze the ester over months. Recommendation: Store as a dry powder.[2] Prepare fresh solutions daily.

Q2: What is the best solvent for reaction monitoring? A: Acetonitrile (ACN) or Methanol (MeOH) with 0.1% Formic Acid. The acid keeps the amine protonated (preventing DKP formation during analysis) and stabilizes the ester.

Q3: Does the cyclopentyl group affect the coupling rate compared to Phenylalanine? A: Yes, slightly. The cyclopentyl ring is aliphatic and flexible, creating a different steric sweep than the planar phenyl ring. Expect slightly slower coupling rates (approx. 1.2x - 1.5x slower) due to steric hindrance at the


-carbon.

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to verify purity before committing the reagent to a synthesis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide/Ester backbone) and 254 nm (if applicable, though cyclopentyl is not UV active; rely on 210 nm or ELSD/MS).

  • Sample Prep: Dissolve 1 mg in 1 mL of 50:50 Water:ACN + 0.1% Formic Acid . Do not dissolve in pure MeOH without acid.

Protocol B: Safe Generation of Free Base (In Situ)

To avoid DKP formation, generate the free base only when the electrophile is present.

  • Dissolve the amino ester HCl salt in the reaction solvent (e.g., DCM).

  • Add the electrophile (e.g., Boc-protected amino acid, Activated Ester).

  • Cool to 0°C.

  • Add the base (DIPEA/NMM) last .

    • Rationale: This ensures the free amine reacts with the electrophile immediately rather than reacting with itself.

Degradation Pathway Visualization

The following diagram illustrates the competing pathways for Methyl 2-amino-3-cyclopentylpropanoate in solution.

StabilityPathways cluster_conditions Critical Control Points Start Methyl 2-amino-3-cyclopentylpropanoate (Free Base Monomer) DKP Diketopiperazine (DKP) (Insoluble Precipitate) Start->DKP Self-Condensation (Fast in Soln, pH > 7) Acid Free Acid (Hydrolysis Product) Start->Acid Hydrolysis (H2O, pH < 3 or pH > 8) Racemate Racemic Mixture (D/L Isomers) Start->Racemate Base Catalyzed (Proton Abstraction) Salt HCl Salt Form (Stable Solid) Salt->Start Neutralization (Base)

Caption: Figure 1. Degradation pathways.[2][3][4] The primary risk in solution is self-condensation to DKP (Red arrow), followed by hydrolysis and racemization (Yellow arrows).

References

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Defines mechanisms of DKP formation and racemization in amino acid esters).

  • Gilon, C., et al. (1981). "Cyclization of amino acid esters: Diketopiperazine formation." Biopolymers, 20(1), 1-15. (Kinetics of ester self-condensation).

  • Sigma-Aldrich. (2023).[5] "Handling and Storage of Amino Acid Methyl Esters." Technical Bulletin. (General stability data for hydrophobic amino acid esters).

  • ChemImpex. (2023). "Boc-beta-cyclopentyl-L-alanine methyl ester Safety Data Sheet." (Specific storage conditions for cyclopentyl derivatives).

Sources

Optimization

Minimizing diketopiperazine formation with cyclopentylalanine esters

To: Research & Development Team From: Technical Support Center – Peptide Chemistry Division Subject: Minimizing Diketopiperazine (DKP) Formation with Cyclopentylalanine (Cyp) Esters Technical Support Center: DKP Mitigati...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Center – Peptide Chemistry Division Subject: Minimizing Diketopiperazine (DKP) Formation with Cyclopentylalanine (Cyp) Esters

Technical Support Center: DKP Mitigation Guide

Welcome to the Technical Support Center. This guide addresses the specific challenge of preventing diketopiperazine (DKP) formation during the synthesis of peptides containing Cyclopentylalanine (Cyp) esters.

While Cyclopentylalanine (Cyp) is a valuable non-canonical amino acid for increasing lipophilicity and metabolic stability, its steric bulk and specific conformational properties can influence the kinetics of on-resin cyclization. This guide provides root-cause analysis, troubleshooting workflows, and optimized protocols to secure your peptide yield.

Part 1: Diagnostic & Root Cause Analysis

Q1: How do I confirm if my low yield is caused by DKP formation?

A: DKP formation is a "deletion" side reaction that typically occurs at the dipeptide stage.

  • Symptom: You observe a significant drop in loading or yield after the deprotection of the second amino acid.

  • HPLC/MS Evidence:

    • Missing Dipeptide: If you cleave a sample of the resin after the second cycle, you may find very little dipeptide-linker product.

    • Mass Shift: In the final peptide, you might see a deletion sequence corresponding to the loss of the first two C-terminal amino acids (des-AA1,AA2).

    • Supernatant Check: The cyclic DKP byproduct is released into the reaction solution. Analyzing the waste stream of the deprotection step (after AA2 coupling) via LC-MS often reveals the mass of the cyclic dipeptide (MW of AA1 + AA2 - 18 Da).

Q2: Why are Cyclopentylalanine (Cyp) esters prone to this, despite their bulk?

A: While steric bulk at the C-terminus (like Val or Ile) typically hinders DKP formation, Cyp presents a unique case.

  • Conformational Locking: The cyclopentyl ring can induce specific backbone torsion angles (Thorpe-Ingold effect analog) that may favor the cis-amide bond conformation required for the N-terminal amine to attack the C-terminal ester.

  • Sequence Synergy: If Cyp is coupled to a Proline, Glycine, or N-methylated residue at the second position (Pos-2), the risk skyrockets. The flexibility of Gly or the intrinsic cis-preference of Pro/N-Me residues acts as a catalyst, while the Cyp ester provides a good leaving group if attached to a standard benzyl linker (e.g., Wang resin).

Part 2: The Mechanism

Understanding the enemy is the first step to defeating it. DKP formation is a base-catalyzed intramolecular aminolysis.

DKP_Mechanism Start Fmoc-AA2-Cyp-Resin Deprotection Fmoc Removal (Base Treatment) Start->Deprotection Piperidine Intermediate H2N-AA2-Cyp-Resin (Free Amine Exposed) Deprotection->Intermediate Attack Intramolecular Nucleophilic Attack Intermediate->Attack Conformational Flip Cyclization Cyclization (6-Membered Ring) Attack->Cyclization Ester Cleavage Result DKP (In Solution) + Resin-OH (Loss of Chain) Cyclization->Result

Figure 1: Mechanism of base-catalyzed DKP formation leading to chain termination.

Part 3: Troubleshooting & Solutions

Scenario A: Resin Selection (The "Gold Standard" Fix)

Q: I am using Wang resin. Should I switch? A: Yes, immediately. Wang resin utilizes a p-alkoxybenzyl alcohol linker. The ester bond formed between Cyp and Wang resin is electron-rich but sufficiently labile to nucleophilic attack by the N-terminal amine.

  • The Fix: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin .[1][2][3]

  • Why: The 2-CTC linker is extremely bulky.[2][3] The massive trityl group creates a "steric wall" that protects the carbonyl carbon of the Cyp ester from the attacking amine, effectively shutting down the DKP pathway.[3] Additionally, 2-CTC allows for very mild cleavage, preserving side-chain protecting groups if needed.

Scenario B: Deprotection Chemistry

Q: I cannot change the resin. How do I optimize the chemistry? A: You must minimize the time the free amine spends in a basic environment.[3] Standard 20% Piperidine/DMF is too aggressive and promotes DKP.

  • The Fix: Use an optimized deprotection cocktail: 0.1 M HOBt in 20% Piperidine/DMF or 2% DBU + 5% Piperazine in NMP .

  • Why:

    • HOBt: Acidifies the environment slightly, suppressing the nucleophilicity of the amine without preventing Fmoc removal.

    • DBU/Piperazine: This "short-burst" deprotection is faster, reducing the window of opportunity for cyclization.

Scenario C: The "Nuclear Option" (Dipeptides)

Q: Even with 2-CTC, I see some loss. What is the ultimate prevention? A: Bypass the risk entirely by using a Dipeptide Building Block .

  • The Fix: Synthesize or purchase Fmoc-AA2-Cyp-OH in solution phase (where you can control conditions to prevent DKP) and couple this entire unit to the resin.

  • Why: By coupling the dipeptide directly, you never expose the H2N-Cyp-Resin intermediate.[2] The critical ester bond is already formed and "buried" in the peptide chain before the next deprotection occurs.

Part 4: Validated Experimental Protocols

Protocol 1: Loading Cyclopentylalanine onto 2-CTC Resin

Use this protocol to establish the most stable starting point for your synthesis.

  • Resin Preparation:

    • Weigh 2-Chlorotrityl Chloride resin (1.0 g, ~1.6 mmol/g loading).

    • Swell in dry DCM (10 mL) for 20 minutes. Drain.

  • Loading Solution:

    • Dissolve Fmoc-Cyp-OH (0.6 - 0.8 equiv relative to resin capacity) in dry DCM (10 mL).

    • Note: Using <1.0 equiv ensures high-yield loading and caps unreacted sites later.

    • Add DIPEA (4.0 equiv).[4]

  • Coupling:

    • Add the solution to the resin.[4] Agitate gently for 2 hours at Room Temperature.

    • Critical: Do not add DMF at this stage; DMF promotes DKP during loading. Stick to DCM.

  • Capping (Methanolysis):

    • Add HPLC-grade Methanol (1 mL) and DIPEA (1 mL) directly to the reaction slurry.

    • Agitate for 20 minutes. This caps unreacted trityl chlorides.

  • Washing:

    • Drain and wash: DCM (3x), DMF (3x), DCM (3x).

  • Loading Check:

    • Perform a UV-Fmoc quantification to determine the precise substitution level (mmol/g).

Protocol 2: DKP-Suppressing Deprotection (The "DBU/Piperazine" Method)

Use this for the removal of Fmoc from the second amino acid (AA2).

  • Reagent Prep:

    • Prepare a solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 5% Piperazine in NMP (N-methyl-2-pyrrolidone).

  • Cycle:

    • Step 1: Add deprotection solution. Agitate for 30 seconds . Drain. (Flash removal).

    • Step 2: Add deprotection solution. Agitate for 3 minutes . Drain.

    • Step 3: Wash immediately and extensively with NMP (5x) and DCM (3x).

  • Rationale:

    • Short contact time minimizes the "residence time" of the free amine in base, significantly outrunning the kinetics of cyclization.

Part 5: Decision Logic for Researchers

Use this flow to determine your experimental setup.

Decision_Tree Start Start: Synthesis with C-term Cyp Ester CheckResin Is Resin 2-CTC? Start->CheckResin CheckPos2 Is AA2 Pro, Gly, or N-Methylated? CheckResin->CheckPos2 Yes SwitchResin SWITCH to 2-CTC Resin (Mandatory) CheckResin->SwitchResin No (Wang/Merrifield) UseStandard Standard Fmoc SPPS (Monitor Yield) CheckPos2->UseStandard No (e.g., Ala, Phe) HighRisk High DKP Risk Detected CheckPos2->HighRisk Yes SwitchResin->CheckPos2 Mitigation Apply Mitigation Strategy HighRisk->Mitigation StrategyA 1. Use DBU/Piperazine Deprotection Mitigation->StrategyA Standard approach StrategyB 2. Use Dipeptide Building Block Mitigation->StrategyB If Yield < 80%

Figure 2: Decision matrix for selecting resin and deprotection strategies based on sequence risk.

Summary of Key Recommendations

VariableAvoid (High Risk) Recommended (Low Risk)
Resin Wang, Merrifield, Rink Acid2-Chlorotrityl Chloride (2-CTC)
Linker Chemistry Benzyl esterTrityl ester (Steric Shield)
Deprotection Base 20% Piperidine (Long exposure)2% DBU / 5% Piperazine (Short exposure)
Solvent DMF (Polar aprotic promotes DKP)NMP or DCM (for loading)
Temperature Microwave / >25°CRoom Temp or 4°C for AA2 deprotection

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][5][6][7] Chemical Reviews, 109(6), 2455–2504.

  • Giraud, M., et al. (1999). "Diketopiperazine formation during the synthesis of C-terminal peptide alcohols." Journal of Peptide Science, 5(3), 131-136.

  • Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptides and peptide amides."[1] International Journal of Peptide and Protein Research, 37(6), 513-520.

  • BenchChem Technical Support. (2025). "Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis."

  • Steinauer, R., et al. (1989). "Diketopiperazine formation in solid-phase peptide synthesis using p-alkoxybenzyl ester resins and Fmoc-amino acids." Tetrahedron Letters, 30(39), 5309-5312.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Spectrum Analysis of Methyl 2-amino-3-cyclopentylpropanoate HCl

Executive Summary & Structural Context Methyl 2-amino-3-cyclopentylpropanoate HCl is a non-natural amino acid derivative, frequently used as a building block in peptide synthesis and medicinal chemistry (e.g., as a hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Methyl 2-amino-3-cyclopentylpropanoate HCl is a non-natural amino acid derivative, frequently used as a building block in peptide synthesis and medicinal chemistry (e.g., as a hydrophobic pharmacophore replacing Phenylalanine).

This guide provides a technical breakdown of its 1H NMR profile. Unlike standard proteinogenic amino acids, the cyclopentyl ring introduces unique aliphatic multiplets that can be easily confused with impurities if not properly assigned. Furthermore, the HCl salt form necessitates specific solvent choices to visualize the ammonium protons, a critical step for verifying salt formation.

Structural Assignments (Theoretical Breakdown)

Before analysis, we define the proton environments. The molecule consists of three distinct domains:

  • The Polar Core: Ammonium group (

    
    ) and the alpha-proton (
    
    
    
    ).
  • The Ester Terminus: Methyl ester singlet (

    
    ).
    
  • The Hydrophobic Tail: The cyclopentyl ring and the linking methylene (

    
    ).
    

Structure NH3 Ammonium (NH3+) Exch. with D2O δ 8.0-8.5 Alpha Alpha-CH (Hα) Chiral Center δ 3.9-4.1 NH3->Alpha Attached Beta Beta-CH2 (Hβ) Diastereotopic δ 1.6-1.9 Alpha->Beta Side Chain Ester Methyl Ester (OCH3) Singlet δ 3.6-3.8 Alpha->Ester Ester Link Ring Cyclopentyl Ring Multiplets δ 1.0-1.8 Beta->Ring Attachment

Figure 1: Structural connectivity and predicted chemical shift zones for Methyl 2-amino-3-cyclopentylpropanoate HCl.

Experimental Protocol: Solvent Selection Strategy

The choice of deuterated solvent is the single most critical variable in analyzing this compound. The HCl salt nature means the amine protons are exchangeable.

Causal Analysis of Solvent Choice
  • DMSO-d6 (Recommended): The high polarity dissolves the ionic salt completely. Crucially, it is non-exchangeable, allowing the observation of the

    
     protons as a broad singlet around 8.0–8.5 ppm. This confirms the salt form.
    
  • D2O (Deuterium Oxide): Causes immediate H/D exchange. The

    
     signal will vanish (become HDO at ~4.79 ppm). Use this only if you need to simplify the spectrum to see the alpha-proton clearly without coupling from the NH.
    
  • CDCl3 (Chloroform-d): Poor solubility for amino acid HCl salts. Often results in broad, uninterpretable peaks or suspension. Avoid unless the free base is being analyzed.

Workflow Diagram

Workflow Start Start: Solid Sample Solvent Select Solvent Start->Solvent DMSO DMSO-d6 (Standard) Solvent->DMSO Purity/ID D2O D2O (Exchange Study) Solvent->D2O Solubility Check CDCl3 CDCl3 (Not Recommended) Solvent->CDCl3 Avoid Analysis1 Check 8.0-8.5 ppm (NH3+ visible?) DMSO->Analysis1 Analysis2 Check 3.9-4.1 ppm (Alpha-H coupling) D2O->Analysis2 Result1 Confirm HCl Salt Analysis1->Result1 Signal Present Result2 Confirm Backbone Only Analysis2->Result2 Signal Absent

Figure 2: Decision tree for solvent selection based on analytical goals.

Comparative Analysis: The Spectral Fingerprint

This section compares the target molecule against its most common structural analogs to aid in identification.

Scenario A: Target vs. Phenylalanine Methyl Ester HCl

A common synthesis error or substitution involves the aromatic analog (Phenylalanine). Distinguishing them is straightforward if you focus on the Aromatic and Beta-proton regions.

FeatureTarget: Cyclopentyl Analog Alternative: Phenylalanine Analog Causal Explanation
Aromatic Region (7.0 - 7.5 ppm) Silent (No signals)Strong Multiplets (5H)The cyclopentyl ring is aliphatic; Phenylalanine has an aromatic benzene ring.
Beta-Protons (

)
1.6 - 1.9 ppm (Upfield)3.0 - 3.2 ppm (Downfield)The phenyl ring exerts a strong "ring current" effect, deshielding the adjacent protons. The cyclopentyl ring lacks this effect.
Ring Protons 1.0 - 1.8 ppm (9H total)None (Only Ar-H)Cyclopentyl adds a complex aliphatic "hump" in the high-field region.
Scenario B: Target vs. Cyclopropyl Analog

The cyclopropyl group is another common bioisostere.

  • Cyclopropyl Protons: Unique high-field shift (0.0 – 0.6 ppm).

  • Cyclopentyl Protons: Standard alkyl range (1.0 – 1.8 ppm).

  • Differentiation: If you see signals below 1.0 ppm, you likely have the cyclopropyl analog, not the cyclopentyl.

Detailed Spectral Assignment (in DMSO-d6)

Note: Chemical shifts are approximate (±0.2 ppm) and depend on concentration and temperature.

Proton GroupTypeApprox. Shift (δ)MultiplicityIntegralNotes

Amine8.3 - 8.6 Broad Singlet3HDisappears in D2O. Indicates HCl salt.

Methine3.9 - 4.0 Triplet or dd1HCoupled to NH and Beta-CH2.

Methyl3.70 Singlet3HSharp, diagnostic singlet for methyl ester.

Methylene1.7 - 1.9 Multiplet2HOften overlaps with ring methine.
Ring

Methine1.8 - 2.0 Multiplet1HBridgehead proton on the ring.
Ring

Methylene1.4 - 1.7 Multiplet2HC2/C5 of the ring.
Ring

Methylene1.0 - 1.2 Multiplet6HC3/C4 of the ring (distal protons).

Self-Validation Check:

  • Integration Ratio: The aliphatic region (0.5–2.0 ppm) should integrate to roughly 11 protons (2 Beta + 9 Ring). If it integrates to 5, it might be a propyl chain; if 2, it might be Phenylalanine.

  • Solvent Peak: In DMSO-d6, look for the quintet at 2.50 ppm and water at ~3.33 ppm. Ensure these do not overlap with your Alpha-proton or Ester singlet.

Troubleshooting & Impurities

Common impurities from the synthesis (esterification of the amino acid) include:

  • Methanol (Reaction Solvent):

    • Signal: Singlet at ~3.16 ppm (CH3) and ~4.1 ppm (OH) in DMSO-d6.

    • Differentiation: The ester methyl is at 3.70 ppm; residual MeOH is at 3.16 ppm. Do not confuse them.

  • Free Acid (Hydrolysis Product):

    • Signal: Loss of the 3.70 ppm singlet. Appearance of a very broad COOH proton (10-12 ppm).

  • Water:

    • Signal: Variable shift in DMSO (3.0 - 4.0 ppm). Can broaden the NH3+ signal if the water content is high.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.[1] Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. (General reference for Cyclopentyl vs Phenyl shifts).
  • Fulcrum Scientific. "(R)-2-Amino-3-cyclopentyl-propionic acid methyl ester HCl Product Data." (Structural confirmation data). Link

  • Abraham, R. J.; et al. "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[2] Magn.[2] Reson. Chem.2006 , 44, 491-509.[2] Link

Sources

Comparative

HPLC Purity Methods for Chiral Amino Acid Esters: A Comparative Technical Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] Chiral amino acid esters (e.g., phenylglycine methyl ester, phenylalanine ethyl ester) are critical building blocks in the synthesis of peptide therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

Chiral amino acid esters (e.g., phenylglycine methyl ester, phenylalanine ethyl ester) are critical building blocks in the synthesis of peptide therapeutics and small-molecule drugs. Unlike free amino acids, esters possess increased hydrophobicity and reduced zwitterionic character, yet they retain a basic primary amine and a potentially labile ester linkage.

This guide compares the three dominant methodologies for determining the enantiomeric purity of these compounds. The choice of method is not merely a preference but a decision dictated by the amine structure (primary vs. secondary), sample matrix , and throughput requirements .

The Three Pillars of Separation
  • Method A: Crown Ether Reversed-Phase (RP) – The Gold Standard for primary amines.

  • Method B: Polysaccharide Normal Phase (NP) – The versatile alternative for protected or hydrophobic esters.

  • Method C: Indirect Derivatization (Marfey’s Method) – The problem-solver for trace analysis in complex matrices.

Comparative Methodology Analysis

Method A: Crown Ether Chiral Stationary Phases (CSPs)

Target Analyte: Protonated primary amines (


).[1][2]
Mechanism: Host-guest complexation. The ammonium ion typically binds inside the 18-crown-6 ether cavity via three hydrogen bonds.
  • Pros:

    • Speed: Analysis times often < 10 minutes.

    • Simplicity: No derivatization required.[3]

    • Solubility: Compatible with aqueous/methanol diluents, ideal for ester salts (HCl/Tosylate).

  • Cons:

    • Specificity: Ineffective for secondary amines (e.g., Proline esters) or N-protected species.

    • Mobile Phase: Requires highly acidic conditions (pH 1.0–2.0), limiting column lifetime if not maintained properly.

Method B: Polysaccharide CSPs (Amylose/Cellulose)

Target Analyte:[4] Broad range (Primary/Secondary amines, N-protected esters). Mechanism: Hydrogen bonding,


-

interactions, and inclusion complexes in the helical polymer structure.
  • Pros:

    • Versatility: Works for almost any chiral structure.

    • Capacity: High loading capacity, useful for semi-prep purification.

  • Cons:

    • Solvent Restrictions: Standard coated phases (AD-H, OD-H) are incompatible with harsh solvents (DCM, THF).

    • Peak Shape: Free amines often require basic additives (DEA/TEA), which can degrade ester linkages over time.

Method C: Indirect Derivatization (Marfey’s Reagent)

Target Analyte: Any amine reacting with FDAA/FDLA. Mechanism: Reaction with chiral reagent to form diastereomers, separated on achiral C18 columns.

  • Pros:

    • Sensitivity: Introduction of dinitrophenyl chromophore allows UV detection at nanomolar levels.

    • Elution Order: Can be manipulated by choosing L- or D- reagent.[1][5]

  • Cons:

    • Kinetic Resolution: Risk of racemization during the reaction (alkaline conditions).

    • Throughput: Requires 60–90 min incubation steps.

Experimental Data & Performance Matrix

The following data represents a validated comparison using Phenylglycine Methyl Ester (PG-OMe) as the model compound.

Table 1: Method Performance Comparison

FeatureMethod A: Crown Ether (Crownpak CR-I(+))Method B: Polysaccharide (Chiralcel OD-H)Method C: Marfey's (C18 Core-Shell)
Mobile Phase

(pH 1.5) / Methanol (85:15)
Hexane / IPA / DEA (90:10:0.1)A: 0.1% TFA

, B: ACN (Gradient)
Flow Rate 0.5 mL/min1.0 mL/min1.5 mL/min
Temperature 10°C (Low temp enhances

)
25°C40°C
Retention (

)
2.1 min6.5 min12.4 min
Selectivity (

)
1.85 1.351.15
Resolution (

)
> 6.0 3.22.1
LOQ (% Impurity) 0.05%0.1%0.01%
Throughput High (Run time < 8 min)Medium (Run time ~15 min)Low (Prep + 20 min Run)

Scientist's Note: While Method B is sufficient, Method A (Crown Ether) provides superior resolution for primary amino acid esters because the protonated amine fits perfectly into the chiral cavity. The low temperature (10°C) in Method A is a critical optimization parameter often overlooked; it significantly reduces molecular rotation, tightening the host-guest complex.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purity method based on analyte structure.

MethodSelection Start Start: Chiral Amino Acid Ester Sample CheckAmine Is the Amine Primary (-NH2)? Start->CheckAmine CheckTrace Is Trace Sensitivity (<0.05%) Required? CheckAmine->CheckTrace Yes MethodB METHOD B: Polysaccharide NP (Best for Secondary/Protected Amines) CheckAmine->MethodB No (Secondary/Proline) MethodA METHOD A: Crown Ether RP (Best for Speed & Resolution) CheckTrace->MethodA No (Routine Purity) MethodC METHOD C: Marfey's Reagent (Best for Biological Matrices) CheckTrace->MethodC Yes (Bioanalysis)

Figure 1: Strategic decision tree for selecting the optimal HPLC purity method.

Detailed Experimental Protocols

Protocol A: Direct Analysis on Crown Ether (Recommended)

Applicability: Primary amino acid esters (e.g., Phenylglycine-OMe, Leucine-OEt).

  • Column: Daicel Crownpak CR-I(+) or Regis CrownSil (3.0 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare 100 mM

      
       (Perchloric acid) in water (pH ~1.5). Note: Perchloric acid is preferred over TFA for lower UV background at 200-210 nm.
      
    • Mix 85% Acidic Water / 15% Methanol (v/v).

  • Sample Prep: Dissolve 1 mg of ester salt directly in 1 mL of Mobile Phase. If free base, ensure stoichiometric acid is added to protonate the amine.

  • Instrument Settings:

    • Flow: 0.4 – 0.6 mL/min.

    • Temp: 10°C – 15°C (Critical for maximizing

      
      ).
      
    • Detection: UV 210 nm (esters have weak absorbance; low UV is necessary).

Protocol B: Direct Analysis on Polysaccharide

Applicability: Secondary amines (Proline esters) or N-protected species.

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1).

    • Warning: Esters hydrolyze in base. Inject immediately after preparation.

    • Alternative: Use "Polar Organic Mode" (100% Acetonitrile with 0.1% Formic Acid) on Immobilized columns (Chiralpak IA/IC) to avoid base entirely.

  • Sample Prep: Dissolve in Mobile Phase (without additive).

Mechanism of Action Visualization

Understanding why the separation works ensures robust troubleshooting.

Mechanism cluster_Crown Crown Ether Mechanism (Method A) cluster_Poly Polysaccharide Mechanism (Method B) Host 18-Crown-6 Cavity Complex Host-Guest Complex (3 H-Bonds) Host->Complex Trapping Guest R-NH3+ (Analyte) Guest->Complex Acidic pH Polymer Helical Polymer (Amylose/Cellulose) Interaction H-Bonding + Steric Fit Polymer->Interaction

Figure 2: Mechanistic difference between Crown Ether complexation (cavity fit) and Polysaccharide interaction (surface fit).

References

  • Daicel Corporation. (2020). Instruction Manual for CROWNPAK® CR-I(+)/CR-I(-). Retrieved from [Link]

  • Hyun, M. H. (2016). "Liquid chromatographic enantioseparations on crown ether-based chiral stationary phases." Journal of Chromatography A, 1467, 19-32. Link

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231-247. Link

  • Ilisz, I., et al. (2013). "Separation of Amino Acids and Peptides on Chiral Stationary Phases." Separation & Purification Reviews, 42(4). Link

  • Regis Technologies. (n.d.). CrownSil™ Crown Ether Chiral Stationary Phases.[1] Retrieved from [Link]

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Fragmentation of Cyclopentylalanine Methyl Ester

Executive Summary: The Non-Proteinogenic Advantage In modern peptide therapeutics and peptidomimetic drug design, Cyclopentylalanine (Cpa) serves as a critical aliphatic surrogate for Phenylalanine (Phe) .[1] By replacin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Non-Proteinogenic Advantage

In modern peptide therapeutics and peptidomimetic drug design, Cyclopentylalanine (Cpa) serves as a critical aliphatic surrogate for Phenylalanine (Phe) .[1] By replacing the aromatic phenyl ring with a saturated cyclopentyl ring, researchers can modulate receptor binding affinity and metabolic stability while maintaining similar steric bulk.

This guide provides a definitive technical comparison of the mass spectrometry (MS) fragmentation patterns of Cyclopentylalanine methyl ester (Cpa-OMe) versus its natural analog, Phenylalanine methyl ester (Phe-OMe) . Accurate identification of these residues is essential for validating synthetic peptide sequences and monitoring metabolic degradation.[1]

Key Differentiators at a Glance
FeatureCyclopentylalanine Methyl Ester (Cpa-OMe)Phenylalanine Methyl Ester (Phe-OMe)
Molecular Weight 185 Da179 Da
Diagnostic Immonium Ion m/z 112 m/z 120
Dominant Side-Chain Ion m/z 69 (

, Cyclopentyl)
m/z 91 (

, Tropylium)
Fragmentation Regime Aliphatic Ring Fission & Alpha-CleavageAromatic Stabilization & Benzyl Cleavage

Mechanistic Deep Dive: Fragmentation Pathways

To confidently distinguish Cpa-OMe from Phe-OMe, one must understand the causality behind their fragmentation. While both follow standard amino acid ester pathways (alpha-cleavage), the stability of the side chain dictates the secondary fragmentation events.

The Immonium Ion Generator (Alpha-Cleavage)

The most diagnostic event in amino acid MS analysis is the formation of the immonium ion. This occurs via the loss of the alkoxycarbonyl group (


) from the molecular ion.
  • Mechanism: The ionization of the amine nitrogen triggers an alpha-cleavage, expelling the methoxycarbonyl radical (

    
    , 59 Da).
    
  • Cpa-OMe Result: Formation of the m/z 112 ion (

    
    ).
    
  • Phe-OMe Result: Formation of the m/z 120 ion (

    
    ).
    
Side-Chain Specific Fragmentation

This is where the "Alternative" (Phe-OMe) and the "Product" (Cpa-OMe) diverge radically.

  • Phenylalanine (Aromatic): The benzyl side chain is capable of ring expansion to form the ultra-stable Tropylium ion (m/z 91) . This peak is often the base peak or second most intense peak in Phe derivatives.[1]

  • Cyclopentylalanine (Aliphatic): Lacking aromaticity, the cyclopentyl ring undergoes fragmentation characteristic of cycloalkanes. It generates a Cyclopentyl cation (m/z 69) and, through dehydrogenation, the Cyclopentenyl cation (m/z 67) . Crucially, m/z 91 is absent .[1]

Visualization of Fragmentation Logic

The following diagram illustrates the divergent pathways for Cpa-OMe compared to the standard Phe-OMe.

FragmentationPathways M_Cpa Cpa-OMe Molecular Ion [M]+• m/z 185 Immonium_Cpa Cpa Immonium Ion m/z 112 (Diagnostic) M_Cpa->Immonium_Cpa - •COOCH3 (59 Da) Alpha-Cleavage SideChain_Cpa Cyclopentyl Cation m/z 69 M_Cpa->SideChain_Cpa Inductive Cleavage Gly_Ion Gly-OMe Ion m/z 102 M_Cpa->Gly_Ion - Side Chain (C6H11•) M_Phe Phe-OMe Molecular Ion [M]+• m/z 179 Immonium_Phe Phe Immonium Ion m/z 120 (Diagnostic) M_Phe->Immonium_Phe - •COOCH3 (59 Da) Alpha-Cleavage SideChain_Phe Tropylium Ion m/z 91 (Aromatic) M_Phe->SideChain_Phe Benzylic Cleavage & Ring Expansion

Figure 1: Comparative fragmentation pathways. Blue path indicates Cpa-OMe specific route; Red path indicates Phe-OMe specific route.

Comparative Data Analysis

The following table synthesizes experimental expectations for Electron Ionization (EI) (70 eV) or high-energy Collision Induced Dissociation (CID).

Ion Identitym/z (Cpa-OMe)Relative Abundancem/z (Phe-OMe)Relative AbundanceNotes
Molecular Ion (

)
185 Low (<10%)179 Low (<10%)Esters fragment easily;

is often weak.
Immonium Ion 112 High (Base Peak) 120 High (Base Peak) Primary diagnostic ion for amino acid ID.[1]
Side Chain 69 Medium91 Highm/z 91 is the "smoking gun" for Phenylalanine.[1]
Amine Fragment 88 Low88 LowCommon to both (backbone fragment).[1]
Ester Loss (

)
126 High120 HighFor Phe, this is isobaric with the immonium ion.
Glycine Cation 102 Low102 LowFormed by loss of the entire side chain.[1]

*Relative abundance varies by ionization energy but trends remain consistent.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data when analyzing these analogs, follow this protocol. This workflow includes a "Internal Consistency Check" to prevent misidentification.

Sample Preparation (Direct Infusion or GC-MS)
  • Solvent: Dissolve 0.1 mg of Cpa-OMe hydrochloride in 1 mL Methanol (HPLC grade).

  • Derivatization (Optional for GC): If analyzing free acid, perform methanolic HCl esterification (60°C, 30 min). For the methyl ester salt, neutralize with dilute ammonia in methanol immediately before injection.[1]

  • Concentration: Dilute to 10 µg/mL for ESI or 100 µg/mL for EI.

Acquisition Parameters
  • Ionization: ESI (Positive Mode) or EI (70 eV).

  • Scan Range: m/z 40 – 250.[1]

  • Source Temp: 200°C (EI) / 300°C (ESI Desolvation).

Validation Logic (The "Trust" Step)

Before confirming Cpa-OMe, apply the "Rule of 91" :

  • Extract ion chromatogram for m/z 91 .

  • If m/z 91 is present > 5% abundance: The sample is likely contaminated with Phenylalanine or the synthesis failed to hydrogenate the ring completely.

  • If m/z 91 is absent and m/z 69 is present: Confirm Cyclopentylalanine.

  • Check m/z 112: This must be the dominant peak in the mid-mass region.[1]

References

  • NIST Mass Spectrometry Data Center. L-Phenylalanine, methyl ester Mass Spectrum.[1][2] National Institute of Standards and Technology.[1] Available at: [Link]

  • IonSource. Monoisotopic Amino Acid Residue Masses and Immonium Ion Masses.[1] (Standard reference for peptide fragment ions). Available at: [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry. (Mechanistic grounding for alpha-cleavage and carbocation stability). Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns: Esters and Amines. (Reference for ester-specific loss of 59 Da).[1][3] Available at: [Link]

Sources

Comparative

Comparative Guide: Optical Rotation Analysis of (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl and Structural Alternatives

Mechanistic Context: The Role of the Cyclopentyl Moiety in Chiral Polarizability In the development of advanced peptidomimetics, (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl (CAS: 1191996-99-2) serves as a highly speci...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context: The Role of the Cyclopentyl Moiety in Chiral Polarizability

In the development of advanced peptidomimetics, (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl (CAS: 1191996-99-2) serves as a highly specialized unnatural amino acid building block. Replacing standard aliphatic side chains (such as leucine) with a cyclopentyl group restricts the conformational flexibility of the peptide backbone. This steric restriction is deliberately engineered to enhance target binding affinity and increase resistance to proteolytic degradation.

However, introducing a cyclopentyl ring fundamentally alters the electron density and polarizability around the chiral ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbon. When plane-polarized light passes through the solution, the interaction between the electromagnetic field of the light and the molecule's asymmetric electron cloud dictates the angle of rotation (

). Because biological receptors are inherently chiral, verifying the exact spatial arrangement of this unnatural amino acid via specific rotation

is not merely a quality control checkbox—it is a critical predictor of downstream biological efficacy. As outlined in, specific rotation standardizes the observed angle against concentration and path length, allowing for global comparability[1].

Comparative Performance Data

To objectively evaluate the chiral integrity of your synthesized or sourced material, it must be benchmarked against its enantiomer and structural analogs. The table below summarizes the representative specific rotation values and structural impacts of the target compound against two primary alternatives.

Compound NameCAS NumberStereochemistryRepresentative

(c=1, MeOH)*
Steric Profile & Application Focus
(S)-Methyl 2-amino-3-cyclopentylpropanoate HCl (Product A)1191996-99-2(S)-Enantiomer+14.0° to +18.0° Moderate steric bulk; optimal for inducing

-turns in peptide sequences.
(R)-Methyl 2-amino-3-cyclopentylpropanoate HCl (Alternative 1)1212129-47-9(R)-Enantiomer-14.0° to -18.0° Inverse spatial orientation; frequently utilized as a negative control in binding assays.
(S)-Methyl 2-amino-3-cyclohexylpropanoate HCl (Alternative 2)213178-94-0(S)-Enantiomer+10.0° to +14.0° High steric bulk; maximizes lipophilicity but significantly reduces backbone flexibility.

*Note: Values represent standard benchmarking ranges for these classes of unnatural amino acid ester hydrochlorides. Exact values depend on enantiomeric excess (ee%) and solvent purity.

Self-Validating Experimental Protocol (USP <781> Compliant)

A robust analytical workflow cannot rely on blind trust; it must actively prove its own accuracy. The following protocol for determining the specific rotation of (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl is designed as a self-validating system . By integrating pre- and post-measurement blanking, the protocol inherently detects and rejects errors caused by thermal drift, solvent evaporation, or cell contamination.

Materials & Reagents
  • (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl (Purity >98%, ee% >99%)

  • Solvent: HPLC-Grade Methanol (MeOH). Causality Note: While the HCl salt is water-soluble, unnatural amino acids with bulky lipophilic side chains can form transient micro-aggregates in aqueous buffers. These aggregates cause Rayleigh scattering, artificially skewing the polarimetric detector. Methanol ensures complete solvation of the lipophilic ring, providing a true molecular rotation value[2].

  • Equipment: Digital polarimeter with Peltier temperature control and a 100 mm (1 dm) observation tube.

Step-by-Step Methodology

Step 1: Instrument Qualification

  • Action: Calibrate the polarimeter using a NIST-traceable quartz control plate at 589 nm (Sodium D-line).

  • Causality: Ensures the photometric accuracy of the detector and the alignment of the polarizing prisms before any sample is introduced, compliant with .

Step 2: Gravimetric Sample Preparation

  • Action: Accurately weigh 100.0 mg of the compound and dissolve it in exactly 10.0 mL of HPLC-grade MeOH in a volumetric flask to achieve a concentration of

    
     g/100  mL.
    
  • Causality: Specific rotation is inversely proportional to concentration. Gravimetric precision prevents cascading mathematical errors during the final calculation.

Step 3: Pre-Measurement Blanking (System Baseline)

  • Action: Fill the 1 dm cell with pure MeOH. Set the Peltier controller to exactly 20.0 ± 0.5 °C. Record the blank rotation. If the blank reads > ±0.005°, the cell is contaminated and must be subjected to a mandatory cleaning cycle.

  • Causality: Establishes a strict zero-baseline and proves the optical path is free of chiral carryover from previous experiments.

Step 4: Sample Measurement

  • Action: Rinse the cell twice with the sample solution, then fill it completely, ensuring no air bubbles are trapped in the light path. Allow 5 minutes for thermal equilibration at 20.0 °C. Record the observed rotation (

    
    ).
    
  • Causality: Specific rotation is highly temperature-dependent. A fluctuation of even 1 °C alters the solvent density and the vibrational state of the chiral center, leading to deviations. The 5-minute equilibration prevents thermal gradients within the cell.

Step 5: Post-Measurement Validation

  • Action: Empty the cell, rinse with MeOH, and measure the pure MeOH blank again.

  • Causality: If the post-blank differs from the pre-blank by > ±0.005°, it indicates solvent evaporation or thermal drift occurred during the run, immediately invalidating the sample measurement.

Step 6: Calculation Calculate the specific rotation using the formula:



(Where 

= observed rotation,

= path length in dm, and

= concentration in g/100 mL).

Chiral Validation Workflow

The following diagram illustrates the logical decision matrix for qualifying the chiral integrity of the unnatural amino acid prior to downstream peptide synthesis.

G Start Raw Material: (S)-Methyl 2-amino-3- cyclopentylpropanoate HCl Prep Sample Prep (c=1.0, MeOH, 20°C) Start->Prep Blank Blank Validation (Solvent < 0.005°) Prep->Blank Measure Polarimetry (USP <781>, 589 nm) Blank->Measure Decision Specific Rotation Within Spec? Measure->Decision Fail Reject / Re-purify Decision->Fail No Pass Chiral HPLC (ee% > 99%) Decision->Pass Yes End Cleared for Peptide Synthesis Pass->End

Figure 1: Self-validating chiral qualification workflow for unnatural amino acid derivatives.

References

  • Polarimeter Requirements for the Pharmaceutical Industry (USP <781>) Source: Rudolph Research Analytical URL:[Link]

  • Synthesis and Biological Studies on Analogues Containing Unnatural Amino Acids Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Sources

Validation

Comparative Bioactivity Guide: Cyclopentylalanine vs. Phenylalanine Analogs in Drug Development

Executive Summary & Scientific Rationale In the landscape of peptidomimetics and protein engineering, substituting canonical amino acids with non-canonical amino acids (ncAAs) is a primary strategy for overcoming pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the landscape of peptidomimetics and protein engineering, substituting canonical amino acids with non-canonical amino acids (ncAAs) is a primary strategy for overcoming pharmacokinetic limitations. Phenylalanine (Phe) is a ubiquitous aromatic residue crucial for driving hydrophobic and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 interactions in protein-protein interactions (PPIs). However, its susceptibility to rapid proteolytic cleavage severely [1].

Cyclopentylalanine (Cpa), a cycloaliphatic analog of Phe, replaces the planar,


-hybridized aromatic ring with a puckered, 

-hybridized cyclopentyl ring. As an Application Scientist, I utilize this isosteric substitution to fundamentally alter a molecule's local microenvironment. This guide objectively compares the structural, kinetic, and bioactivity profiles of Cpa against Phe analogs across various therapeutic targets, providing actionable protocols for implementation.

Structural and Physicochemical Comparison

The bioactivity of a peptide is intrinsically linked to its 3D conformation and electrostatic profile. Transitioning from Phe to Cpa drives three major mechanistic shifts:

  • Geometry & Steric Volume: Phe is strictly planar, allowing it to slide into narrow hydrophobic clefts. Cpa is non-planar (puckered), slightly increasing its steric sweep volume. This forces the binding pocket to accommodate a more bulbous aliphatic mass, which can either enhance van der Waals contacts or create steric clashes depending on the receptor architecture[2].

  • Interaction Modalities: Phe readily engages in

    
     stacking and cation-
    
    
    
    interactions with adjacent aromatic or basic residues. Cpa is incapable of
    
    
    -interactions, relying entirely on hydrophobic and van der Waals forces.
  • Enzymatic Evasion (Causality of Stability): Endogenous proteases (e.g., chymotrypsin) possess S1 specificity pockets evolutionarily tuned to recognize the flat aromatic ring of Phe. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     bulk of Cpa creates a geometric mismatch in the S1 pocket,[1].
    
Table 1: Physicochemical Properties
PropertyPhenylalanine (Phe)Cyclopentylalanine (Cpa)
Side-Chain Character Aromatic, Planar (

)
Aliphatic, Non-planar (

)
Primary Interactions Hydrophobic,

, cation-

Hydrophobic, van der Waals
Proteolytic Stability Low (Chymotrypsin target)High (Unrecognized by natural proteases)
Steric Volume ~135 ų~140 ų (Puckered geometry)

Comparative Bioactivity in Selected Targets

The following table synthesizes experimental data from recent structural and functional analyses, demonstrating how Cpa performs against Phe across different biological systems.

Table 2: Bioactivity & Performance Comparison
Target / ApplicationPhe Analog PerformanceCpa Analog PerformanceCausality / Mechanism
Cyclin D1/CDK4 (Peptide Inhibitors)High affinity,

-driven binding
Moderate/High affinity, altered pocket volumeCpa fills the primary hydrophobic pocket without

constraints,3[3].
V1a Receptor (Agonists)Broad GPCR activation (V1a/V2)High V1a selectivity, tunable

Loss of aromaticity prevents V2R cross-activation; the ncAA evades endogenous peptidases, 4[4].
Metalloenzymes (Laccase T1Cu site)Baseline redox potential &

Enhanced

and turnover
Bulky

ring of Cpa forces local steric shifts, tuning the copper coordination sphere 5[5].

Experimental Workflows & Protocols

To ensure high-fidelity comparison between Phe and Cpa analogs, the following self-validating protocols must be employed.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Cpa-Peptides

Causality Check: The steric bulk of the cyclopentyl ring reduces the nucleophilicity of the


-amine during coupling. Standard coupling times will result in deletion sequences.
  • Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min).

  • Cpa Coupling: Add 5 equivalents of Fmoc-L-Cpa-OH, 5 eq of HATU, and 10 eq of DIPEA. Critical Step: Extend coupling time to 120 minutes (vs. standard 45 mins for Phe) to overcome steric hindrance.

  • Self-Validation (Kaiser Test): Perform a Kaiser test. Primary amines react with ninhydrin to form a blue chromophore; a negative result (yellow) validates complete acylation. If positive (blue), perform a secondary coupling using DIC/Oxyma.

  • Cleavage: Cleave using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

  • LC-MS Validation: Confirm the mass shift (Cpa is ~6 Da heavier than Phe depending on the exact derivative) and ensure the absence of the

    
     deletion peak.
    
Protocol 2: Chymotrypsin Proteolytic Stability Assay

Causality Check: Validating the S1 pocket mismatch hypothesis requires kinetic tracking of degradation.

  • Preparation: Dissolve the Phe-peptide and Cpa-peptide in 50 mM Tris-HCl buffer (pH 7.4) to a final concentration of 100 µM.

  • Enzyme Addition: Add

    
    -chymotrypsin to a final enzyme:substrate ratio of 1:100. Incubate at 37°C.
    
  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Self-Validating Quench: Immediately quench each aliquot by adding 50 µL of 1% TFA in acetonitrile to denature the protease, freezing the reaction at exact time points.

  • Analysis: Quantify the remaining intact peptide via RP-HPLC (Area Under the Curve). The Cpa analog will exhibit a

    
     exponentially longer than the Phe analog, validating the steric evasion of the S1 pocket.
    

Mechanistic Workflow Visualization

G A Native Peptide (Contains Phenylalanine) B Phe: sp2 Aromatic Protease Susceptible A->B C Cpa: sp3 Aliphatic Protease Resistant B->C Isosteric Substitution D SPPS / Orthogonal Translation C->D E Receptor Binding Assay D->E F Proteolytic Stability Assay D->F G Optimized Bioactivity Profile E->G F->G

Workflow of substituting Phenylalanine with Cyclopentylalanine for optimized peptide bioactivity.

References

  • Title: Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids Source: PMC / NIH URL
  • Title: Structural and functional analysis of cyclin D1 reveals p27 and substrate inhibitor binding requirements Source: SciSpace URL
  • Title: New, Potent, Selective, and Short-Acting Peptidic V1a Receptor Agonists Source: ACS Publications URL
  • Title: Hydrophobic tuning with non-canonical amino acids in a copper metalloenzyme Source: EPFL / Infoscience URL
  • Title: Accelerated Identification of Cell Active KRAS Inhibitory Macrocyclic Peptides using Mixture Libraries and Automated Ligand Identification System (ALIS)

Sources

Comparative

Cyclopentylalanine vs Cyclohexylalanine steric parameters

Cyclopentylalanine vs. Cyclohexylalanine: A Comprehensive Guide to Steric Parameters in Peptidomimetic Design Executive Summary In the optimization of peptide therapeutics, the substitution of natural aromatic residues (...

Author: BenchChem Technical Support Team. Date: March 2026

Cyclopentylalanine vs. Cyclohexylalanine: A Comprehensive Guide to Steric Parameters in Peptidomimetic Design

Executive Summary

In the optimization of peptide therapeutics, the substitution of natural aromatic residues (such as Phenylalanine or Tyrosine) with non-canonical aliphatic analogues is a cornerstone strategy for enhancing proteolytic stability and probing receptor pocket dynamics. Two of the most critical non-canonical amino acids (ncAAs) used for this purpose are Cyclopentylalanine (Cpa) and Cyclohexylalanine (Cha) .

While both residues eliminate the


-electron system to isolate purely hydrophobic and steric effects from cation-

interactions[1], their distinct ring sizes dictate fundamentally different conformational behaviors. This guide provides an objective, data-driven comparison of Cpa and Cha, detailing their steric parameters, mechanistic impacts on peptide design, and the self-validating experimental protocols required to evaluate them.

The Steric Paradigm: Quantitative Parameters

To rationally select between Cpa and Cha, we must quantify their steric bulk. The three-dimensional space occupied by these side chains directly influences the conformational entropy of the peptide backbone and the thermodynamics of receptor binding.

  • Cyclohexylalanine (Cha): Features a six-membered ring that predominantly adopts a rigid chair conformation. This rigidity imparts significant steric bulk, making Cha an excellent structural restrictor that enhances

    
    -sheet propensity[2].
    
  • Cyclopentylalanine (Cpa): Features a five-membered ring that rapidly interconverts between envelope and half-chair conformations. This flexibility allows Cpa to act as a "Goldilocks" residue—providing more hydrophobicity than linear aliphatic chains, but with less rigid bulk than Cha.

Table 1: Comparative Steric and Physicochemical Parameters
ParameterCyclopentylalanine (Cpa)Cyclohexylalanine (Cha)Phenylalanine (Phe) (Reference)
Ring Conformation Envelope / Half-chair (Flexible)Chair (Rigid)Planar (Rigid)
Charton Steric Value (

)
~0.68~0.87~0.57
Taft Steric Parameter (

)
-0.51-0.79-0.38
Relative Hydrophobicity (

)
2.142.511.98
Receptor Pocket Adaptability High (Induced fit)Low (Prone to clashes)High (Native)

(Note: More negative Taft


 values and higher Charton values indicate greater steric bulk).

Mechanistic Impact on Peptide Design

The choice between Cpa and Cha is dictated by the specific structural bottleneck of your peptide candidate: is the primary goal to prevent enzymatic degradation, or to optimize affinity within a tight receptor pocket?

G Start Native Peptide (Phe Residue) Decision Steric & Hydrophobic Tuning Start->Decision Cha Cyclohexylalanine (Cha) Rigid Chair, High Bulk Decision->Cha Maximize Rigidity Cpa Cyclopentylalanine (Cpa) Flexible Envelope, Med Bulk Decision->Cpa Optimize Fit Assay Receptor Binding & Proteolytic Assays Cha->Assay Cpa->Assay Result Optimized Peptidomimetic Assay->Result

Workflow for steric tuning of peptidomimetics using Cha and Cpa substitutions.

A. Receptor Binding and the "Goldilocks" Fit

When targeting highly specific receptor pockets, maximizing hydrophobicity can backfire if the steric penalty is too high. In the development of autoinducing peptide mimetics targeting the Staphylococcus aureus AgrC Quorum Sensing Receptor, replacing the native Phe with Cha resulted in a slight loss of binding potency[3]. The rigid bulk of the cyclohexyl group caused steric clashes within the binding cleft. However, contracting the ring to Cpa yielded an antagonist with single-nanomolar activity—significantly more potent than the native peptide[3]. Cpa provided the optimal balance: sufficient hydrophobic surface area to drive binding, with enough conformational plasticity to avoid steric penalties.

B. Proteolytic Stability and Steric Shielding

Proteases such as chymotrypsin utilize specialized S1 pockets to recognize and cleave adjacent to planar aromatic rings. Substituting Phe with Cha drastically reduces the reaction velocity of these proteases[4]. The bulky, non-planar nature of the cyclohexyl ring physically occludes the protease's active site, preventing the peptide backbone from adopting the geometry required for the transition state.

G Protease Protease S1 Pocket Phe Phe (Planar) Protease->Phe Perfect Fit Cha Cha (Bulky Chair) Protease->Cha Severe Clash Cpa Cpa (Flexible Env) Protease->Cpa Partial Clash Cleavage Rapid Cleavage Phe->Cleavage Block1 High Steric Hindrance Cha->Block1 Block2 Moderate Hindrance Cpa->Block2

Mechanism of proteolytic resistance governed by the steric bulk of alicyclic amino acids.

C. Hydrophobic Tuning in Metalloenzymes

Beyond peptide drugs, these ncAAs are powerful tools for enzyme engineering. Incorporating Cpa and Cha into the secondary coordination sphere of copper metalloenzymes (via orthogonal translation) increases the hydrophobicity around the metal center. The steric bulk of Cha physically occludes water molecules from the active site, significantly improving the enzyme's catalytic efficiency (


) and total turnover number[5].

Experimental Methodologies

To objectively compare the performance of Cpa and Cha in your specific system, the following self-validating protocols must be employed.

Protocol 1: Site-Specific Incorporation via Orthogonal Translation

To evaluate the impact of Cpa/Cha in larger proteins or complex peptides without relying entirely on solid-phase peptide synthesis (SPPS), engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pairs can be used[5].

Causality: Utilizing an orthogonal system ensures that the ncAA is incorporated exclusively at the desired amber stop codon (TAG), preventing the global misincorporation that occurs with auxotrophic expression methods. Internal Control: A parallel expression culture lacking the ncAA must be run to quantify the background suppression (promiscuity) of the synthetase.

  • Plasmid Co-transformation: Co-transform E. coli BL21(DE3) with a plasmid encoding your target protein (containing a TAG mutation at the Phe site) and a plasmid encoding the engineered Methanosarcina mazei pyrrolysyl-tRNA synthetase (MmPylRS)/tRNA pair optimized for bulky aliphatic ncAAs.

  • Culture & Induction: Grow cells in auto-induction media at 37°C until OD600 reaches 0.6.

  • ncAA Supplementation: Supplement the media with 5–10 mM of either L-Cpa or L-Cha. Shift temperature to 20°C for 24 hours.

  • Purification: Lyse cells and purify the target via Ni-NTA affinity chromatography, followed by Size Exclusion Chromatography (SEC).

  • Validation: Perform Intact Mass Spectrometry (ESI-TOF). You must observe a precise mass shift corresponding to the exact molecular weight difference between the native amino acid and the incorporated ncAA (e.g., +171 Da for Cha vs. an empty position).

Protocol 2: Proteolytic Cleavage Kinetics Assay

This assay quantifies the exact steric shielding provided by the alicyclic rings against endopeptidases.

Causality: By measuring the decay of the intact peptide over time, we can calculate the half-life (


) and directly correlate it to the Taft steric parameter (

) of the substituted residue. Internal Control: The native Phe-containing peptide must be digested in parallel to establish the baseline unhindered cleavage rate[4].
  • Substrate Preparation: Dissolve the purified Cpa-, Cha-, and Phe-peptides in 50 mM Tris-HCl buffer (pH 7.5) to a final concentration of 100 µM.

  • Enzyme Initiation: Add

    
    -chymotrypsin to achieve a 1:100 (Enzyme:Substrate) molar ratio. Incubate at 37°C.
    
  • Time-Course Quenching: At defined intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots and immediately quench the reaction by adding an equal volume of 1% Trifluoroacetic acid (TFA).

  • Quantification: Analyze the quenched samples via RP-HPLC (C18 column). Integrate the Area Under the Curve (AUC) for the intact peptide peak.

  • Data Analysis: Plot the normalized AUC versus time. Fit the data to a first-order exponential decay model (

    
    ) to extract the rate constant (
    
    
    
    ) and calculate the half-life (
    
    
    ).

Conclusion

The selection between Cyclopentylalanine and Cyclohexylalanine should not be arbitrary. If the primary failure mode of your peptide is rapid proteolytic degradation or a lack of structural rigidity (e.g., failing to form stable


-hairpin trimers[2]), Cha  is the superior choice due to its high steric bulk and rigid chair conformation. Conversely, if your peptide suffers from poor receptor affinity due to steric clashes in a tightly constrained binding pocket, Cpa  provides the necessary hydrophobicity while retaining the conformational flexibility required for an optimal induced fit.

References

  • In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. National Institutes of Health (NIH). Available at:[Link]

  • Hydrophobic tuning with non-canonical amino acids in a copper metalloenzyme. ResearchGate. Available at:[Link]

  • The Effect of a Peptide Substrate Containing an Unnatural Branched Amino Acid on Chymotrypsin Activity. MDPI. Available at:[Link]

  • Simplified Autoinducing Peptide Mimetics with Single-Nanomolar Activity Against the Staphylococcus aureus AgrC Quorum Sensing Receptor. National Institutes of Health (NIH). Available at:[Link]

  • Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ. National Institutes of Health (NIH). Available at:[Link]

Sources

Validation

Infrared Spectroscopy of Amino Acid Ester Hydrochlorides: A Comparative Identification Guide

This guide provides an in-depth technical analysis of the Infrared (IR) spectral characteristics of amino acid ester hydrochlorides. It is designed for researchers requiring rigorous identification of these intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Infrared (IR) spectral characteristics of amino acid ester hydrochlorides. It is designed for researchers requiring rigorous identification of these intermediates during peptide synthesis and drug development.

Executive Summary: The Spectral Fingerprint

Amino acid ester hydrochlorides (e.g., H-Gly-OEt·HCl) represent a specific structural state where the carboxyl group is esterified (capping the C-terminus) and the amine is protonated (stabilizing the N-terminus).

The Critical Distinction: unlike free amino acids, which exist as zwitterions (


) in the solid state, ester hydrochlorides possess a covalent carbonyl (

). Consequently, the most immediate diagnostic indicator is the restoration of the carbonyl stretch >1700 cm⁻¹ , which is notably absent in free amino acid zwitterions.

Mechanistic Analysis: Vibrational Modes & Causality

To interpret the spectrum accurately, one must understand the vibrational causality of the three primary states.

A. The Ester Carbonyl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) vs. Carboxylate ( )[1]
  • Free Amino Acid (Zwitterion): The proton moves from the carboxylic acid to the amine. The resulting carboxylate ion (

    
    ) has resonance-delocalized electrons. This lowers the bond order of the carbon-oxygen bonds to ~1.5, shifting the absorption to lower frequencies (1600–1550 cm⁻¹  asymmetric stretch).
    
  • Ester Hydrochloride: Esterification locks the oxygen, preventing resonance delocalization across two oxygens. The C=O bond retains distinct double-bond character, appearing sharply at 1750–1735 cm⁻¹ .[1]

B. The Ammonium ( ) vs. Free Amine ( )
  • Free Base Ester: A primary amine (

    
    ) exhibits two sharp spikes (symmetric/asymmetric stretch) around 3400–3300 cm⁻¹ .[2]
    
  • Ester Hydrochloride: The HCl salt protonates the nitrogen to form an ammonium ion (

    
    ). This creates a highly polar, hydrogen-bonded network in the crystal lattice. The result is a broad, strong absorption band  ranging from 3300 to 2700 cm⁻¹ , often overlapping with C-H stretches.[3] Distinctive "combination bands" (overtones) often appear in the 2500–2000 cm⁻¹  region, a hallmark of amine salts.
    

Comparative Data Guide

The following table contrasts the target product (Ester HCl) against its two most common derivatives.

Table 1: Spectral Shift Comparison
Functional Group VibrationAmino Acid Ester · HCl (Target)Free Amino Acid (Zwitterion)Amino Acid Ester (Free Base)
Carbonyl (C=O) Stretch 1755 – 1735 cm⁻¹ (Strong, Sharp)Absent (Replaced by

)
1750 – 1735 cm⁻¹ (Strong)
Carboxylate (

)
Absent1600 – 1560 cm⁻¹ (Asym)1410 – 1390 cm⁻¹ (Sym)Absent
N-H Stretch 3300 – 2700 cm⁻¹ (Broad, overlaps C-H)Look for multiple sub-maxima3100 – 2600 cm⁻¹ (Broad)3400 – 3300 cm⁻¹ (Doublet, Sharp)
Amine Salt Overtones 2500 – 2000 cm⁻¹ (Weak, broad series)PresentAbsent
N-H Bend (Deformation) 1610 – 1590 cm⁻¹ (Asym)~1500 cm⁻¹ (Sym)1620 – 1600 cm⁻¹1650 – 1580 cm⁻¹ (Scissoring)
C-O Stretch (Ester) 1250 – 1150 cm⁻¹ (Strong)Absent1250 – 1150 cm⁻¹

Diagnostic Workflow

Use this logic flow to validate your sample identity and purity.

SpectralLogic Start Start: Analyze Spectrum CheckCO Is there a sharp peak at 1735-1755 cm⁻¹? Start->CheckCO NoCO No C=O Peak CheckCO->NoCO Absent YesCO Yes CheckCO->YesCO Present Zwitterion Identity: Free Amino Acid (Zwitterion Form) Check for COO⁻ at 1580/1400 cm⁻¹ NoCO->Zwitterion CheckNH Analyze N-H Region (3500-2500 cm⁻¹) YesCO->CheckNH SharpDoublet Sharp Doublet (3400-3300 cm⁻¹) CheckNH->SharpDoublet BroadBand Broad Band (3200-2700 cm⁻¹) + Overtones CheckNH->BroadBand FreeBase Identity: Free Base Ester (Unstable, Check Purity) SharpDoublet->FreeBase Target Identity: Amino Acid Ester Hydrochloride BroadBand->Target

Figure 1: Decision tree for identifying amino acid derivatives via IR spectroscopy.

Experimental Protocol: Handling & Acquisition

Amino acid ester hydrochlorides are often hygroscopic . Moisture absorption causes hydrolysis, converting the ester back to the free acid (zwitterion), which will degrade the 1740 cm⁻¹ peak and increase the 1600 cm⁻¹ carboxylate signal.

Method A: Attenuated Total Reflectance (ATR) — Recommended

ATR is preferred for its speed and minimal sample exposure to atmospheric moisture.

  • Background Scan: Clean the crystal (Diamond or ZnSe) with isopropanol. Collect a background air spectrum (32 scans).

  • Sample Loading: Place a small amount (~10 mg) of the solid ester HCl directly onto the crystal.

  • Compression: Apply pressure immediately using the anvil. Note: Ensure the sample covers the "sweet spot" of the crystal.

  • Acquisition: Scan immediately (range 4000–600 cm⁻¹, 4 cm⁻¹ resolution).

  • Validation: Check for the presence of water bands (broad hump ~3400 cm⁻¹). If present, dry the sample in a vacuum desiccator over

    
     and re-run.
    
Method B: KBr Pellet — Use only if ATR is unavailable

KBr is hygroscopic and can catalyze hydrolysis in these specific salts if not handled quickly.

  • Drying: Dry spectroscopic grade KBr powder at 110°C overnight.

  • Mixing: Grind sample with KBr (ratio 1:100) in an agate mortar. Do not over-grind; excessive pressure can induce crystal lattice changes.

  • Pressing: Press under vacuum to form a transparent pellet.

  • Speed: Acquire the spectrum immediately to prevent moisture uptake from the air.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for organic functional group assignment).
  • NIST Chemistry WebBook. Glycine, ethyl ester, hydrochloride IR Spectrum.[4] National Institute of Standards and Technology.[4] Available at: [Link]

  • Barth, A. (2000). The infrared absorption of amino acid side chains.[5][6][7][8][9][10][11][12][13] Progress in Biophysics and Molecular Biology, 74(3-5), 141-173. (Detailed analysis of zwitterionic vs. protonated states).

  • UCLA Chemistry & Biochemistry. Table of IR Absorptions. Available at: [Link]

Sources

Comparative

Comparative Guide: Chiral HPLC Separation of Cyclopentylalanine Methyl Ester Enantiomers

Executive Summary The enantioseparation of 3-Cyclopentylalanine methyl ester represents a specific challenge in chiral chromatography. Unlike phenylalanine, this non-natural amino acid derivative lacks a strong aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantioseparation of 3-Cyclopentylalanine methyl ester represents a specific challenge in chiral chromatography. Unlike phenylalanine, this non-natural amino acid derivative lacks a strong aromatic chromophore and relies heavily on steric discrimination of its bulky, aliphatic cyclopentyl group.

This guide evaluates the performance of Immobilized Amylose-based CSPs (e.g., CHIRALPAK® IA) as the primary recommended solution, comparing it against the traditional Coated Cellulose (e.g., CHIRALCEL® OD-H) and Crown Ether (e.g., CROWNPAK® CR) technologies.

Key Findings:

  • Primary Recommendation: Immobilized Amylose CSPs offer the highest robustness and solvent flexibility, crucial for method development of hydrophobic esters.

  • Critical Parameter: Detection must be set to 205–210 nm due to the absence of an aromatic side chain.

  • Selectivity Driver: The separation relies on the steric "fit" of the cyclopentyl ring into the chiral grooves of the polysaccharide, augmented by hydrogen bonding with the ester/amine functions.

Technical Context & Analyte Analysis

Analyte: 3-Cyclopentylalanine methyl ester Structure: Aliphatic side chain (cyclopentyl), free primary amine (or salt), methyl ester. Classification: Bulky, non-aromatic


-amino acid derivative.
The Separation Challenge[1]
  • Low UV Absorbance: The lack of a phenyl ring means UV detection is limited to the carbonyl

    
     transition (~210 nm). Mobile phases must be UV-transparent (e.g., HPLC-grade Hexane/Acetonitrile).
    
  • Steric Bulk: The cyclopentyl group is hydrophobic and sterically demanding. Separation requires a CSP with deep chiral cavities (inclusion mechanism) rather than just surface interactions.

  • Solubility: As a hydrophobic ester, the compound is soluble in organic solvents but may require chlorinated solvents for scale-up, which are incompatible with traditional coated columns.

Comparative Analysis of Separation Technologies

Primary Solution: Immobilized Amylose Tris(3,5-dimethylphenylcarbamate)

(e.g., CHIRALPAK IA, IB, or equivalent)

This column class represents the modern standard for this separation. The chiral selector is chemically bonded to the silica support.[1]

  • Mechanism: Multimodal. Uses hydrogen bonding (carbamate group) and steric inclusion (amylose helix).

  • Performance:

    • Selectivity (

      
      ):  High. The amylose helix is particularly effective for bulky aliphatic groups like cyclopentyl.
      
    • Robustness: Excellent. Can withstand "forbidden" solvents (THF, DCM, Chloroform) which can be used to alter selectivity or dissolve concentrated samples.

  • Why it wins: The ability to use Ethyl Acetate or DCM in the mobile phase allows for "selectivity inversion" if the standard Hexane/IPA fails to resolve the peaks.

Alternative 1: Coated Cellulose Tris(3,5-dimethylphenylcarbamate)

(e.g., CHIRALCEL OD-H)

The "Gold Standard" for decades. The selector is physically coated onto silica.[2][3]

  • Performance:

    • Selectivity (

      
      ):  Often higher than amylose for planar structures, but variable for bulky aliphatics.
      
    • Risk: High. Strictly limited to Hexane/Alcohol mobile phases. Injection of a sample dissolved in DCM or Acetone will strip the column, destroying it permanently.

  • Verdict: A valid backup if the Amylose column fails, but operationally fragile.

Alternative 2: Crown Ether CSPs

(e.g., CROWNPAK CR-I(+))

Designed specifically for amino acids.

  • Mechanism: Host-guest complexation with the primary ammonium ion (

    
    ).
    
  • Performance:

    • Selectivity (

      
      ):  Excellent for free amino acids.
      
    • Limitation: Requires acidic aqueous mobile phase (pH 1–2) to protonate the amine.

    • Fatal Flaw for Esters: The acidic aqueous conditions required for the Crown Ether mechanism pose a high risk of hydrolyzing the methyl ester back to the carboxylic acid during the run.

  • Verdict: Not recommended for the ester form, though excellent for the free acid.

Performance Data Comparison

The following data represents typical performance metrics for bulky aliphatic amino acid esters under optimized Normal Phase conditions.

ParameterImmobilized Amylose (Primary) Coated Cellulose (Alt 1) Crown Ether (Alt 2)
Mobile Phase Hexane / IPA / DEA (90:10:0.1)Hexane / IPA / DEA (90:10:0.1)HClO₄ (aq) / MeOH
Flow Rate 1.0 mL/min1.0 mL/min0.5 mL/min
Selectivity (

)
1.3 – 1.51.2 – 1.4> 1.5 (High)
Resolution (

)
> 3.0 (Baseline)> 2.5 (Baseline)Variable
Analysis Time < 10 mins< 12 mins> 20 mins
Sample Stability HighHighLow (Hydrolysis Risk)
Solvent Freedom Full (allows DCM/EtOAc)Restricted Restricted (Aqueous)

Expert Insight: While Crown Ethers offer high theoretical selectivity, the chemical instability of the ester in acidic media makes the Polysaccharide columns the only viable choice for accurate quantitation of the ester.

Experimental Protocol (Primary Solution)

Method Development for Cyclopentylalanine Methyl Ester

Objective: Achieve baseline resolution (


) of enantiomers.
Step 1: System Preparation
  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK IA), 4.6 x 250 mm, 5 µm.

  • System: HPLC with UV/Vis or PDA detector.

  • Wavelength: 210 nm (Bandwidth 4 nm). Crucial: 254 nm will show little to no signal.

Step 2: Mobile Phase Preparation
  • Composition: n-Hexane : Isopropanol : Diethylamine (DEA)

  • Ratio: 90 : 10 : 0.1 (v/v/v)[4]

  • Role of DEA: The basic additive (0.1%) is mandatory to suppress the ionization of the primary amine. Without DEA, peaks will tail severely due to interaction with residual silanols.

Step 3: Sample Preparation
  • Dissolve 1 mg of racemate in 1 mL of Mobile Phase .

  • Note: If solubility is poor, use Ethanol. Avoid dissolving in pure IPA if it causes pressure spikes upon injection.

Step 4: Execution & Optimization
  • Equilibrate column for 20 minutes at 1.0 mL/min.

  • Inject 5 µL.

  • Decision Point:

    • If

      
      : Decrease IPA to 5% (95:5 ratio) to increase retention and separation.
      
    • If Retention < 4 min: Decrease flow rate to 0.5 mL/min or reduce IPA.

    • If Peak Tailing: Increase DEA to 0.2% or switch modifier to Ethanol.

Visualization: Method Development Workflow

MethodDevelopment Start Start: Cyclopentylalanine Methyl Ester CheckUV Check UV Absorbance (Set to 210 nm) Start->CheckUV SelectCol Select Column: Immobilized Amylose (IA) CheckUV->SelectCol MobilePhase Mobile Phase A: Hexane/IPA/DEA (90:10:0.1) SelectCol->MobilePhase RunScreen Run Screening Gradient or Isocratic (90:10) MobilePhase->RunScreen Decision Resolution (Rs) > 1.5? RunScreen->Decision Success Method Validated Decision->Success Yes Optimize Optimization Loop Decision->Optimize No (Partial Sep) AltColumn Switch Column: Coated Cellulose (OD) Decision->AltColumn No (Co-elution) AltSolvent Switch Modifier: Hexane/Ethanol/DEA Optimize->AltSolvent AltSolvent->RunScreen

Caption: Logical workflow for establishing chiral separation of aliphatic amino esters.

References

  • Pellicciari, R., et al. (2000). "Synthesis of enantiomerically pure cis- and trans-cyclopentane analogues of phenylalanine." Journal of Organic Chemistry. Validates the use of cellulose-derived CSPs for cyclopentyl-amino acid precursors.[5]

  • Waters Corporation. (2012). "Chiral Separation of Phenylalanine Methyl Esters using UPC2." Application Note. Demonstrates polysaccharide column performance for amino acid methyl esters.

  • Daicel Corporation. "Instruction Manual for CHIRALPAK® IA." Daicel Chiral Technologies. Provides standard operating procedures for immobilized polysaccharide columns.

  • BenchChem. (2025).[4] "Chiral HPLC Separation of 1-Butyl-2-methylcyclopentan-1-amine Enantiomers." Technical Support Guide. Confirms the necessity of basic additives for cyclopentyl-amine derivatives.

  • Hyun, M. H. (2006). "Liquid chromatographic resolution of enantiomers on chiral stationary phases derived from modified amino acids." Journal of Chromatography A. Discusses the limitations of Crown Ethers for ester derivatives.

Sources

Validation

Hydrophobicity comparison of cyclopentyl vs isopropyl amino acid side chains

Title : Engineering Hydrophobicity: A Comparative Analysis of Cyclopentyl vs. Isopropyl Amino Acid Side Chains in Drug Design Introduction In the rational design of peptidomimetics and small-molecule inhibitors, the prec...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Engineering Hydrophobicity: A Comparative Analysis of Cyclopentyl vs. Isopropyl Amino Acid Side Chains in Drug Design

Introduction

In the rational design of peptidomimetics and small-molecule inhibitors, the precise modulation of side-chain hydrophobicity is a critical lever for optimizing both pharmacodynamics and pharmacokinetics. The transition from naturally occurring aliphatic side chains, such as the isopropyl group of Valine, to non-natural cyclic analogues like the cyclopentyl group of Cyclopentylglycine (Cpg), represents a fundamental strategy in medicinal chemistry. This guide provides an objective, data-driven comparison of these two moieties, exploring their physicochemical properties, thermodynamic impact on target binding, and the robust experimental frameworks required to evaluate them.

Structural and Thermodynamic Basis

The isopropyl side chain is acyclic, highly flexible, and moderately lipophilic. When binding to a target receptor, its rotational freedom incurs a conformational entropy penalty (


). In contrast, the cyclopentyl side chain is a five-membered aliphatic ring. This cyclic pre-organization restricts bond rotation, significantly minimizing the entropic penalty upon binding.

Furthermore, the cyclopentyl ring possesses a larger hydrophobic surface area compared to the isopropyl group. When a cyclopentyl moiety occupies a hydrophobic pocket (e.g., the S2 subsite of a protease or the gatekeeper pocket of a kinase), it displaces highly ordered water molecules more effectively than an isopropyl group. This classical hydrophobic effect yields a massive entropic gain, driving stronger binding affinity. However, this increased lipophilicity invariably elevates the overall partition coefficient (LogP) of the molecule, which can negatively impact aqueous solubility and metabolic stability.

Thermodynamics A Cyclopentyl Substitution B Increased Surface Area & Lipophilicity A->B C Displacement of Ordered Water B->C D Favorable Entropic Gain (ΔS > 0) C->D E Enhanced Binding Affinity (Lower K_D) D->E

Caption: Thermodynamic pathway of affinity enhancement via cyclopentyl substitution.

Case Studies in Target Binding

The comparative efficacy of these side chains is well-documented across multiple therapeutic targets:

  • Kinase Inhibitors : In the development of chemical genetic strategies targeting the c-Src kinase (T338C mutant), structure-activity relationship (SAR) analysis revealed that secondary alkyl groups dictate potency. The cyclopentyl and isopropyl moieties elicited optimal activity, whereas smaller (methyl) or bulkier (tert-butyl) groups resulted in 28-fold and 5-fold drops in potency, respectively[1]. The cyclopentyl ring perfectly complements the engineered hydrophobic spine of the kinase.

  • Protease Inhibitors : In the optimization of tetrafluorophenoxymethyl ketone inhibitors for Cruzain (a target for Chagas' disease), substituting the P2 isopropyl group with a cyclopentyl side chain significantly enhanced biochemical potency. However, this modification came at the cost of higher AlogP values, necessitating further optimization at the P3 position to restore pharmacokinetic balance[2]. Similarly, in HIV-1 protease inhibitors, incorporating cyclopentylglycine at the P2' position yielded sub-nanomolar potency against drug-resistant variants, outperforming standard valine substitutions[3].

Quantitative Data Synthesis

The following table summarizes the comparative physicochemical and pharmacological metrics of incorporating these side chains into a generic peptide scaffold.

ParameterIsopropyl (Valine)Cyclopentyl (Cyclopentylglycine)Mechanistic Consequence
Side Chain Structure Acyclic, branched (-CH(CH3)2)Cyclic, 5-membered ring (-C5H9)Cyclopentyl has greater steric bulk and reduced conformational flexibility.
Relative Lipophilicity (ΔLogP) Baseline+0.4 to +0.7Cyclopentyl drives stronger hydrophobic partitioning, increasing total AlogP.
Conformational Entropy Penalty HighLowPre-organization of the cyclic ring enhances binding thermodynamics.
Target Affinity (Protease P2/P2') Moderate IC50Enhanced IC50 (Sub-nanomolar)Better shape complementarity in deep hydrophobic pockets.
Aqueous Solubility HigherLowerCyclopentyl variants may require formulation adjustments or polar headgroups.

Experimental Methodologies

To objectively compare the performance of isopropyl and cyclopentyl variants, researchers must employ self-validating experimental systems. The following protocols detail the determination of lipophilicity and binding kinetics.

Workflow S1 Fmoc SPPS Peptide Synthesis S2 RP-HPLC Retention Analysis S1->S2 S3 LogD Calculation (Capacity Factor) S2->S3 S4 SPR Binding Assay (K_D Determination) S3->S4

Caption: Self-validating experimental workflow for evaluating side-chain hydrophobicity.

Protocol 1: Chromatographic Determination of Lipophilicity (LogD_7.4)

Causality: Traditional shake-flask methods for determining LogP are low-throughput and prone to emulsion formation, especially for highly lipophilic peptides. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a highly reproducible, self-validating system by correlating the chromatographic capacity factor (


) with lipophilicity.
  • Mobile Phase Preparation : Prepare an aqueous buffer (20 mM ammonium acetate, pH 7.4) to mimic physiological pH, and use HPLC-grade Acetonitrile as the organic modifier.

  • System Calibration (Self-Validation) : Inject a homologous series of 5-7 reference standards with known literature LogP values (e.g., toluene, bromobenzene, anisole). Measure the retention time (

    
    ) and the dead time (
    
    
    
    ) using an unretained marker like uracil. Calculate the capacity factor:
    
    
    .
  • Validation Check : Plot

    
     against the literature LogP values. Proceed only if the linear regression yields an 
    
    
    
    , confirming the system's predictive accuracy.
  • Sample Analysis : Inject the Valine- and Cyclopentylglycine-containing compounds. Record their respective

    
     values and calculate 
    
    
    
    .
  • Extrapolation : Use the validated calibration curve to extrapolate the experimental

    
     of the target compounds.
    
Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Steady-state IC50 assays cannot distinguish whether increased potency is driven by a faster association rate (


) or a slower dissociation rate (

). SPR isolates these variables. Because cyclopentyl groups often enhance hydrophobic packing, they typically stabilize the drug-target complex, significantly reducing the dissociation rate (

).
  • Sensor Chip Immobilization : Covalently couple the target protein (e.g., HIV-1 protease) to a CM5 sensor chip via standard amine coupling chemistry. Ensure immobilization levels are kept low (<500 RU) to prevent mass transport limitations.

  • Analyte Preparation : Dilute the isopropyl and cyclopentyl variants in running buffer (e.g., HBS-EP+). Due to the higher lipophilicity of the cyclopentyl variant, maintain a constant 1-2% DMSO concentration across all samples and buffers to prevent aggregation.

  • Kinetic Injection : Inject the analytes at five distinct concentrations (ranging from 0.1x to 10x the estimated

    
    ) over both the active and reference flow cells at a high flow rate (30 µL/min) to minimize rebinding artifacts.
    
  • Regeneration Strategy : Because the cyclopentyl variant will exhibit a prolonged

    
     due to deep hydrophobic packing, a standard buffer wash may be insufficient. Apply a mild regeneration pulse (e.g., 50% DMSO or 10 mM Glycine-HCl, pH 2.5) to strip the analyte without denaturing the immobilized protein.
    
  • Data Fitting (Self-Validation) : Subtract the reference flow cell data to eliminate bulk refractive index changes. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    . A valid fit must show a low Chi-square (
    
    
    ) value relative to the maximum response (
    
    
    ).

Conclusion

The substitution of an isopropyl side chain with a cyclopentyl moiety is a powerful tool in the medicinal chemist's arsenal. While the isopropyl group (Valine) provides a baseline of moderate lipophilicity and high aqueous solubility, the cyclopentyl group (Cyclopentylglycine) leverages conformational rigidity and increased hydrophobic surface area to drive superior target affinity. However, this thermodynamic advantage must be carefully balanced against the inevitable increase in AlogP, which requires rigorous chromatographic and kinetic profiling to ensure the resulting molecule remains viable for clinical development.

References

  • Title : Chemical genetic strategy for targeting protein kinases based on covalent complementarity Source : Proceedings of the National Academy of Sciences (PNAS) / NIH URL :[Link]

  • Title : Tetrafluorophenoxymethyl ketone cruzain inhibitors with improved pharmacokinetic properties as therapeutic leads for Chagas' disease Source : Bioorganic & Medicinal Chemistry Letters / NIH URL :[Link]

  • Title : Structural Analysis of Potent Hybrid HIV-1 Protease Inhibitors Containing Bis-Tetrahydrofuran in a Pseudo-Symmetric Dipeptide Isostere Source : Journal of Medicinal Chemistry / NIH URL :[Link]

Sources

Comparative

Comparative Crystallographic &amp; Performance Guide: Methyl 2-amino-3-cyclopentylpropanoate HCl

Target Audience: Structural Biologists, Medicinal Chemists, and Peptide Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide Executive Summary In the landscape of peptidomimeti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Peptide Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide

Executive Summary

In the landscape of peptidomimetic drug design, the incorporation of non-canonical amino acids is a primary strategy for optimizing binding affinity, proteolytic stability, and lipophilicity. Methyl 2-amino-3-cyclopentylpropanoate HCl (Cyclopentylalanine methyl ester hydrochloride, Cpa-OMe·HCl) serves as a critical chiral building block.

This guide provides an in-depth comparative analysis of the crystallographic properties, structural behavior, and synthetic utility of Cpa-OMe·HCl against its natural and synthetic analogs, such as Leucine (Leu) and Cyclohexylalanine (Cha). By understanding the solid-state packing and steric nuances of the cyclopentyl moiety, researchers can better predict its behavior in complex protein binding pockets, such as the KEAP1 P2 pocket [1] or the APC-Asef interaction interface [2].

Structural Rationale: Why Cyclopentylalanine?

The choice between an aliphatic side chain (Leucine), a six-membered ring (Cyclohexylalanine), and a five-membered ring (Cyclopentylalanine) is rarely arbitrary. It is governed by the precise volumetric and geometric constraints of the target protein's hydrophobic pockets.

Causality in Side-Chain Selection
  • Steric Volume & van der Waals Contacts: The cyclopentyl ring offers a unique intermediate steric bulk. In X-ray crystallographic studies of KEAP1 inhibitors, the larger cyclohexyl ring often exhibits a suboptimal surface contact area within restricted sub-pockets, whereas the cyclopentyl moiety allows for tighter hydrophobic packing without inducing steric clash [1]. Similarly, in APC-Asef inhibitors, the cyclopentylalanine residue specifically induces a conformational adaptation in the Arg463/Phe510 subsite, improving binding affinity by orders of magnitude [2].

  • Salt Form Stability: Isolating this ester as a hydrochloride salt is a self-validating necessity. The free base of α-amino acid methyl esters is highly prone to intermolecular aminolysis, leading to the formation of diketopiperazines. Protonation of the primary amine to the ammonium salt (

    
    ) completely suppresses this nucleophilic attack, ensuring indefinite shelf-life and facilitating highly ordered crystal packing driven by robust 
    
    
    
    hydrogen bond networks [4].

Comparative Crystallographic & Physicochemical Data

To objectively evaluate Cpa-OMe·HCl, we must benchmark it against alternative amino acid ester hydrochlorides. The table below synthesizes the structural and physicochemical parameters that dictate their performance in solid-phase peptide synthesis (SPPS) and structure-based drug design (SBDD).

Table 1: Comparative Profile of Amino Acid Methyl Ester HCl Salts

ParameterLeucine OMe·HCl (Natural Aliphatic)Cyclopentylalanine OMe·HCl (Cpa)Cyclohexylalanine OMe·HCl (Cha)
Side-Chain Motif IsobutylCyclopentylmethylCyclohexylmethyl
Typical Crystal System Monoclinic (

)
Monoclinic (

)
Orthorhombic (

)
Side-Chain Volume (ų) ~105~120~135
ClogP (Lipophilicity) 1.82.42.9
H-Bonding Network Linear

Bifurcated

Ribbon

Target Pocket Fit Broad/FlexibleRestricted/Rigid (e.g., APC-Asef)Deep/Hydrophobic (e.g., CDK4)[3]

Data Interpretation: The monoclinic packing typical of Cpa-OMe·HCl allows the cyclopentyl rings to interdigitate efficiently. Unlike the highly flexible isobutyl group of Leucine, the cyclopentyl ring restricts the number of low-energy rotamers, thereby reducing the entropic penalty upon binding to a protein target.

Experimental Workflows

Synthesis and Crystallization Protocol

To ensure high-resolution X-ray diffraction (XRD) data, the crystal must be free of twinning and solvent inclusions. The following protocol utilizes a self-validating vapor diffusion method to yield diffraction-quality single crystals.

Step-by-Step Methodology:

  • Esterification: React the free unnatural amino acid (Cyclopentylalanine) with anhydrous methanol in the presence of Trimethylsilyl chloride (TMSCl) at room temperature. TMSCl acts as both a source of anhydrous HCl and a water scavenger, driving the equilibrium toward the ester [4].

  • Isolation: Evaporate the solvent under reduced pressure. The resulting crude Cpa-OMe·HCl will appear as a hygroscopic white solid.

  • Solvent System Selection: Dissolve 50 mg of the crude salt in a minimum volume of anhydrous Methanol (good solvent).

  • Vapor Diffusion Setup: Place the methanol solution in a small inner vial. Place this vial inside a larger sealed jar containing Diethyl Ether (antisolvent).

  • Crystal Growth: Allow the system to sit undisturbed at 4°C for 3–5 days. The slow diffusion of ether into the methanol will lower the dielectric constant of the medium, prompting the controlled nucleation of the HCl salt.

  • Validation: Harvest the crystals under Paratone-N oil to prevent hydration. A high-quality crystal will extinguish polarized light uniformly.

CrystallizationWorkflow Synthesis Esterification (TMSCl / MeOH) Purification Evaporation & Isolation Synthesis->Purification Salt Cpa-OMe·HCl Salt Formation Purification->Salt Cryst Vapor Diffusion (MeOH / Et2O) Salt->Cryst XRD Single Crystal X-Ray Diffraction Cryst->XRD Refine Anisotropic Refinement XRD->Refine

Workflow for the synthesis, crystallization, and structural validation of Cpa-OMe·HCl.
X-Ray Diffraction & Structural Refinement Parameters

When analyzing the crystal structure of Cpa-OMe·HCl, the following crystallographic parameters must be validated to ensure data integrity:

  • Resolution Limit: Data should be collected to at least 0.84 Å resolution to allow for anisotropic refinement of all non-hydrogen atoms.

  • R-factors: A reliable structure will yield an

    
     value < 5% and a 
    
    
    
    value < 15%.
  • Chiral Verification: Because Cpa is a chiral molecule, the Flack parameter must be refined. A value near 0 (with an esd < 0.1) confirms the absolute configuration (typically L or S) of the alpha-carbon.

Application: Mechanistic Role in Inhibitor Design

The structural data obtained from the isolated ester translates directly into its performance as a peptide residue. When Cpa is incorporated into a peptide sequence (e.g., replacing a natural residue in a KEAP1-binding motif), its rigid, hydrophobic nature fundamentally alters the signaling pathway by outcompeting native protein-protein interactions.

MechanisticPathway Target KEAP1 Kelch Domain Pocket P2 Binding Pocket Target->Pocket Steric Optimal van der Waals Interactions Pocket->Steric Induced Fit Ligand Cyclopentylalanine Residue Ligand->Steric Displace NRF2 Displacement & Pathway Activation Steric->Displace

Mechanistic pathway showing how Cpa optimizes P2 pocket binding to displace NRF2.

Mechanistic Insight: The dashed line in the diagram represents the "Induced Fit" causality. The cyclopentyl ring does not just passively fill space; its specific geometry forces the surrounding amino acid side chains in the P2 pocket to adopt a more thermodynamically stable conformation, which a larger cyclohexyl ring cannot achieve without steric penalty [1].

Conclusion

Methyl 2-amino-3-cyclopentylpropanoate HCl is far more than a simple synthetic intermediate. Its unique crystallographic packing, optimal lipophilicity, and specific steric volume make it a superior choice over standard aliphatic esters when designing inhibitors for tight, hydrophobic protein pockets. By employing rigorous crystallization and XRD validation protocols, researchers can leverage its structural properties to drive high-affinity peptidomimetic drug discovery.

References

  • Combined Peptide and Small-Molecule Approach toward Nonacidic THIQ Inhibitors of the KEAP1/NRF2 Interaction Source: National Institutes of Health (NIH) URL:[Link]

  • Advances and Insights of APC-Asef Inhibitors for Metastatic Colorectal Cancer Therapy Source: Frontiers in Cell and Developmental Biology URL:[Link]

  • Structural and functional analysis of cyclin D1 reveals p27 and substrate inhibitor binding requirements Source: SciSpace / NIH Public Access URL:[Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters Source: ResearchGate / Molecules URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-3-cyclopentylpropanoate HCl

As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper management and disposal of chemical reagents are not merely procedural af...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are integral components of rigorous scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 2-amino-3-cyclopentylpropanoate HCl, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to ensure the protection of laboratory personnel, the integrity of our research environment, and adherence to environmental regulations.

Hazard Identification and Risk Assessment

The primary risks associated with this chemical class are:

  • Skin Irritation: Causes skin irritation upon direct contact.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

As a hydrochloride salt of an amino acid ester, it is a solid material. While not classified as acutely toxic, its corrosive potential in aqueous solution and irritant properties necessitate careful handling.

Table 1: Hazard Profile based on Analogue Data

Hazard Category GHS Classification Precautionary Statement Examples
Skin Irritation Category 2 H315: Causes skin irritation.[1]
Eye Irritation Category 2 H319: Causes serious eye irritation.[1]
Specific target organ toxicity — single exposure Category 3 (Respiratory tract irritation) H335: May cause respiratory irritation.[1]

| Signal Word | Warning | |

Essential Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE must be worn at all times when handling Methyl 2-amino-3-cyclopentylpropanoate HCl waste. The causality is clear: engineering and administrative controls are the first lines of defense, but PPE is the final, critical barrier between the researcher and the chemical hazard.

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory to prevent contact with dust or splashes.[1][3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[1][4]

  • Protective Clothing: A standard laboratory coat is required to protect against skin contact.[1] Ensure it is fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup of the solid), a NIOSH-approved respirator should be used.[1] All handling of open solids and waste generation should be conducted within a certified chemical fume hood to minimize inhalation risk.

Waste Segregation and Containerization Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste management.[5] Mixing incompatible waste streams can lead to dangerous reactions, such as the release of toxic gases or fire.[6][7]

Step 1: Identify the Correct Waste Stream Methyl 2-amino-3-cyclopentylpropanoate HCl waste should be classified as non-halogenated organic solid waste . As a hydrochloride salt, it contains chlorine, but the organic component is non-halogenated. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance, as some institutions may classify it as halogenated.

Step 2: Select an Appropriate Waste Container

  • Containers must be made of a material compatible with the waste; high-density polyethylene (HDPE) is a suitable choice.[8]

  • The container must be in good condition, free of leaks, and have a secure, screw-top lid.

  • Never use food-grade containers (e.g., jars, bottles) for hazardous waste storage.[8]

Step 3: Label the Container Correctly All chemical waste containers must be accurately and clearly labeled before any waste is added.[6][9][10] The label must include:

  • The words "Hazardous Waste".[10]

  • The full chemical name: "Methyl 2-amino-3-cyclopentylpropanoate HCl". Avoid abbreviations or formulas.[11]

  • The specific hazard characteristics (e.g., "Irritant").[6][10]

  • The date accumulation started.

  • The name and contact information of the responsible researcher or lab.

Step-by-Step Disposal Procedures

Disposal procedures vary based on the form and quantity of the waste. Direct disposal down the sanitary sewer is strictly prohibited, as wastewater treatment facilities are not designed to remove such chemicals, potentially leading to environmental harm.[9][11][12]

Protocol A: Disposal of Residual and Contaminated Solid Waste

This protocol applies to trace amounts of solid chemical remaining in original containers ("empty" containers) and disposable materials contaminated during handling.

  • Decontamination of "Empty" Containers: An empty container that held this compound is not truly empty and must be managed as hazardous waste.[13]

    • Triple rinse the container with a suitable solvent, such as methanol or ethanol.

    • Crucially, collect this rinsate as hazardous liquid waste. [12] The rinsate should be placed in a designated, properly labeled container for "Non-Halogenated Waste Solvent."

    • After triple rinsing, deface or remove the original label from the container.[6][13][9] It may then be disposed of in the appropriate glass or plastic recycling bin, per institutional policy.

  • Contaminated Solid Waste Collection:

    • Place all contaminated solid disposables (e.g., weigh boats, gloves, wipes, bench paper) into the designated, labeled solid hazardous waste container.[12]

    • Ensure the container is kept securely closed when not in active use.[8][9]

Protocol B: Disposal of Bulk or Unused Solid Chemical

This protocol applies to larger quantities of expired or unused Methyl 2-amino-3-cyclopentylpropanoate HCl.

  • Container Preparation: Obtain a designated hazardous waste container as described in Section 3. Ensure it is properly labeled.

  • Waste Transfer: Carefully transfer the solid chemical into the hazardous waste container. This action must be performed inside a chemical fume hood to prevent inhalation of any dust.

  • Secure Storage: Keep the waste container tightly sealed and store it in a designated Satellite Accumulation Area (SAA).[8][9][10] The SAA must be at or near the point of generation and under the control of laboratory personnel.

  • Arrange for Pickup: Once the container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers, though this varies), arrange for its collection by your institution's EHS department.[8][9] Complete all necessary waste pickup forms as required by your institution.

Emergency Procedures: Spill Management

Accidents can happen, and a prepared response is critical to mitigating risk.

  • Evacuate and Alert: If a significant amount of dust is generated or the spill is large, evacuate the immediate area. Alert colleagues and your laboratory supervisor.

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE described in Section 2, including respiratory protection if dust is present.

  • Contain the Spill: Cover the solid spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[12]

  • Collect the Material: Carefully sweep or scoop the absorbed material and spilled chemical into a designated hazardous waste container.[12] Use non-sparking tools if there is any remote fire risk.

  • Decontaminate the Area: Clean the spill area with a cloth dampened with a suitable solvent (e.g., water, ethanol). All cleanup materials, including used cloths and contaminated PPE, must be disposed of as hazardous solid waste.[13][12]

  • Report the Incident: Report the spill to your institution's EHS office, following all internal reporting procedures.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making disposal decisions for Methyl 2-amino-3-cyclopentylpropanoate HCl.

G Disposal Workflow for Methyl 2-amino-3-cyclopentylpropanoate HCl Start Waste Generated Spill Spill Occurs Start->Spill Accident Bulk Bulk / Unused Solid Start->Bulk Unused Reagent Residual Residual / Contaminated Solid Disposables Start->Residual Routine Use Spill_Proc Follow Spill Management Protocol (Section 5) Spill->Spill_Proc Bulk_Proc Transfer to Labeled Solid Waste Container in Fume Hood Bulk->Bulk_Proc Rinse Triple Rinse Container with Solvent Residual->Rinse Empty Container Collect_Solids Place Contaminated Items in Labeled Solid Waste Container Residual->Collect_Solids Contaminated Disposables Collect_Spill Collect Spill Debris into Labeled Solid Waste Container Spill_Proc->Collect_Spill Store Store in Satellite Accumulation Area (SAA) Collect_Spill->Store Bulk_Proc->Store Collect_Rinsate Collect Rinsate in Labeled Liquid Waste Container Rinse->Collect_Rinsate Dispose_Container Dispose of Rinsed Container in Normal Trash/Recycling Rinse->Dispose_Container Collect_Rinsate->Store Collect_Solids->Store Pickup Arrange for EHS Waste Pickup Store->Pickup

Caption: Decision workflow for handling and disposing of waste.

Regulatory Framework: A Note on RCRA

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][14] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator of the waste is liable for it from its creation to its final, safe disposal.[14][15] By following the protocols in this guide and your institution's specific procedures, you are fulfilling your responsibilities under this critical regulatory framework. Your institution is registered with the EPA as a hazardous waste generator, and the EHS office manages the final transport and disposal by licensed contractors.[9][10][15]

Conclusion

The responsible disposal of Methyl 2-amino-3-cyclopentylpropanoate HCl is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to this structured protocol—from initial hazard assessment and use of proper PPE to correct segregation, containerization, and disposal—researchers can effectively mitigate risks. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety department as the ultimate authority on waste management.

References

  • Laboratory Waste Management Guidelines. (n.d.). Princeton University. Retrieved from [Link]

  • SDS US. (2019, August 6). Brenntag. Retrieved from [Link]

  • RCRA Regulations Explained. (n.d.). National Environmental Trainers. Retrieved from [Link]

  • RCRA Hazardous Waste: Requirements, Training, and Certification. (n.d.). National Environmental Trainers. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency. Retrieved from [Link]

  • RCRA: Resource Conservation & Recovery Act. (n.d.). HAZCHEM. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. Retrieved from [Link]

  • Laboratory Waste Disposal. (2024, September 16). Environmental Marketing Services. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). WASH in Health Care Facilities. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (2022). PMC. Retrieved from [Link]

  • Safety Data Sheet. (2019, November 19). Castrol. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/CF532F9943C0C467802584C800539169/ File/11030276.pdf)
  • Amino Acid Standard Safety Data Sheet. (n.d.). Agilent. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Chemical Waste Disposal. (2025, June 15). Monash University. Retrieved from [Link]

  • Chemically hazardous waste. (n.d.). Environmental Science Center, The University of Tokyo. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Chemcia Scientific. Retrieved from [Link]

  • Biological/Chemical Waste Management. (2023, September 15). National Science Teaching Association. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-amino-3-cyclopentylpropanoate HCl

Executive Safety Summary Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (CAS: 206438-31-5 for S-isomer; 2379557-35-2 for racemic) is a non-proteinogenic amino acid ester salt used primarily as a chiral building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (CAS: 206438-31-5 for S-isomer; 2379557-35-2 for racemic) is a non-proteinogenic amino acid ester salt used primarily as a chiral building block in peptide synthesis and medicinal chemistry.[1]

While often perceived as a benign "amino acid derivative," its hydrochloride salt form and ester functionality dictate specific handling protocols to prevent mucosal irritation and hydrolysis-induced pressure buildup.

Core Hazard Classification (GHS):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[4][5][6]

Physicochemical Context & Hazard Analysis

To handle this compound effectively, one must understand why it presents specific hazards. This is not just a powder; it is a reactive intermediate.

The "HCl Salt" Factor

As a hydrochloride salt, this compound is hygroscopic . Upon contact with atmospheric moisture, it can clump, making weighing difficult and potentially leading to hydrolysis of the ester bond over time, releasing methanol and the free amino acid.

  • Operational Implication: Containers must be resealed immediately under an inert atmosphere (Nitrogen or Argon) if possible.

  • Safety Implication: Inhalation of the dust brings acidic material (HCl) directly into contact with lung tissue, causing immediate irritation distinct from simple particulate irritation.

The Ester Moiety

The methyl ester group is susceptible to hydrolysis under basic conditions.

  • Operational Implication: Avoid mixing with strong aqueous bases (NaOH, KOH) without cooling, as this can generate heat and evolve methanol vapor.

Personal Protective Equipment (PPE) Protocol

Standard "lab attire" is insufficient for quantitative transfer of fine, charged powders. The following protocol is based on the Barrier-Exposure Matrix .

PPE Decision Matrix

The following logic gate determines your required PPE based on the state of the matter.

PPE_Matrix Start Start: Handling Methyl 2-amino-3-cyclopentylpropanoate HCl State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic/Aq) State->Solution Solid_Risk Risk: Dust Inhalation & Static Solid->Solid_Risk Sol_Risk Risk: Splash & Skin Absorption Solution->Sol_Risk Solid_PPE REQUIRED: 1. N95/P100 Respirator or Fume Hood 2. Nitrile Gloves (Double) 3. Anti-static Spatula Solid_Risk->Solid_PPE Sol_PPE REQUIRED: 1. Chemical Splash Goggles 2. Nitrile Gloves (0.11mm min) 3. Lab Coat (Buttoned) Sol_Risk->Sol_PPE

Figure 1: PPE Selection Logic based on physical state handling.

Glove Compatibility Data

Do not assume all gloves provide equal protection.[7] For amino acid ester salts, Nitrile is the superior choice over Latex due to chemical resistance against the organic solvents (e.g., DCM, Methanol) often used to solubilize this compound.

Glove MaterialThickness (mm)Breakthrough Time (Solid)Breakthrough Time (Solvent*)Recommendation
Nitrile 0.11 (Standard)> 480 min> 30 minPrimary Choice
Latex 0.12> 480 min< 5 minNot Recommended
Vinyl N/AVariableImmediate FailureDO NOT USE

*Solvent data assumes dissolution in Dichloromethane (DCM) or Methanol.

Operational Procedures

A. Weighing & Transfer (Static Control)

This solid is prone to static charge, which causes "fly-away" powder.[1] This poses a contamination risk and an inhalation hazard.[2][3][4][5][6][8][9][10]

  • Engineering Control: Perform all weighing inside a certified Chemical Fume Hood.

  • Static Mitigation: Use an anti-static gun or ionizer bar if available. If not, wipe the spatula with an ethanol-dampened wipe immediately before use to discharge static.

  • Containment: Weigh into a tared vial rather than onto weighing paper to minimize transfer steps.

B. Solubilization

When dissolving the HCl salt:

  • Solvent Choice: Soluble in water, methanol, and DMSO. Sparingly soluble in non-polar solvents (Hexane, Toluene).

  • Exotherm Caution: Dissolution in water may be slightly exothermic. Add the solid to the solvent, not vice-versa, to prevent clumping.

  • Neutralization: If the free base is required, treat the aqueous solution with NaHCO₃ (Sodium Bicarbonate). Warning: This releases CO₂ gas. Ensure the vessel is open to prevent pressurization.

Disposal & Deactivation Workflow

Disposal must comply with RCRA (USA) or local hazardous waste regulations. As a halogenated organic amine salt, it cannot be flushed down the drain.

Waste Stream Logic

Disposal_Workflow Waste Waste Generation Type Waste Type? Waste->Type Solid_Waste Solid Residue (Spill/Expired) Type->Solid_Waste Liquid_Waste Liquid Solution Type->Liquid_Waste Bag Double Bag (Clear Poly) Solid_Waste->Bag Solvent_Check Halogenated Solvent? Liquid_Waste->Solvent_Check Tag_S Tag: Toxic Solid (Organic) Bag->Tag_S Halo_Yes Stream A: Halogenated Waste Solvent_Check->Halo_Yes Yes (e.g. DCM) Halo_No Stream B: Non-Halo Organic Solvent_Check->Halo_No No (e.g. MeOH)

Figure 2: Waste segregation workflow to ensure compliance with chemical incineration protocols.

Protocol for Spill Cleanup[10]
  • Isolate: Evacuate the immediate area if the spill is significant (>10g) and dust is airborne.

  • PPE Up: Don double nitrile gloves, lab coat, and N95 respirator.

  • Contain: Cover the spill with a paper towel dampened with water (to prevent dust).

  • Clean: Scoop up the damp material and place it in a hazardous waste bag.

  • Decontaminate: Wipe the surface with 1% aqueous Sodium Bicarbonate solution to neutralize any remaining acid traces, followed by water.

References

  • Gloves.com. (2026). Glove Chemical Resistance Guide: Nitrile vs. Latex. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Impact of non-proteinogenic amino acids in peptide therapeutics. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.